molecular formula C6H4BrN3 B6358467 6-Bromopyrrolo[2,1-f][1,2,4]triazine CAS No. 1503986-78-4

6-Bromopyrrolo[2,1-f][1,2,4]triazine

Número de catálogo: B6358467
Número CAS: 1503986-78-4
Peso molecular: 198.02 g/mol
Clave InChI: IQNSSBOTIJFLNM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromopyrrolo[2,1-f][1,2,4]triazine is a versatile chemical scaffold and a crucial synthetic intermediate in medicinal chemistry and anticancer drug discovery . This high-value building block serves as a key pharmacophore for the rational design of novel therapeutics. Recent research has leveraged this compound to develop a series of hybrid molecules that demonstrate potent inhibitory activity against Mer Tyrosine Kinase (MERTK) . MERTK is a promising target in oncology, as its overexpression is implicated in the survival and proliferation of various cancer cells, including those in lung and breast cancers . The 6-bromo substitution on the privileged pyrrolo[2,1-f][1,2,4]triazine nucleus is a critical feature, enabling further functionalization via cross-coupling reactions to create targeted inhibitors . These inhibitors have shown promising in vitro results, with one derivative (IK5) exhibiting IC50 values of 0.36 μM towards A549 lung cancer cells . The broader pyrrolo[2,1-f][1,2,4]triazine chemical class is recognized for its wide spectrum of biological activities, featuring in FDA-approved drugs like the antiviral remdesivir and the anticancer agent brivanib, underscoring its significance in drug development . This product is intended for research purposes as a building block in the synthesis of potentially bioactive molecules. For Research Use Only. Not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-bromopyrrolo[2,1-f][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-6-2-8-4-9-10(6)3-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNSSBOTIJFLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=NN2C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

6-Bromopyrrolo[2,1-f][1,2,4]triazine chemical structure and properties

[1]

Executive Summary & Therapeutic Significance

The pyrrolo[2,1-f][1,2,4]triazine nucleus is a "privileged scaffold" in drug discovery, widely recognized as a C-nucleoside bioisostere of the purine bases (adenine and guanine). While the 7-substituted analogs (e.g., Remdesivir) are well-documented for antiviral activity, the 6-bromo derivative represents a distinct vector for Structure-Activity Relationship (SAR) exploration.

The 6-position (beta to the pyrrole nitrogen) offers a unique geometric exit vector compared to the natural 7-position (alpha). This allows medicinal chemists to probe binding pockets in kinases (e.g., EGFR, VEGFR, JAK2) that are inaccessible to standard purine mimetics. The bromine atom at this position serves as a versatile handle for palladium-catalyzed cross-coupling, enabling the rapid generation of diverse libraries.

Chemical Profile and Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 6-Bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Common Name 6-Bromopyrrolo[2,1-f][1,2,4]triazine
CAS Number 888721-83-3 (4-oxo tautomer)
Molecular Formula C₆H₄BrN₃O
Molecular Weight 214.02 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
pKa ~8.5 (NH acidity in triazinone ring)
Regiochemistry The "6-position" corresponds to the

-carbon of the pyrrole ring.[1][2][3]

Synthetic Methodologies

A critical technical distinction exists in synthesizing the 6-bromo isomer versus the 7-bromo isomer.

The Regioselectivity Challenge

Direct electrophilic bromination (e.g., using NBS or DBDMH) of the parent pyrrolo[2,1-f][1,2,4]triazine typically favors the C5 and C7 positions (alpha to the bridgehead nitrogen) due to the higher electron density at these sites.

  • Direct Bromination Result: Mixture of 5-bromo, 7-bromo, and 5,7-dibromo products.

  • Solution for 6-Bromo: A de novo cyclization strategy starting from a pre-functionalized pyrrole is required to exclusively secure the 6-isomer.

Protocol: De Novo Synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

This route ensures the bromine is installed before the bicyclic system is formed, preventing regiochemical ambiguity.

Step 1: N-Amination of Pyrrole Precursor

Reagents: 4-Bromo-1H-pyrrole-2-carboxylic acid methyl ester, Chloramine (NH₂Cl) or Hydroxylamine-O-sulfonic acid (HOSA), Base (NaH or KOtBu). Mechanism: Electrophilic amination of the pyrrole nitrogen.

  • Dissolve 4-bromo-1H-pyrrole-2-carboxylate in DMF at 0°C.

  • Add NaH (1.2 eq) carefully to deprotonate the pyrrole nitrogen.

  • Add HOSA (1.2 eq) and stir at room temperature for 4–12 hours.

  • Outcome: 1-Amino-4-bromo-1H-pyrrole-2-carboxylate.

Step 2: Cyclization to the Triazine Core

Reagents: Formamidine acetate, Ethanol/EtOH, Reflux. Mechanism: Condensation of the N-amino group and the ester with the formamidine carbon (C1 synthon).

  • Suspend the 1-amino-pyrrole intermediate in EtOH.

  • Add Formamidine acetate (2–3 eq).

  • Reflux (approx. 80°C) for 12–24 hours. The reaction creates the 1,2,4-triazine ring fused to the pyrrole.

  • Cool to room temperature. The product often precipitates.

  • Purification: Filter the solid and wash with cold EtOH/water. Recrystallize from MeOH if necessary.

Synthesiscluster_0Precursor Selectioncluster_1Step 1: N-Aminationcluster_2Step 2: CyclizationStart4-Bromo-1H-pyrrole-2-carboxylateInter1-Amino-4-bromo-pyrrole-2-carboxylateStart->InterHOSA, NaHDMF, 0°C -> RTFinal6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-oneInter->FinalFormamidine AcetateEtOH, Reflux

Figure 1: De Novo synthesis strategy avoiding C5/C7 regioselectivity issues.

Reactivity & Functionalization Workflows

Once synthesized, the 6-bromo scaffold serves as a dual-functional core.

Pathway A: C4-Activation (The "Warhead" Installation)

To convert the scaffold into a kinase inhibitor, the C4-carbonyl (lactam) is typically converted to a leaving group (Cl or triazole) to allow nucleophilic aromatic substitution (SₙAr) with an amine.

  • Protocol: Treat 6-bromo-4-one with POCl₃ (neat or in PhMe) and catalytic N,N-dimethylaniline at reflux.

  • Product: 6-Bromo-4-chloro-pyrrolo[2,1-f][1,2,4]triazine.[4]

  • Next Step: SₙAr displacement with an aniline or amine (e.g., 3-chloro-4-fluoroaniline) in iPrOH to install the kinase hinge-binding motif.

Pathway B: C6-Diversification (The "Tail" Extension)

The C6-bromide is an excellent partner for Palladium-catalyzed cross-couplings. This is performed after C4-functionalization to avoid competing reactivity, although the C4-Cl is generally more reactive towards nucleophiles than the C6-Br is towards Pd (under standard SₙAr conditions).

  • Suzuki-Miyaura: Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

  • Sonogashira: Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N.

ReactivityCore6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-oneChlorinationC4-Chlorination(POCl3, Reflux)Core->ChlorinationInter_Cl6-Bromo-4-chlorointermediateChlorination->Inter_ClSnArSnAr Displacement(R-NH2, iPrOH)Inter_Cl->SnArScaffold6-Bromo-4-aminofunctionalized coreSnAr->ScaffoldSuzukiPd-Catalyzed Coupling(Suzuki/Sonogashira)Scaffold->SuzukiFinalDrugFinal 4,6-DisubstitutedKinase InhibitorSuzuki->FinalDrug

Figure 2: Stepwise functionalization logic for generating kinase inhibitor libraries.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: The C4-chloro intermediate is a potent sensitizer and lachrymator; handle strictly in a fume hood.

  • Storage: Store the 4-one precursor at 2–8°C under inert atmosphere (Argon). It is stable, but the C4-chloro derivative hydrolyzes rapidly in moist air.

References

  • Patil, S. A., et al. (2004). "Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template." Journal of Medicinal Chemistry. Link

  • Bi, L., et al. (2014).[5] "Regioselective Mono-bromination of Pyrrolo[2,1-f][1,2,4]triazin-4-amine." Asian Journal of Chemistry. Link

  • PubChem. "6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (Compound)."[1] National Center for Biotechnology Information. Link

  • Park, S. J., et al. (2016). "Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines." Beilstein Journal of Organic Chemistry. Link

Technical Guide: CAS 888721-83-3 (6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one)

[1]

Abstract This technical guide provides a comprehensive analysis of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS 888721-83-3), a critical heterocyclic building block used in the synthesis of C-nucleoside antivirals and kinase inhibitors. Designed for drug development professionals, this document details the physicochemical profile, safety protocols (SDS), and synthetic utility of this scaffold, specifically focusing on its role as a pseudo-aglycone in the development of RNA-dependent RNA polymerase (RdRp) inhibitors and PI3K/Akt pathway modulators.

Physicochemical Profile

CAS 888721-83-3 represents a "privileged structure" in medicinal chemistry—the pyrrolo[2,1-f][1,2,4]triazine core. This scaffold mimics the adenine nucleobase, allowing for the development of C-nucleosides (such as Remdesivir analogs) that resist enzymatic glycosidic cleavage while maintaining high affinity for viral polymerases.

Table 1: Chemical Identity & Physical Properties
PropertySpecification
Chemical Name 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
CAS Number 888721-83-3
Synonyms 6-Bromo-4-hydroxypyrrolo[2,1-f][1,2,4]triazine; 6-Bromopyrrolotriazinone
Molecular Formula C₆H₄BrN₃O
Molecular Weight 214.02 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>40 mg/mL), DMF; Sparingly soluble in MeOH; Insoluble in Water
Melting Point >200°C (Decomposes)
pKa (Predicted) ~6.9 (Acidic proton at N3 position)
Storage Conditions -20°C; Hygroscopic; Store under inert atmosphere (Argon/Nitrogen)

Safety Data Sheet (SDS) Summary

Signal Word: WARNING

While specific toxicological data for this intermediate is limited compared to marketed drugs, it shares hazard profiles with halogenated heteroaromatics. It acts as a potent irritant and potential sensitizer.

Hazard Statements (GHS)[2]
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation (STOT SE 3).

Precautionary Protocols
  • Engineering Controls: Always handle within a certified chemical fume hood. The fine powder nature poses an inhalation risk.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles with side shields, and a lab coat.

  • Spill Cleanup: Do not dry sweep. Dampen with inert absorbent to avoid dust generation, then transfer to a sealed waste container.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

    • Skin Contact: Wash with soap and water. If irritation persists, seek medical attention.

Technical Application & Synthetic Mechanism

The "Privileged Scaffold" Mechanism

The pyrrolo[2,1-f][1,2,4]triazine core is isosteric with the purine ring system found in natural nucleosides (Adenine/Guanine).

  • Biological Mimicry: When glycosylated, this scaffold mimics adenosine. However, the C-C glycosidic bond (formed at the pyrrole ring) renders the resulting nucleoside resistant to nucleoside phosphorylases, significantly increasing metabolic stability compared to N-nucleosides.

  • Synthetic Versatility: The bromine atom at position 6 (or 7, depending on specific isomer requirements for target drugs like Remdesivir) serves as a handle for Lithium-Halogen Exchange or Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura), enabling the attachment of complex substituents or direct coupling to ribolactones.

Key Synthetic Transformations

Researchers utilize CAS 888721-83-3 primarily as a precursor to the 4-amino derivative (the "adenine" mimic).

  • Activation (Chlorination): The 4-oxo group is tautomerically stable but unreactive toward nucleophiles. It is converted to the 4-chloro intermediate using Phosphorus Oxychloride (POCl₃) and a base (DIPEA).

  • Amination: The 4-chloro species undergoes S_NAr displacement with Ammonia (NH₃) or primary amines to yield the 4-amino-6-bromopyrrolo[2,1-f][1,2,4]triazine .

  • Glycosylation: The brominated base is lithiated (using TMSCl/PhMgCl or n-BuLi) and coupled with a protected ribolactone to form the C-nucleoside core.

Experimental Protocols

Protocol A: Reconstitution & Storage
  • Solvent Choice: DMSO is the preferred solvent for stock solutions (up to 50 mM). Avoid aqueous buffers for long-term storage due to potential hydrolysis of the lactam ring over extended periods at extreme pH.

  • Stability: Stock solutions in DMSO are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.

Protocol B: Activation to 4-Chloro Derivative (General Procedure)
  • Context: Converting the inert lactam to a reactive electrophile.

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Reactants: Suspend CAS 888721-83-3 (1.0 eq) in anhydrous Toluene or POCl₃ (excess).

  • Catalyst: Add N,N-Dimethylaniline or DIPEA (1.5 eq).

  • Reaction: Reflux at 110°C for 3-5 hours. Monitor by TLC (the product is less polar).

  • Workup: Evaporate volatiles under reduced pressure. Quench carefully with ice-water (exothermic!). Extract with Ethyl Acetate.[1]

  • Result: Yields 6-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, ready for amination.

Visualization: Synthetic Workflow

The following diagram illustrates the critical role of CAS 888721-83-3 in the divergent synthesis of kinase inhibitors and antiviral C-nucleosides.

Synthetic_PathwayStartCAS 888721-83-3(6-Bromo-4-oxo-scaffold)Inter14-Chloro Intermediate(Activated Electrophile)Start->Inter1POCl3, Reflux(Chlorination)Inter24-Amino Derivative(Adenine Mimic)Inter1->Inter2NH3 / NH4OH(Amination)Prod1Kinase Inhibitors(PI3K/Akt Targets)Inter2->Prod1Suzuki Coupling(at Br)Prod2C-Nucleosides(Viral RdRp Inhibitors)Inter2->Prod21. Lithiation (TMSCl/PhMgCl)2. Ribolactone Coupling(Glycosylation)

Figure 1: Divergent synthetic utility of the 6-bromopyrrolotriazinone scaffold. The pathway highlights the conversion from the inert lactam (CAS 888721-83-3) to the active amino-nucleobase used in drug discovery.

References

  • ChemScene. (2024). 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Product Data. Retrieved from

  • Vargas, D. F., Larghi, E. L., & Kaufman, T. S. (2021).[2] Evolution of the Synthesis of Remdesivir: Classical Approaches and Most Recent Advances. ACS Omega, 6(26), 16669–16684. Retrieved from

  • Najafov, A., et al. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357-369. (Contextual reference for pyrrolotriazine applications in kinase inhibition). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 6-Bromopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one. Retrieved from

  • Wang, M., et al. (2020).[1] Remdesivir and its antiviral activity against COVID-19: A comprehensive review. (Validation of C-nucleoside scaffold importance). Retrieved from

Technical Guide: Role of Bromopyrrolo[2,1-f][1,2,4]triazine in Remdesivir Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The 6-Bromopyrrolo[2,1-f][1,2,4]triazine (and its critical regioisomer, the 7-bromo analog) serves as the fundamental nucleobase scaffold in the synthesis of Remdesivir (GS-5734) . Its primary role is to function as the C-nucleophile precursor in the stereoselective glycosylation step that establishes the drug's defining C-nucleoside linkage.

This guide details the technical utility of this intermediate, correcting common nomenclature confusion and focusing on the 7-isomer (the actual pharmacophore precursor), while detailing the organometallic coupling protocols that define the Gilead manufacturing process.

Executive Summary: The C-Nucleoside Challenge

Remdesivir is a C-nucleoside analog of adenosine. Unlike natural N-nucleosides (where the base connects to the sugar via a nitrogen atom), Remdesivir features a carbon-carbon (C-C) bond between the pyrrolotriazine base and the ribose sugar.[1]

  • The Challenge: Standard glycosylation methods (e.g., Vorbrüggen conditions) cannot form C-C bonds.

  • The Solution: The Bromopyrrolo[2,1-f][1,2,4]triazine core acts as a handle for Lithium-Halogen Exchange .[2] This converts the inert nucleobase into a highly reactive organolithium species that can attack the ribolactone, installing the base with the requisite regiochemistry.

Critical Isomer Note: While 6-bromopyrrolo[2,1-f][1,2,4]triazine is a stable, commercially available isomer, the specific structural requirement for Remdesivir is the 7-bromo (or 7-iodo ) regioisomer. This position corresponds to the N9 position of adenine, ensuring the drug fits into the viral RNA polymerase active site. This guide focuses on the chemistry of this active regioisomer.[3][4]

Chemical Context & Mechanism

The pyrrolo[2,1-f][1,2,4]triazine system mimics the purine ring of adenosine but replaces the N7 and N9 nitrogens with carbons.

Why the Halogenated Core?

The bromine (or iodine) atom at position 7 is not a permanent part of the drug; it is a sacrificial functional group .

  • Lithiation: Treatment with n-butyllithium (n-BuLi) or phenylmagnesium chloride (PhMgCl) effects a halogen-metal exchange.

    
    
    
  • Coupling: The resulting aryllithium species attacks the C1 position of the protected ribolactone.

  • Result: Formation of the 1'-C-glycosidic bond .

Mechanism of Action (Viral Inhibition)

The resulting C-nucleoside is resistant to esterases and nucleases that typically cleave N-glycosidic bonds. Once phosphorylated to the triphosphate form in the cell, the analog competes with ATP. The 1'-cyano group (added downstream or present on the sugar) sterically clashes with the viral polymerase (RdRp), causing delayed chain termination.

Synthesis of the Core Intermediate

The synthesis of the halogenated base must be scalable and regioselective.

Pathway Diagram (Graphviz)

The following diagram outlines the synthesis of the 7-bromo/iodo intermediate and its coupling.

RemdesivirSynthesis Pyrrole Pyrrole Starting Material (2-substituted) Amination N-Amination (HOSA or NH2Cl) Pyrrole->Amination Step 1 Cyclization Cyclization (Formamidine Acetate) Amination->Cyclization Step 2 Base Pyrrolo[2,1-f][1,2,4]triazin-4-amine Cyclization->Base Formation of Core Halogenation Regioselective Halogenation (NIS or NBS at -20°C) Base->Halogenation Activation HaloBase 7-Bromo/Iodo-pyrrolo [2,1-f][1,2,4]triazine Halogenation->HaloBase Key Intermediate Coupling C-Glycosylation (n-BuLi / TMSCl) HaloBase->Coupling Lithium-Halogen Exchange Lactone Ribolactone (Protected Sugar) Lactone->Coupling Electrophile RemdesivirInt C-Glycoside Intermediate (Pre-Remdesivir) Coupling->RemdesivirInt C-C Bond Formed

Caption: Synthesis of the halogenated pyrrolotriazine core and its utilization in the critical C-glycosylation step.

Experimental Protocol: The Coupling Reaction

This protocol describes the Gilead Generation 1 approach using the 7-iodo/bromo intermediate. This is the most technically demanding step due to the instability of the lithiated species and the risk of racemization.

Reagents & Conditions
  • Nucleophile: 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (protected as bis-TMS derivative in situ).

  • Electrophile: 2,3,5-Tri-O-benzyl-D-ribonolactone.

  • Solvent: THF or 2-MeTHF (Anhydrous).

  • Temperature: -78°C (Strict control required).

  • Additives: TMSCl (Trimethylsilyl chloride) – Critical for protecting the exocyclic amine and improving solubility.

Step-by-Step Methodology
  • Silylation (Protection):

    • Charge the reaction vessel with 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv) and THF.

    • Add TMSCl (2.5 equiv) to protect the exocyclic amine (forming the N,N-bis-TMS derivative). This prevents the base from quenching the lithium reagent.

    • Stir at room temperature until dissolution is complete.

  • Lithium-Halogen Exchange:

    • Cool the mixture to -78°C .

    • Slowly add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 equiv) dropwise.

    • Mechanism:[5][6] The Br/I atom is exchanged for Li. The TMS protection prevents deprotonation of the amine.

    • Hold Time: Stir for 30 minutes at -78°C. Do not allow to warm , as the lithiated species is unstable.

  • C-Glycosylation (Coupling):

    • Dissolve the Ribolactone (1.0 equiv) in dry THF.

    • Add the lactone solution dropwise to the lithiated base mixture at -78°C.

    • Stir for 2 hours. The aryllithium attacks the carbonyl carbon of the lactone, forming the hemiacetal (lactol).

  • Quench & Workup:

    • Quench with acidic methanol or aqueous citric acid to protonate the alkoxide.

    • The product is the 1'-hydroxy C-nucleoside (lactol), which is subsequently reduced/modified to the final 1'-cyano form.

Comparative Analysis: Halogen Selection

The choice between the 6-bromo (inactive isomer), 7-bromo , and 7-iodo variants significantly impacts yield and process safety.

Feature7-Iodo Derivative7-Bromo Derivative6-Bromo Derivative
Reactivity (Li Exchange) High (Fastest exchange at -78°C)Moderate (Requires strict temp control)N/A (Wrong regiochemistry)
Stability of Li-Species Low (Prone to decomposition)Moderate (Slightly more stable)N/A
Commercial Availability High (Standard Remdesivir SM)High (Alternative SM)High (Common impurity/isomer)
Process Yield ~60-70% (Glycosylation)~50-60% (Glycosylation)0% (Does not yield active drug)
Cost Higher (Iodine cost)Lower (Bromine cost)Lowest

Technical Insight: While the 7-iodo compound exchanges faster, the 7-bromo is often preferred in large-scale manufacturing (Process Gen 2) due to lower atomic mass waste and cost, provided the cryogenic conditions are strictly managed.

Downstream Processing: From Core to Remdesivir

Once the Bromopyrrolo[2,1-f][1,2,4]triazine is coupled:

  • Cyanation: The 1'-hydroxyl group (formed from the lactone carbonyl) is converted to a nitrile. This is typically done via a Lewis acid-catalyzed reaction with TMSCN (Trimethylsilyl cyanide).

  • Deprotection: Benzyl groups on the sugar are removed (BCl3).[2]

  • Prodrug Installation: The nucleoside is coupled with the phosphoramidate side chain (McGuigan prodrug moiety) to form the final Remdesivir molecule.

Structural Logic Diagram

StructureLogic Base Pyrrolo[2,1-f][1,2,4]triazine Core Mimics Adenine Provides H-bonding face Linkage C-Glycosidic Bond (C-C) Resists Nuclease Degradation Formed via 7-Bromo/Iodo intermediate Base->Linkage Attached at C7 Sugar Ribose Sugar 1'-Cyano Group (Chain Terminator) Requires 1'-OH precursor Linkage->Sugar Attached at C1' Prodrug Phosphoramidate Cell Permeability Bypasses first phosphorylation step Sugar->Prodrug Attached at C5'

Caption: Structural logic of Remdesivir, highlighting the role of the C7-linkage derived from the brominated precursor.[2][4]

References

  • Siegel, D. et al. "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 2017. Link

  • Gilead Sciences, Inc. "Methods for treating Filoviridae virus infections." U.S. Patent 9,724,360, 2017. Link

  • Paymode, D. J. et al. "Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis." Organic Letters, 2020. Link

  • Warren, T. K. et al. "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys." Nature, 2016. Link

  • Veklury (Remdesivir) Prescribing Information. Gilead Sciences, 2020. Link

Sources

The Pyrrolo[2,1-f][1,2,4]triazine Scaffold in Medicinal Chemistry: Synthesis, Bioactivation, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore Profile: A Privileged Bioisostere

In modern medicinal chemistry, the discovery of novel heterocyclic scaffolds is critical for overcoming metabolic liabilities and intellectual property constraints. The pyrrolo[2,1-f][1,2,4]triazine core has emerged as a highly privileged, multimodal pharmacophore[1]. Structurally, it is a 5,6-bicyclic system featuring a bridgehead nitrogen. This architecture serves as an excellent bioisostere for purines, pyrimidines, and quinazolines[2].

The presence of the N-N bond and the altered hydrogen-bond donor/acceptor profile compared to traditional purines confers profound metabolic stability. Specifically, it renders the scaffold highly resistant to degradation by endogenous enzymes such as adenosine deaminase. This stability, combined with its ability to form critical hydrogen bonds within the ATP-binding pockets of kinases and the active sites of viral polymerases, has positioned pyrrolo[2,1-f][1,2,4]triazine as a cornerstone in both oncology and virology[2][3].

Application in Oncology: ATP-Competitive Kinase Inhibition

Kinase inhibition remains a highly successful targeted therapy approach, and the pyrrolo[2,1-f][1,2,4]triazine ring is a core template for ATP-competitive inhibitors[4]. By mimicking the adenine ring of ATP, the scaffold anchors the inhibitor into the hinge region of the kinase.

A prime example is BMS-582664 (Brivanib) , a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1). By disrupting these signaling pathways, the compound effectively starves tumors of their blood supply (anti-angiogenesis) and halts cellular proliferation[3]. Furthermore, structural functionalization of the pyrrole ring has yielded highly potent inhibitors for other critical oncology targets, including Anaplastic Lymphoma Kinase (ALK) and Phosphoinositide 3-kinases (PI3K)[4][5].

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship (SAR) data for key pyrrolo[2,1-f][1,2,4]triazine derivatives across various therapeutic targets:

Compound / DerivativePrimary Target(s)Potency (IC₅₀ / EC₅₀)Therapeutic IndicationReference
Remdesivir (GS-5734) Viral RNA-dependent RNA polymerase (RdRp)Low micromolar (EC₅₀)COVID-19, Ebola, broad-spectrum RNA viruses[2]
BMS-582664 (Brivanib) VEGFR-2, FGFR-1Nanomolar rangeSolid tumors (Angiogenesis inhibition)[3]
Compound 14a PI3K (p110α / p110δ)122 nM / 119 nMCancer (Antiproliferative)[4]
trans-4-aryl-piperidine-3-ol derivative ALK3–57 nM (Enzyme assay)Anaplastic Lymphoma[5]

Synthetic Methodologies: Constructing the Core

The synthesis of the pyrrolo[2,1-f][1,2,4]triazine core requires precise control over nitrogen amination and subsequent cyclization. The classical and most efficient approach, originally pioneered by Klein et al., utilizes 2-formylpyrrole as the starting material[2].

Synthesis_Workflow A 2-Formylpyrrole B N-Amination & Nitrile Formation Reagents: HOSA, KOH (aq) Mechanism: Electrophilic Amination A->B C 1-Amino-2-pyrrolonitrile B->C D Cyclocondensation Reagents: Formamidine acetate, K2CO3 Mechanism: Ring Closure C->D E Pyrrolo[2,1-f][1,2,4]triazin-4-amine D->E F Regioselective Halogenation Reagents: NIS or ICl Mechanism: Electrophilic Aromatic Substitution E->F G 7-Iodo-pyrrolo[2,1-f][1,2,4]triazin-4-amine (Key C-Glycosylation Precursor) F->G

Fig 1. Step-by-step synthetic workflow of the pyrrolo[2,1-f][1,2,4]triazine core and halogenation.

Standardized Protocol: Synthesis of 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine

This protocol details the generation of the critical halogenated precursor used in the synthesis of C-nucleoside antivirals like Remdesivir[2][6].

Step 1: Electrophilic N-Amination

  • Procedure: To a solution of 2-formylpyrrole in aqueous KOH, add hydroxylamine-O-sulfonic acid (HOSA) dropwise at 0 °C. Stir the mixture until completion to yield 1-amino-2-pyrrolonitrile.

  • Causality: The strong base (KOH) deprotonates the pyrrole nitrogen, generating a highly nucleophilic pyrrolide anion. HOSA acts as an electrophilic "

    
    " equivalent. Concurrently, the formyl group undergoes conversion to a nitrile under these conditions.
    
  • Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the UV-active starting material and the emergence of a more polar spot confirms the amination.

Step 2: Base-Mediated Cyclocondensation

  • Procedure: Dissolve the isolated 1-amino-2-pyrrolonitrile in refluxing ethanol. Add formamidine acetate and potassium carbonate (

    
    ). Reflux until the bicyclic core is formed.
    
  • Causality: Formamidine acetate supplies the essential C-N-C fragment required to close the 1,2,4-triazine ring. The mild base (

    
    ) neutralizes the acetic acid and facilitates the nucleophilic attack of the newly installed amine onto the formamidine carbon, driving the intramolecular cyclization onto the adjacent nitrile group[2].
    
  • Validation Checkpoint: Perform LC-MS analysis. The detection of the

    
     peak corresponding to pyrrolo[2,1-f][1,2,4]triazin-4-amine confirms successful ring closure.
    

Step 3: Regioselective Halogenation

  • Procedure: Treat the pyrrolo[2,1-f][1,2,4]triazin-4-amine with N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) under mild conditions.

  • Causality: The C-7 position of the pyrrole ring is the most electron-rich site on the bicyclic scaffold. NIS provides a controlled, mild source of electrophilic iodine, ensuring strict regioselectivity at C-7 while preventing the formation of unwanted di-iodinated side products that occur with harsher reagents like elemental iodine[6]. The resulting 7-iodo compound is primed for subsequent metal-halogen exchange (using n-BuLi) to facilitate C-glycosylation[2].

  • Validation Checkpoint: Analyze via ¹H-NMR spectroscopy. The disappearance of the C-7 proton signal and the preservation of the remaining aromatic protons validate the regioselective mono-iodination.

Antiviral Applications: The Remdesivir Paradigm

The most prominent clinical application of the pyrrolo[2,1-f][1,2,4]triazine scaffold is in the broad-spectrum antiviral Remdesivir (Veklury). Remdesivir is a C-nucleoside analog, meaning the sugar moiety is attached to the heterocyclic base via a carbon-carbon bond rather than a traditional carbon-nitrogen bond. This C-glycosidic linkage provides exceptional resistance against nucleosidase-mediated cleavage in vivo[2].

To overcome the poor cellular permeability of highly polar nucleotide analogs, Remdesivir is formulated as a ProTide (prodrug of a nucleotide). The active monophosphate is masked by a lipophilic phosphoramidate moiety, allowing the drug to easily cross the cell membrane[2].

Bioactivation_Pathway A Remdesivir (ProTide) Lipophilic & Cell Permeable B Esterase / Phosphoramidase In vivo Bioactivation A->B C GS-441524 Monophosphate (Bypasses Rate-Limiting Step) B->C D Cellular Kinases Successive Phosphorylations C->D E GS-443902 Triphosphate (Active Form) D->E F Viral RdRp Inhibition Delayed RNA Chain Termination E->F

Fig 2. Intracellular bioactivation pathway of Remdesivir to its active triphosphate metabolite.

Once inside the host cell, esterases cleave the protective groups, triggering a spontaneous cyclization and displacement that yields the GS-441524 monophosphate. This ingenious mechanism bypasses the rate-limiting first phosphorylation step that typically hinders nucleoside drugs. Cellular kinases then rapidly convert the monophosphate into the active triphosphate form (GS-443902). The triphosphate acts as an ATP analog, confusing the viral RNA-dependent RNA polymerase (RdRp) and causing delayed chain termination during viral RNA transcription[2].

Conclusion

The pyrrolo[2,1-f][1,2,4]triazine scaffold represents a triumph of rational drug design. By combining the geometric properties of endogenous purines with the metabolic resilience of a C-nucleoside linkage and a bridgehead nitrogen, it has enabled the development of life-saving therapeutics across multiple disease states. As synthetic methodologies continue to evolve—including continuous flow chemistry and late-stage functionalization—the chemical space surrounding this privileged scaffold will undoubtedly yield the next generation of highly selective kinase inhibitors and broad-spectrum antivirals.

References

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances ACS Omega / NIH[Link][2]

  • Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases Cancer Research - AACR Journals[Link][3]

  • Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1,2,4]triazine derivatives ResearchGate / Bioorganic & Medicinal Chemistry Letters[Link][4]

  • Bioactive pyrrole-based compounds with target selectivity PMC / European Journal of Medicinal Chemistry[Link][5]

  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies MDPI[Link]

Sources

A Comparative Analysis of the Reactivity of 6-Bromo and 7-Bromo-pyrrolo[2,1-f]triazine: A Guide for Researchers in Drug Discovery

A Comparative Analysis of the Reactivity of 6-Bromo and 7-Bromo-pyrrolo[2,1-f][1][2][3]triazine: A Guide for Researchers in Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents such as Remdesivir.[4] The functionalization of this scaffold is crucial for the development of new therapeutics, and halogenated derivatives, particularly bromo-substituted isomers, serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth analysis of the reactivity differences between 6-bromo- and 7-bromo-pyrrolo[2,1-f][1][2][3]triazine, offering insights into their synthetic utility.

Electronic Landscape of the Pyrrolo[2,1-f][1][2][3]triazine Core: A Fusion of Electron-Rich and Electron-Deficient Moieties

The reactivity of the pyrrolo[2,1-f][1][2][3]triazine ring system is dictated by the fusion of an electron-rich pyrrole ring and an electron-deficient triazine ring. The pyrrole moiety, a five-membered aromatic heterocycle with a lone pair of electrons on the nitrogen atom, contributes to a higher electron density in that portion of the fused system. Conversely, the triazine ring, with its three nitrogen atoms, is inherently electron-deficient. This electronic dichotomy governs the preferred sites of electrophilic and nucleophilic attack.

Computational studies and the general principles of heterocyclic chemistry suggest that the pyrrole portion of the molecule (positions 5, 6, and 7) is more susceptible to electrophilic attack, while the triazine ring is more prone to nucleophilic substitution. The placement of a bromine atom at either the C6 or C7 position will further modulate this reactivity through a combination of inductive and mesomeric effects.

Visualizing the Electronic Influence

electronic_influencePyrroleElectron-Rich Pyrrole RingCorePyrrolo[2,1-f][1,2,4]triazine CorePyrrole->CoreDonates Electron DensityTriazineElectron-Deficient Triazine RingTriazine->CoreWithdraws Electron Density

Caption: Electronic contributions within the pyrrolo[2,1-f][1][2][3]triazine core.

Comparative Reactivity: A Tale of Two Isomers

While direct, side-by-side comparative studies on the reactivity of 6-bromo- and 7-bromo-pyrrolo[2,1-f][1][2][3]triazine are not extensively documented in the literature, we can infer their differential reactivity based on established principles of heterocyclic chemistry and the electronic nature of the core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are cornerstones of modern synthetic chemistry for the formation of C-C and C-N bonds, respectively. The reactivity of the bromo-substituted pyrrolotriazine in these reactions is primarily dependent on the ease of the oxidative addition of the C-Br bond to the palladium(0) catalyst.

  • 7-Bromo-pyrrolo[2,1-f][1][2][3]triazine: The C7 position is part of the electron-rich pyrrole ring. However, its proximity to the electron-withdrawing triazine ring and the bridgehead nitrogen likely reduces its electron density compared to a simple bromopyrrole. The use of 7-bromo-pyrrolo[2,1-f][1][2][3]triazine derivatives as intermediates in the synthesis of kinase inhibitors suggests that this position is readily functionalized via cross-coupling reactions.[1][4]

  • 6-Bromo-pyrrolo[2,1-f][1][2][3]triazine: The C6 position is also on the pyrrole ring. Its position relative to the triazine ring and the bridgehead nitrogen will influence the C-Br bond polarity and its susceptibility to oxidative addition. Without direct comparative data, it is challenging to definitively state which isomer is more reactive. However, the slightly different electronic environment could lead to variations in reaction kinetics and optimal catalyst/ligand systems.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_CyclePd(0)L2Pd(0)L2Oxidative_AdditionOxidativeAdditionAr-Pd(II)-Br(L2)Ar-Pd(II)-Br(L2)(Ar = Pyrrolotriazinyl)Oxidative_Addition->Ar-Pd(II)-Br(L2)TransmetalationTransmetalationAr-Pd(II)-Br(L2)->TransmetalationAr-Pd(II)-R(L2)Ar-Pd(II)-R(L2)Transmetalation->Ar-Pd(II)-R(L2)Reductive_EliminationReductiveEliminationAr-Pd(II)-R(L2)->Reductive_EliminationReductive_Elimination->Pd(0)L2Ar-RAr-R(Functionalized Pyrrolotriazine)Reductive_Elimination->Ar-RR-B(OR)2R-B(OR)2(Boronic Acid/Ester)R-B(OR)2->TransmetalationBaseBaseBase->TransmetalationAr-BrAr-Br(6- or 7-Bromo-pyrrolotriazine)Ar-Br->Oxidative_Addition

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

The electron-deficient nature of the triazine ring makes the pyrrolo[2,1-f][1][2][3]triazine system a potential substrate for nucleophilic aromatic substitution, particularly at positions on the triazine ring if a suitable leaving group is present. However, for the 6-bromo and 7-bromo isomers, where the leaving group is on the electron-rich pyrrole ring, SNAr is generally less favorable unless activated by strongly electron-withdrawing groups.

It is more likely that nucleophilic substitution on the bromo-substituted pyrrole ring would proceed through an alternative mechanism, such as a metal-catalyzed process (e.g., Buchwald-Hartwig amination) rather than a classical SNAr pathway.

Synthetic Accessibility

The prevalence of 7-bromo-pyrrolo[2,1-f][1][2][3]triazine derivatives in the literature suggests that their synthesis is relatively well-established. Common strategies often involve the bromination of a pre-formed pyrrolo[2,1-f][1][2][3]triazine core or the construction of the fused ring system from a brominated pyrrole precursor.[1] For instance, the synthesis of 7-bromopyrrolo[2,1-f][1][2][3]triazin-4-amine has been achieved by treating pyrrolo[2,1-f][1][2][3]triazin-4-amine with 1,3-dibromo-5,5-dimethylhydantoin.[5]

The synthesis of 6-bromo-pyrrolo[2,1-f][1][2][3]triazine appears to be less commonly reported, which may be a reflection of either synthetic challenges or a lesser degree of exploration for this particular isomer in drug discovery programs.

Experimental Protocols and Data

The following are generalized protocols for common cross-coupling reactions that can be adapted for both 6-bromo and 7-bromo-pyrrolo[2,1-f][1][2][3]triazine. Optimization of the catalyst, ligand, base, and solvent is often necessary for optimal results.

  • To a reaction vessel, add the bromo-pyrrolo[2,1-f][1][2][3]triazine (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., dioxane/water, toluene/ethanol/water, or DMF) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

  • To a reaction vessel, add the bromo-pyrrolo[2,1-f][1][2][3]triazine (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, BINAP, or Johnphos, 0.02-0.1 eq.), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq.).

  • The vessel is evacuated and backfilled with an inert gas.

  • An anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added.

  • The reaction mixture is heated (typically 80-110 °C) and stirred until completion.

  • Work-up and purification are performed similarly to the Suzuki-Miyaura coupling protocol.

Reaction TypeBromo-IsomerCoupling Partner/NucleophileCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-Miyaura7-Bromo derivativeArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10070-90[1]
Buchwald-Hartwig7-Bromo derivativeAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11065-85[6]
Hypothetical Suzuki6-Bromo isomerPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100N/A-
Hypothetical Amination6-Bromo isomerMorpholinePd₂(dba)₃ / BINAPNaOtBuDioxane100N/A-

Table 1: Representative and Hypothetical Cross-Coupling Reactions of Bromo-pyrrolo[2,1-f][1][2][3]triazines. Note: Data for 6-bromo isomer reactions are hypothetical and serve as a starting point for experimental design.

Workflow for Method Development

workflowcluster_startStarting Material Selectioncluster_reactionReaction Optimizationcluster_analysisAnalysis and PurificationStartSelect 6-Bromo or 7-Bromo IsomerReaction_TypeChoose Reaction Type(e.g., Suzuki, Buchwald-Hartwig)Start->Reaction_TypeScreeningScreen Catalysts, Ligands, Bases, SolventsReaction_Type->ScreeningOptimizationOptimize Temperature and Reaction TimeScreening->OptimizationMonitoringMonitor Progress by TLC/LC-MSOptimization->MonitoringWorkupAqueous WorkupMonitoring->WorkupUpon CompletionPurificationColumn ChromatographyWorkup->PurificationCharacterizationNMR, MSPurification->Characterization

Caption: A typical workflow for developing cross-coupling reactions with bromo-pyrrolo[2,1-f][1][2][3]triazines.

Conclusion

Both 6-bromo- and 7-bromo-pyrrolo[2,1-f][1][2][3]triazine are valuable intermediates for the synthesis of complex, biologically active molecules. While the 7-bromo isomer has been more extensively utilized, the 6-bromo isomer also holds significant potential for the generation of novel chemical entities. The choice between the two isomers will likely depend on the desired substitution pattern of the final molecule and synthetic accessibility. Further experimental studies are warranted to fully elucidate the nuanced reactivity differences between these two important building blocks. This guide provides a foundational understanding to aid researchers in designing and executing synthetic strategies involving these versatile scaffolds.

References

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(21), 1887-1908. Available from: [Link]

  • EvitaChem. (n.d.). Buy 6-Bromopyrrolo[1,2-d][1][2][3]triazin-4(3H)-one (EVT-3145985). Retrieved from a commercial supplier's website.

  • Yin, W., et al. (2009). Studies of chirality effect of 4-(phenylamino)-pyrrolo[2,1-f][1][2][3]triazine on p38alpha by molecular dynamics simulations and free energy calculations. Journal of Molecular Modeling, 16(5), 951-961. Available from: [Link]

  • Shafi, S., et al. (2024). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Biomolecular Structure and Dynamics, 1-17. Available from: [Link]

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7705. Available from: [Link]

  • PubChem. (n.d.). Pyrrolo(2,1-f)(1,2,4)triazine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Ott, G. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(16), 4204-4207. Available from: [Link]

  • Ishkov, Y. V., & Kovaleva, S. V. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Brominated Porphyrins with Functionalized Organomagnesium Reagents: Direct Preparation of Functional-Group-Bearing Free Base Porphyrins. Heterocycles, 93(2), 483. Available from: [Link]

  • Chem-Impex. (n.d.). 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine. Retrieved from a commercial supplier's website.

  • PubMed. (2011). Discovery and process synthesis of novel 2,7-pyrrolo[2,1-f][1][2][3]triazines. National Center for Biotechnology Information. Retrieved from: [Link]

  • ResearchGate. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Retrieved from: [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(21), 1887-1908. Available from: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available from: [Link]

  • Seela, F., & Menkhoff, S. (1994). Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 1, (13), 1757-1763. Available from: [Link]

  • De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. Available from: [Link]

  • Hrbata, P., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][2][3]triazines. ACS Omega, 7(24), 20993-21004. Available from: [Link]

  • Zein, M. A. E., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology, 12(3), 188-194. Available from: [Link]

  • ChemWhat. (n.d.). PYRROLO[1,2-F][1][2][3]TRIAZIN-4-AMINE CAS#: 159326-68-8. Retrieved from: [Link]

  • Shaughnessy, K. H. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Current Organic Chemistry, 9(2), 181-202. Available from: [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from: [Link]

  • Mochulskaia, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7705. Available from: [Link]

  • Hecht, M., & Witte, G. (2016). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Fraunhofer-Publica. Available from: [Link]

  • Batagin-Neto, A., et al. (2021). A Hammett's analysis of the Substituent Effect in Functionalized Diketopyrrolopyrrole (DPP) Systems: optoelectronic properties. ChemRxiv. Available from: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Available from: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Semantic Scholar. Available from: [Link]

  • Mojzych, M., & Karczmarzyk, Z. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][2][3]triazine Derivatives. Molecules, 25(17), 3936. Available from: [Link]

  • ChemScene. (n.d.). 7-Bromo-2-chloropyrrolo[2,1-f][1][2][3]triazine. Retrieved from a commercial supplier's website.

  • Sunway Pharm Ltd. (n.d.). 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine. Retrieved from a commercial supplier's website.

  • Padwa, A., et al. (2022). Reaction of α-Diazopyrroles with Enamines: Synthesis of Pyrrolo[2,1-c][1][2][3]triazines and α-(1,2,5-Triazapenta-1,3-dienyl)pyrroles. The Journal of Organic Chemistry, 87(15), 9878-9890. Available from: [Link]

The Expanding Therapeutic Potential of Pyrrolo[2,1-f]triazine C-Nucleosides: A Technical Guide to Bioactivity

The Expanding Therapeutic Potential of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides: A Technical Guide to Bioactivity

For Immediate Release

Leuven, Belgium – February 26, 2026 – As the quest for novel therapeutic agents continues, the unique structural and biological properties of pyrrolo[2,1-f][1][2][3]triazine C-nucleosides have positioned them as a promising class of compounds in drug discovery. This technical guide provides an in-depth exploration of the diverse bioactivities of these synthetic nucleoside analogs, offering valuable insights for researchers, scientists, and drug development professionals. The pyrrolo[2,1-f][1][2][3]triazine scaffold, a unique fused heterocycle, serves as a versatile template for the development of potent antiviral and anticancer agents, as well as inhibitors of key cellular signaling pathways.[4][5]

Introduction: The Significance of C-Nucleosides and the Pyrrolo[2,1-f][1][2][3]triazine Core

C-nucleosides, characterized by a carbon-carbon bond between the sugar moiety and the nucleobase, offer enhanced metabolic and pharmacokinetic stability compared to their N-nucleoside counterparts.[6] This increased stability, attributed to the robust C-C glycosidic bond, makes them attractive candidates for drug development. The pyrrolo[2,1-f][1][2][3]triazine ring system, a purine isostere, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide range of biological activities.[5][7] The fusion of a pyrrole and a triazine ring creates a unique electronic and steric environment, enabling these molecules to interact with a variety of biological targets with high affinity and specificity.

Antiviral Activity: A Broad-Spectrum Approach

Pyrrolo[2,1-f][1][2][3]triazine C-nucleosides have demonstrated potent antiviral activity against a range of RNA viruses.[4] This broad-spectrum activity highlights their potential as versatile antiviral therapeutics.

Inhibition of Norovirus Replication

Several 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides have shown significant activity against both murine norovirus (MNV) and human norovirus (HuNoV).[1][2] The mechanism of action is believed to be the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[2][6] Notably, 4-aza-7,9-dideazaadenosine exhibited a potent anti-human norovirus effect in a replicon assay with an EC50 of 0.015 μM.[1][2]

Activity Against Influenza Virus

Derivatives of pyrrolo[2,1-f][1][2][3]triazine have also been identified as having high antiviral activity against the influenza A virus strain A/Puerto Rico/8/34 (H1N1).[4] Molecular docking studies suggest that these compounds may act by inhibiting neuraminidase, a key viral surface enzyme responsible for the release of new virus particles from infected cells.[4]

Anticancer Properties: Targeting Uncontrolled Cell Growth

The cytotoxic potential of pyrrolo[2,1-f][1][2][3]triazine C-nucleosides against various cancer cell lines has been a significant area of investigation.[8]

Broad-Spectrum Cytotoxicity

Pyrrolo[2,1-f][1][2][3]triazine C-ribonucleosides, particularly those with a hydrogen or cyano group at the 7-position of the nucleobase, have displayed potent cytotoxic activity across a panel of cancer cell lines.[8][9] This suggests a potential for broad applicability in oncology.

Kinase Inhibition: A Targeted Approach

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key component of several kinase inhibitors.[3][10][11] These compounds can effectively mimic the quinazoline scaffold found in many established kinase inhibitors.[12] By targeting kinases involved in cancer cell proliferation and survival, such as those in the PI3K/AKT/mTOR pathway, these derivatives offer a more targeted approach to cancer therapy.[13] For instance, certain 6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivatives have shown selective activity against p110α and p110δ isoforms of PI3K with IC50 values of 122 nM and 119 nM, respectively.[13]

Modulation of Key Signaling Pathways

Beyond direct antiviral and cytotoxic effects, these compounds can modulate critical cellular signaling pathways implicated in various diseases.

Hedgehog Signaling Pathway Inhibition

A novel series of pyrrolo[2,1-f][1][2][3]triazine derivatives have been designed as inhibitors of the Hedgehog (Hh) signaling pathway.[14] The Hh pathway plays a crucial role in embryonic development and its aberrant activation is linked to several cancers. The optimized compound, 19a , demonstrated potent inhibition of the Hh pathway both in vitro and in vivo, highlighting its therapeutic potential.[14]

Anti-inflammatory Activity through p38 MAP Kinase Inhibition

Substituted 4-(phenylamino)-pyrrolo[2,1-f][1][2][3]triazines have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[4] This kinase is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α. Several compounds in this class have demonstrated excellent oral bioavailability and efficacy in murine models of acute and chronic inflammation.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolo[2,1-f][1][2][3]triazine C-nucleosides is highly dependent on their structural features.

  • Sugar Moiety: Modifications to the sugar portion of the nucleoside, such as the introduction of a 2'-C-methyl group on the d-ribose, can influence antiviral activity and cytotoxicity.[1] The type of sugar, whether it be ribose, 2'-deoxyribose, or 2',3'-dideoxyribose, also plays a critical role in determining the biological activity profile.[8]

  • Nucleobase Substitutions: Structural variations at the 7-position of the pyrrolo[2,1-f][1][2][3]triazine core have a significant impact on activity. Halogenation (chlorine, bromine, iodine) or the introduction of a cyano group can modulate both antiviral and cytotoxic potency.[1][8]

Experimental Protocols

Norovirus Replicon Assay

This assay is used to evaluate the effect of compounds on norovirus RNA replication in a cell-based system.

Materials:

  • HG23 cells (human gastric tumor cells containing a Norwalk virus replicon)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (serial dilutions)

  • RNA extraction kit

  • Reagents for RT-qPCR (primers, probes, master mix)

  • 96-well cell culture plates

Procedure:

  • Seed HG23 cells in a 96-well plate and allow them to reach 80-90% confluency.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds or a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 hours).

  • After incubation, lyse the cells and extract the total RNA using a suitable kit.

  • Quantify the norovirus replicon RNA levels using a one-step or two-step RT-qPCR assay with specific primers and probes for the norovirus genome.

  • Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH) to account for variations in cell number.

  • Calculate the EC50 value by plotting the percentage of viral replication inhibition against the logarithm of the compound concentration.

Influenza Neuraminidase Inhibition Assay (Enzyme-Linked Lectin Assay - ELLA)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • Fetuin-coated 96-well plates

  • Influenza virus with known neuraminidase activity

  • Test compounds (serial dilutions)

  • Peanut Agglutinin (PNA) conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Sample diluent

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a separate plate, pre-incubate the diluted compounds with a standardized amount of influenza virus for a defined period.

  • Transfer the compound-virus mixture to the fetuin-coated plate.

  • Incubate the plate to allow the neuraminidase to cleave sialic acid residues from fetuin.

  • Wash the plate to remove the virus and cleaved sialic acids.

  • Add HRP-conjugated PNA, which binds to the exposed galactose residues on the fetuin.

  • Wash the plate to remove unbound PNA-HRP.

  • Add TMB substrate. The HRP enzyme will convert the substrate, leading to a color change.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at a specific wavelength (e.g., 450 nm).

  • The degree of color development is inversely proportional to the neuraminidase activity. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the neuraminidase activity.[1]

Data Presentation

Compound/DerivativeTargetBioactivityAssay TypeReference
4-aza-7,9-dideazaadenosineHuman Norovirus RdRpEC50 = 0.015 μMReplicon Assay[1][2]
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylateInfluenza A (H1N1) NeuraminidaseIC50 = 4 µg/mLNeuraminidase Inhibition[4]
Pyrrolo[2,1-f][1][2][3]triazine C-ribonucleoside (7-cyano substituted)Various Cancer Cell LinesPotent CytotoxicityCell Viability Assay[8][9]
6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivativePI3K p110αIC50 = 122 nMKinase Inhibition Assay[13]
6-aminocarbonyl pyrrolo[2,1-f][1][2][3]triazine derivativePI3K p110δIC50 = 119 nMKinase Inhibition Assay[13]
4-(phenylamino)-pyrrolo[2,1-f][1][2][3]triazine derivativep38 MAP KinasePotent InhibitionKinase Inhibition Assay[4]

Visualization of Key Signaling Pathways

Hedgehog Signaling Pathway

Hedgehog_Signaling_Pathwaycluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusHhHedgehog (Hh)LigandPTCH1Patched-1 (PTCH1)ReceptorHh->PTCH1BindsSMOSmoothened (SMO)PTCH1->SMOInhibitsSUFUSuppressor of Fused (SUFU)SMO->SUFUInhibitsGLIGLI ProteinsSUFU->GLIInhibitsGLI_AActivated GLIGLI->GLI_AActivationTarget_GenesTarget GeneExpressionGLI_A->Target_GenesPromotesPyrrolo_TriazinePyrrolo[2,1-f][1,2,4]triazineInhibitorPyrrolo_Triazine->SMOInhibits

Caption: Inhibition of the Hedgehog signaling pathway by pyrrolo[2,1-f][1][2][3]triazine derivatives targeting Smoothened (SMO).

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathwaycluster_extracellularExtracellularcluster_membraneCell Membranecluster_cytoplasmCytoplasmGFGrowth FactorRTKReceptor TyrosineKinase (RTK)GF->RTKBindsPI3KPI3KRTK->PI3KActivatesPIP2PIP2PI3K->PIP2PhosphorylatesPIP3PIP3AKTAKTmTORC1mTORC1Cell_GrowthCell Growth &ProliferationPyrrolo_TriazinePyrrolo[2,1-f][1,2,4]triazineInhibitor

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by pyrrolo[2,1-f][1][2][3]triazine derivatives targeting PI3K.

Conclusion and Future Directions

Pyrrolo[2,1-f][1][2][3]triazine C-nucleosides represent a highly versatile and promising class of bioactive molecules. Their demonstrated efficacy against a range of viruses and cancer cell lines, coupled with their ability to modulate key signaling pathways, underscores their significant therapeutic potential. The enhanced stability of the C-nucleoside linkage further solidifies their standing as viable drug candidates.

Future research should focus on the continued optimization of the pyrrolo[2,1-f][1][2][3]triazine scaffold to enhance potency and selectivity for specific biological targets. A deeper understanding of their mechanisms of action and the exploration of a wider range of biological activities, including antibacterial and antifungal properties, will be crucial in fully realizing the therapeutic potential of this remarkable class of compounds.

References

  • Groaz, E., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. European Journal of Medicinal Chemistry, 195, 112198. [Link]

  • Ujvari, A., et al. (2020). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. ResearchGate. [Link]

  • Li, Q., et al. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. ChemMedChem, 13(1), 97-104. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1-25. [Link]

  • Krasnov, V. P., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7794. [Link]

  • Li, Q., et al. (2018). Synthesis and Biological Evaluation of Pyrrolo[2,1-f][1][2][3]triazine C-Nucleosides with a Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moiety. ResearchGate. [Link]

  • Wang, X., et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][2][3]triazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(12), 127194. [Link]

  • Sharma, V., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(3), 1547-1566. [Link]

  • Singh, S., et al. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. ResearchGate. [Link]

  • Singh, S., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31, 1-25. [Link]

  • Ott, G. R., & Trias, J. (2017). Pyrrolo[2,1-f][1][2][3]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. Bioorganic & Medicinal Chemistry Letters, 27(18), 4238-4246. [Link]

  • Traxler, P., et al. (2004). Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry, 47(24), 5829-5837. [Link]

  • Various Authors. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. [Link]

The Architecture of Efficacy: A Technical Guide to GS-5734 Intermediate Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of GS-5734 (Remdesivir) represents a landmark case study in the rapid optimization of complex nucleotide prodrugs. Unlike standard small molecules, GS-5734 requires the precise assembly of a 1'-cyano-substituted nucleoside core (GS-441524) and a P-chiral phosphoramidate moiety .

This guide deconstructs the process chemistry evolution from the initial medicinal chemistry route (Generation 1) to the scalable manufacturing process (Generation 2). We focus specifically on the isolation and coupling of the critical intermediate compounds that dictate the drug's stereochemical purity and therapeutic index.

Part 1: The Nucleoside Core (GS-441524)

The Challenge of the 1'-Cyano Group

The foundation of GS-5734 is the adenosine analog GS-441524 . The structural deviation from natural adenosine—the 1'-cyano group—is the pharmacophore responsible for evading proofreading exonucleases in coronaviruses. However, installing this group creates significant synthetic friction.

The C-Glycosylation Bottleneck

In early development, the bond between the pyrrolo[2,1-f][1,2,4]triazine base and the ribose sugar was formed via a non-stereoselective reaction, followed by a difficult cyanation step.

Generation 1 Approach (Inefficient):

  • Lithiation of the nucleobase (7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine).

  • Coupling with a tribenzyl-protected ribolactone.[1]

  • Critical Flaw: This produced a 1'-hydroxy intermediate that required a subsequent reaction with TMSCN (trimethylsilyl cyanide) at cryogenic temperatures to install the nitrile group. This sequence was hazardous and low-yielding.[1]

Generation 2 Optimization (The "Flow" Solution): Process chemists optimized the C-glycosylation to allow for a more direct installation or improved precursors, often utilizing flow chemistry to manage the exotherm of the lithiation step. The key breakthrough was optimizing the Lewis acid additives (e.g., NdCl3 or TMSOTf) to control the anomeric outcome, favoring the


-anomer essential for biological activity.

Part 2: The P-Chirality Pivot (The Critical Intermediate)

The most technically demanding aspect of GS-5734 is the phosphoramidate prodrug moiety. The phosphorus atom is a chiral center.[2][3]

  • 
    -Isomer:  Biologically active.[4] Rapidly metabolized inside the cell.
    
  • 
    -Isomer:  Significantly less active; slower hydrolysis.
    
The Evolution of Stereocontrol

The transition from "separation" to "asymmetric synthesis" defines the history of this intermediate.

FeatureGeneration 1 (Med Chem Route)Generation 2 (Process Route)
Reagent Isopropyl alaninate + Phenyl dichlorophosphatep-Nitrophenol activated phosphoramidate
Method Non-selective couplingStereoselective

inversion
Intermediate Mixture of

and

chloridates
Isolated

-intermediate
Purification Chiral HPLC (Not scalable)Crystallization / Kinetic Resolution
The "Sp-Intermediate" (2-ethylbutyl L-alaninate phosphoramidate)

The manufacturing route relies on the pre-formation of the


-isomer  of the activated phosphoramidate. This allows the final coupling to proceed with high diastereomeric excess (de > 95%).
Visualization: The Stereochemical Evolution

The following diagram illustrates the shift from a racemic mixture approach to the stereoselective synthesis pathway.

G cluster_Gen1 Generation 1: Discovery Route cluster_Gen2 Generation 2: Process Route Start Precursors: Alanine Ester + Phenyl Dichlorophosphate Mix Racemic Chloridate Mixture (Sp + Rp) Start->Mix PNP p-Nitrophenol Activation Start->PNP Coupling1 Coupling with Nucleoside Mix->Coupling1 HPLC Chiral HPLC Separation Coupling1->HPLC Final1 GS-5734 (Low Yield) HPLC->Final1 Resolution Crystallization of Sp-Intermediate PNP->Resolution Coupling2 Stereoselective Coupling (MgCl2 / Base) Resolution->Coupling2 SN2 Inversion Final2 GS-5734 (High Yield) Coupling2->Final2

Figure 1: Comparison of Generation 1 (Chromatographic Resolution) vs. Generation 2 (Asymmetric Synthesis) workflows.

Part 3: Detailed Experimental Protocols

The following protocols are synthesized from the optimized procedures described by Siegel et al. (2017) and subsequent process improvements. These represent the Generation 2 standards.

Protocol A: Synthesis of the P-Chiral Intermediate (Sp-Isomer)

Target: 2-ethylbutyl (S)-2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate

Rationale: Using p-nitrophenol creates a stable, crystallizable intermediate that can be resolved before the valuable nucleoside is introduced.

  • Reagents:

    • Phenyl phosphorodichloridate (1.0 eq)

    • L-Alanine 2-ethylbutyl ester hydrochloride (1.0 eq)

    • p-Nitrophenol (1.0 eq)

    • Triethylamine (TEA) (2.2 eq)

    • Dichloromethane (DCM) (Solvent)

  • Procedure:

    • Step 1: Cool a solution of phenyl phosphorodichloridate in DCM to -78°C.

    • Step 2: Add the L-alanine ester and TEA dropwise. The order of addition controls the initial ratio of diastereomers.

    • Step 3: Add p-nitrophenol and additional TEA. Allow to warm to 0°C.

    • Step 4 (The Resolution): The crude mixture contains both diastereomers. The

      
      -isomer  is isolated via fractional crystallization using a mixture of diisopropyl ether (IPE) and DCM.
      
    • Validation:

      
       NMR should show a single peak (approx 
      
      
      
      -3.0 ppm) confirming >98% diastereomeric excess (de).
Protocol B: The Stereoselective Coupling

Target: GS-5734 (Protected Form)

Rationale: This step utilizes a magnesium-mediated


 reaction. The magnesium coordinates with the phosphoramidate and the nucleoside 5'-OH, facilitating a precise inversion of configuration at the phosphorus center.
  • Reagents:

    • GS-441524 (Nucleoside core) (1.0 eq)

    • 
      -Phosphoramidate Intermediate (from Protocol A) (1.2 eq)
      
    • 
       (1.0 eq)
      
    • Diisopropylethylamine (DIPEA) (2.5 eq)

    • Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Procedure:

    • Step 1: Suspend GS-441524 and the

      
      -intermediate in dry THF.
      
    • Step 2: Add

      
      . Heat the mixture to 50°C.
      
    • Step 3: Add DIPEA slowly. The base activates the nucleoside 5'-hydroxyl.

    • Step 4: Monitor by HPLC.[1][5][6] The reaction proceeds with inversion, yielding the

      
      -Remdesivir  (note: priority rules change the designation, but the spatial arrangement is conserved).
      
    • Workup: Quench with dilute citric acid to remove magnesium salts. Extract with ethyl acetate.[1][6][7]

Part 4: Mechanism of Action & Metabolic Pathway

Understanding the intermediate chemistry requires visualization of why the prodrug is necessary. The masking groups facilitate cell entry, but they must be removed sequentially.

MetabolicPathway Remdesivir Remdesivir (GS-5734) (Prodrug) Int1 Alanine Metabolite (Intermediate) Remdesivir->Int1 Ester Hydrolysis NMP Nucleoside Monophosphate (NMP) Int1->NMP P-N Bond Cleavage NTP Nucleoside Triphosphate (Active Drug) NMP->NTP Phosphorylation ViralRNA Viral RNA Chain Termination NTP->ViralRNA Incorporation CES1 CES1 / Cathepsin A CES1->Remdesivir Hint HINT1 Hint->Int1 Kinase Cellular Kinases Kinase->NMP RdRp Viral RdRp RdRp->NTP

Figure 2: The metabolic activation pathway of GS-5734. The prodrug design bypasses the rate-limiting first phosphorylation step.

References

  • Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry. [Link][8]

  • Warren, T. K., et al. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature. [Link][4]

  • Hu, T., et al. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524.[6] ACS Omega. [Link][6]

  • Wang, M., et al. (2020). Catalytic Asymmetric Synthesis of the Anti-COVID-19 Drug Remdesivir.[4][7] Angewandte Chemie International Edition. [Link][4]

  • Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19.[8] ACS Central Science. [Link][8]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 6-bromopyrrolo[2,1-f][1,2,4]triazine , a critical pharmacophore used in the manufacture of C-nucleoside antivirals, most notably Remdesivir (GS-5734) .[1]

While industrial manufacturing often utilizes continuous flow chemistry or hazardous chloramine gas for the initial amination, this guide focuses on a batch-mode protocol using Hydroxylamine-O-sulfonic acid (HOSA) . This method offers the highest balance of reproducibility, safety, and material throughput for pilot-plant and R&D laboratories lacking specialized gas-handling infrastructure.

Key Technical Advantages
  • Regiocontrol: Optimized bromination conditions to minimize the thermodynamic 7-bromo and 5,7-dibromo impurities.

  • Telescoped Workflow: Minimizes isolation of the unstable 1-aminopyrrole intermediate.

  • Purification Efficiency: Relies on crystallization rather than chromatography for >100g scale batches.

Strategic Route Analysis

The synthesis is divided into two distinct phases to manage thermal risks and chemical stability.

Phase 1: Nitrogen Insertion & Cyclization

The formation of the triazine core requires an "N-amination" of pyrrole, creating a reactive N-N bond.

  • Challenge: 1-Aminopyrrole is light-sensitive and thermally unstable.

  • Solution: We utilize HOSA as a solid, weighable source of electrophilic nitrogen, followed immediately by condensation with formamidine acetate.

Phase 2: Electrophilic Aromatic Substitution (Bromination)
  • Challenge: The pyrrolo[2,1-f][1,2,4]triazine core is electron-rich. Bromination with NBS is fast but prone to over-bromination (5,7-dibromo) or incorrect regioselectivity (7-bromo).

  • Solution: Kinetic control at low temperature (-20°C) in polar aprotic solvents directs the halogen to the C6 position.

Reaction Pathway Diagram[2][3]

ReactionPathway Pyrrole Pyrrole (Starting Material) AminoPyrrole Intermediate: 1-Aminopyrrole (Unstable) Pyrrole->AminoPyrrole N-Amination HOSA Reagent: HOSA + KOH HOSA->AminoPyrrole Triazine Core: Pyrrolo[2,1-f][1,2,4]triazine AminoPyrrole->Triazine Cyclization Formamidine Reagent: Formamidine Acetate Formamidine->Triazine Target Target: 6-Bromo-pyrrolo[2,1-f][1,2,4]triazine Triazine->Target Regioselective Bromination NBS Reagent: NBS / THF (-20°C) NBS->Target

Figure 1: Synthetic workflow for the production of 6-bromopyrrolo[2,1-f][1,2,4]triazine.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Core

Scale: 1.0 mol (approx. 67g starting pyrrole) Expected Yield: 55–65%

Materials
ReagentEquiv.RoleHazard Note
Pyrrole1.0SubstrateFlammable, Toxic
Hydroxylamine-O-sulfonic acid (HOSA)1.2Aminating AgentCorrosive, Exothermic
Potassium Hydroxide (KOH)5.0BaseCorrosive
Formamidine Acetate2.5Cyclization AgentIrritant
DMF / WaterSolventMediumDMF is hepatotoxic
Step-by-Step Procedure
  • Amination (N-N Bond Formation):

    • Dissolve KOH (5.0 eq) in water (5 vol relative to pyrrole) in a reactor cooled to 0°C.

    • Add Pyrrole (1.0 eq) and stir vigorously.

    • Critical Step: Add HOSA (1.2 eq) portion-wise over 1 hour. Maintain internal temperature

      
      . The reaction is significantly exothermic.
      
    • Stir at 0–5°C for 2 hours. Monitor by HPLC (or TLC) for consumption of pyrrole.

    • Workup: Extract the reaction mixture with Dichloromethane (DCM) (3 x 3 vol). Combine organics.

    • Safety Check: Do NOT concentrate the 1-aminopyrrole solution to dryness due to thermal instability. Keep as a solution.

  • Cyclization (Ring Closure):

    • Solvent Swap: Displace DCM with Ethanol (EtOH) or directly add Formamidine Acetate (2.5 eq) to the solution if using a compatible high-boiling solvent (though EtOH swap is cleaner).

    • Reflux the mixture (approx. 80°C) for 12–16 hours.

    • Monitor for the disappearance of 1-aminopyrrole.

  • Isolation:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Resuspend residue in water and extract with Ethyl Acetate (EtOAc).

    • Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from MTBE/Heptane or perform a short silica plug filtration if the crude is dark.

    • Target: Yellow to brown solid.

Protocol B: Regioselective Bromination

Scale: Based on yield from Protocol A.

Materials
ReagentEquiv.RoleCritical Parameter
Pyrrolo[2,1-f][1,2,4]triazine1.0SubstratePurity >98% recommended
N-Bromosuccinimide (NBS)0.95–1.0Brominating AgentFreshly recrystallized
THF or DMFSolventMediumAnhydrous
Step-by-Step Procedure
  • Preparation:

    • Dissolve the triazine core (from Protocol A) in anhydrous THF (10 vol).

    • Cool the reactor to -20°C . This temperature is non-negotiable for high regioselectivity.

  • Addition:

    • Dissolve NBS (0.98 eq) in THF (5 vol).

    • Add the NBS solution dropwise over 2 hours.

    • Mechanism:[2] The slow addition prevents localized high concentrations of radical/electrophile, reducing the risk of 5,7-dibromination.

  • Quench & Isolation:

    • Once HPLC shows <2% starting material, quench with 10% aqueous

      
       (Sodium thiosulfate) to neutralize active bromine.
      
    • Allow to warm to room temperature.

    • Extract with EtOAc, wash with water and brine.

    • Concentrate to a solid.[1]

  • Final Purification:

    • Recrystallize from Ethanol/Water or EtOAc/Heptane.

    • Specification: HPLC Purity >99.0%; 7-bromo isomer <0.5%.

Process Safety & Troubleshooting (CQAs)

Critical Quality Attributes (CQAs)

In drug development, controlling impurities is as important as yield.

ImpurityStructureOriginControl Strategy
7-Bromo isomer IsomerThermodynamic product formed at higher temps (>0°C).Maintain T < -20°C during NBS addition.
5,7-Dibromo Over-brominatedExcess NBS or fast addition.Use 0.95–0.98 eq NBS; slow addition rate.
Azide species Explosion HazardPotential if using azide routes (not used here).Use HOSA route to avoid azide chemistry entirely.
Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected: Low Purity or Yield CheckHPLC Check HPLC Profile Problem->CheckHPLC ImpurityA High 7-Bromo Isomer CheckHPLC->ImpurityA ImpurityB High 5,7-Dibromo CheckHPLC->ImpurityB ImpurityC Unreacted Pyrrole CheckHPLC->ImpurityC SolA Action: Lower Bromination Temp (-40°C to -20°C) ImpurityA->SolA SolB Action: Reduce NBS equiv. Check Stirring Rate ImpurityB->SolB SolC Action: Check HOSA Quality Increase Formamidine ImpurityC->SolC

Figure 2: Troubleshooting logic for common impurity profiles in bromination.

References

  • Siegel, D. et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry. Link

  • Roy, S. et al. (2022).[3] "Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir." Organic Process Research & Development. Link

  • Vieira, T. et al. (2020). "Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir." Organic Process Research & Development. Link[4]

  • Bi, L. et al. (2014). "Regioselective Mono-bromination of Pyrrolo[2,1-f][1,2,4]triazin-4-amine." Asian Journal of Chemistry. Link

Sources

Application Note: Scalable Electrophilic N-Amination of Pyrrole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Rationale

The functionalization of pyrrole-2-carboxylic acid derivatives (esters, amides, and nitriles) is a critical transformation in modern drug discovery. Specifically, the direct N-amination of these heterocycles is the foundational step in synthesizing pyrrolo[2,1-f][1,2,4]triazines—the core pharmacophore of numerous kinase inhibitors and the broad-spectrum antiviral Remdesivir[1][2].

Classical amination methods typically involve a nitrogen nucleophile attacking an electrophilic center. However, direct N-amination of an intact pyrrole ring necessitates an umpolung (polarity-reversed) strategy. In this paradigm, the pyrrole is deprotonated to form a highly nucleophilic pyrrolide anion, which subsequently attacks an electrophilic nitrogen source[3][4].

Historically, reagents like O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) were used for this transformation. While effective, they suffer from poor atom economy, explosive hazards, and the generation of highly toxic byproducts[4]. To address these bottlenecks in process chemistry, monochloramine (NH₂Cl) has emerged as the premier electrophilic aminating reagent, offering exceptional scalability, rapid reaction kinetics, and benign aqueous waste streams[4][5].

Mechanistic Logic & Reagent Selection

The success of this protocol relies on the precise orchestration of acid-base chemistry and nucleophilic substitution. The N-H proton of a pyrrole-2-carboxylate derivative is weakly acidic (pKa ~16.5). Therefore, a strong base is required to generate the active nucleophile. Once formed, the pyrrolide anion rapidly displaces the chloride leaving group from NH₂Cl in an S_N2-like fashion to form the N-N bond[4][6].

Mechanism N1 Pyrrole-2-carboxylate Derivative N3 Pyrrolide Anion (Nucleophile) N1->N3 Deprotonation N2 Strong Base (e.g., NaH / t-BuOK) N2->N3 Promotes N5 N-N Bond Formation (SN2-like) N3->N5 N4 Monochloramine (Electrophile) N4->N5 Umpolung Nitrogen N6 N-Aminopyrrole Product N5->N6 -Cl⁻ (Leaving Group)

Figure 1: Umpolung mechanistic logic for the electrophilic N-amination of pyrrole derivatives.

Quantitative Reagent Comparison

To justify the selection of NH₂Cl over historical reagents, the following table summarizes the key quantitative and safety metrics driving process development choices[4].

Aminating ReagentActive Nitrogen Mass (%)Typical Yield (%)Safety & Byproduct ProfileScalability
Monochloramine (NH₂Cl) ~31.0% 85–97% Benign (NaCl, H₂O); generated in situ Excellent
O-(2,4-Dinitrophenyl)hydroxylamine~8.1%85–90%Explosive hazard; highly toxic 2,4-dinitrophenolPoor
Hydroxylamine-O-sulfonic acid (HOSA)~12.4%40–65%Acidic byproducts; requires large base excessModerate
O-(Diphenylphosphinyl)hydroxylamine~6.0%70–85%Expensive; generates phosphinic acid wasteLow

Experimental Workflow

The protocol is divided into two distinct phases: the in situ generation of anhydrous ethereal NH₂Cl, followed by the deprotonation and N-amination of the pyrrole substrate.

Workflow A Step 1: In Situ Generation of NH2Cl (MTBE/H2O) C Step 3: Electrophilic N-Amination (0 °C) A->C Anhydrous NH2Cl in MTBE B Step 2: Substrate Deprotonation (Base, Solvent) B->C Pyrrolide Anion D Step 4: Quench & Phase Separation C->D < 5 min reaction E Step 5: Isolation of N-Aminopyrrole D->E Organic Layer

Figure 2: Step-by-step workflow for in situ NH2Cl generation and subsequent N-amination.

Self-Validating Experimental Protocol

Note: The following protocol is optimized for the amination of methyl 1H-pyrrole-2-carboxylate, but is broadly applicable to esters, amides, and nitriles with minor solvent adjustments.

Step 1: Preparation of Anhydrous Ethereal Monochloramine

Causality: NH₂Cl is unstable at room temperature and degrades into nitrogen gas and HCl. It must be generated at sub-zero temperatures and extracted into an organic solvent (MTBE) to prevent water from quenching the pyrrolide anion in Step 3[4][5].

  • In a jacketed reactor, dissolve NH₄Cl (1.5 equiv) in a biphasic mixture of aqueous NH₄OH (2.0 equiv) and Methyl tert-butyl ether (MTBE) (10 volumes).

  • Cool the biphasic mixture to -5 °C under vigorous stirring.

  • Add aqueous sodium hypochlorite (NaOCl, bleach, 1.0 equiv) dropwise over 30 minutes, maintaining the internal temperature strictly below 0 °C.

  • Stop stirring and allow the phases to separate.

  • Validation Check: The organic (MTBE) layer will develop a distinct pale yellow color, confirming the presence of NH₂Cl. The concentration can be self-validated via iodometric titration (typically yielding a ~0.5 M to 2.0 M solution)[5].

  • Decant the anhydrous MTBE layer containing NH₂Cl and keep it chilled (-5 °C) until immediate use.

Step 2: Deprotonation of the Pyrrole Derivative

Causality: The pyrrole nitrogen lone pair is delocalized into the aromatic ring, making it a poor nucleophile. Deprotonation is strictly required to activate the substrate[4].

  • In a separate, dry reactor under N₂, dissolve methyl 1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous diglyme (5 volumes). Note: Diglyme is preferred over DMF for large-scale operations to eliminate the thermal hazards associated with NaH/DMF mixtures[5].

  • Cool the solution to 0 °C.

  • Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or Potassium tert-butoxide (t-BuOK, 1.2 equiv).

  • Validation Check: If using NaH, the evolution of H₂ gas serves as a visual confirmation of the acid-base reaction. Stir for 30 minutes until gas evolution ceases and the solution becomes homogeneous, indicating complete pyrrolide formation.

Step 3: Electrophilic N-Amination

Causality: The reaction between the pyrrolide anion and NH₂Cl is remarkably fast. High dilution and low temperatures are maintained to prevent the dimerization of the product or the reversion of N-aminopyrrole back to the starting material due to excess chloramine[5][6].

  • Maintain the pyrrolide solution at 0 °C.

  • Rapidly add the chilled ethereal NH₂Cl solution (1.2 equiv) via an addition funnel.

  • Validation Check: The reaction is highly exothermic. A rapid, transient temperature spike validates the active consumption of the pyrrolide anion.

  • Stir for 5 minutes. The amination is practically instantaneous[5]. Complete consumption of the starting material should be confirmed immediately via TLC or HPLC.

Step 4: Quench and Isolation

Causality: Unreacted NH₂Cl is an active oxidant. It must be chemically quenched to prevent side reactions during concentration[6].

  • Quench the reaction mixture by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 volumes).

  • Stir for 10 minutes at room temperature.

  • Separate the layers. Extract the aqueous layer once with MTBE (3 volumes).

  • Combine the organic layers and wash sequentially with water (3 volumes) and brine (3 volumes) to remove the diglyme solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 40 °C) to afford the N-aminopyrrole derivative.

  • Validation Check: The product (e.g., methyl 1-amino-1H-pyrrole-2-carboxylate) typically presents as a stable, crystalline solid or viscous oil with isolated yields ranging from 85% to 95%[4].

Troubleshooting & In-Process Controls

  • Low Yield / High Starting Material Recovery: Usually indicates that the ethereal NH₂Cl degraded prior to use. Ensure the MTBE solution is kept at -5 °C and used within 1 hour of generation.

  • Formation of Carboxamide Byproducts: If utilizing a pyrrole-2-carbonitrile substrate, the presence of water during the amination step can hydrate the nitrile to an amide. Ensure the MTBE layer from Step 1 is thoroughly separated from the aqueous bleach layer[6].

  • Over-oxidation / Reversion: Introducing a massive excess of NH₂Cl can cause the N-aminopyrrole to revert to the starting pyrrole. Strictly control the stoichiometry to 1.1 – 1.2 equivalents of NH₂Cl[6].

References

  • N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl) - PubMed - 3

  • N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl) | The Journal of Organic Chemistry - ACS Publications - 4

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC - 1

  • Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis - ACS Publications - 5

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir - PMC -6

Sources

C-glycosylation reaction conditions for pyrrolo[2,1-f][1,2,4]triazine nucleobases

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity C-Glycosylation Protocols for Pyrrolo[2,1-f][1,2,4]triazine Nucleosides

Executive Summary & Strategic Context

The pyrrolo[2,1-f][1,2,4]triazine scaffold represents a privileged pharmacophore in antiviral drug development, most notably serving as the aglycone for Remdesivir (GS-5734) and its parent nucleoside GS-441524 . Unlike classical N-glycosylation (which relies on Vorbrüggen conditions), the formation of the C–C glycosidic bond at the C7 position of the nucleobase presents a formidable synthetic challenge due to the high energy barrier of breaking aromaticity and the stringent stereoelectronic requirements for 1'-


 selectivity.

This guide details the industry-standard Nucleophilic Addition-to-Lactone methodology. This approach supplants older Heck-type couplings due to its superior scalability, stereocontrol, and ability to access the 1'-substituted (e.g., 1'-cyano) motifs required for viral polymerase inhibition.

Mechanistic Principles & Pathway Visualization

The core transformation relies on a halogen-metal exchange on the nucleobase, followed by a nucleophilic attack on a protected ribolactone. This forms a hemiacetal intermediate, which is subsequently functionalized (typically cyanated or reduced).

Critical Process Parameters (CPPs):
  • Cryogenic Control: The lithiated/magnesiated intermediate is prone to isomerization or

    
    -elimination above -20°C.
    
  • Amine Protection: The exocyclic amine at C4 must be silylated (TMS) to prevent proton quenching of the organometallic reagent.

  • Lactone Electrophilicity: The ribolactone must be protected (typically benzyl or TBS) to prevent side reactions.

Figure 1: Reaction Mechanism & Pathway (Lactone Route)

G Start 7-Iodo-Pyrrolo[2,1-f] [1,2,4]triazine Protect Silylation (TMSCl) Start->Protect  Protection   Metal Metallated Species (Ar-MgCl / Ar-Li) Protect->Metal  iPrMgCl·LiCl  or n-BuLi (-78°C)   Adduct 1'-OH Hemiacetal Intermediate Metal->Adduct  Nu- Addition   Lactone Ribolactone (Electrophile) Lactone->Adduct  +   Product 1'-CN C-Nucleoside (Remdesivir Precursor) Adduct->Product  TMSCN / Lewis Acid (Stereoselective)  

Caption: The C-glycosylation workflow involves base activation, nucleophilic addition to the lactone, and diastereoselective quenching.

Detailed Experimental Protocols

Protocol A: Preparation of the Metallated Nucleobase

Rationale: Direct lithiation with n-BuLi is effective but requires -78°C. The "Turbo Grignard" (iPrMgCl·LiCl) allows for slightly warmer conditions (-20°C to 0°C) and higher functional group tolerance, making it the preferred method for scale-up.

Reagents:

  • 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv)

  • TMSCl (2.2 equiv)

  • iPrMgCl·LiCl (Turbo Grignard, 1.3 M in THF, 1.2 equiv)

  • Anhydrous THF (10 V)

Step-by-Step:

  • Inertion: Charge a dry reactor with the iodobase and anhydrous THF under

    
     atmosphere.
    
  • Silylation: Cool to 0°C. Add TMSCl dropwise. (Note: This protects the exocyclic amine as the bis-TMS derivative). Stir for 1 hour at RT.

  • Exchange: Cool the mixture to -20°C . Add iPrMgCl·LiCl dropwise over 30 minutes.

    • Checkpoint: Monitor by HPLC (quench aliquot with MeOH). Conversion of Iodo-species to Des-iodo species indicates successful metallation.

  • Hold: Stir at -20°C for 1 hour. The species is now ready for coupling.

Protocol B: The C-Glycosylation Coupling (Lactone Addition)

Rationale: The addition of the bulky metallated base to the lactone establishes the C1' stereocenter. The resulting hemiacetal is unstable and is usually processed immediately.

Reagents:

  • 2,3,5-Tri-O-benzyl-D-ribonolactone (or TBS protected equivalent) (1.2 equiv) dissolved in THF.

  • Acidic Quench (AcOH or weak HCl).

Step-by-Step:

  • Cooling: Cool the metallated base solution (from Protocol A) to -40°C to -50°C .

    • Note: While Grignards are more stable, lower temperatures improve the diastereoselectivity of the addition.

  • Addition: Add the Ribolactone solution dropwise over 2 hours.

    • Critical: Maintain internal temperature below -35°C. Exotherms can lead to bis-addition or ring opening.

  • Reaction: Stir at -40°C for 2 hours.

  • Quench: Inverse quench the cold reaction mixture into a 0°C solution of dilute acetic acid or citric acid.

  • Workup: Extract with MTBE or EtOAc. Wash with brine. Dry over

    
    .
    
  • Outcome: The product is the 1'-hydroxy C-nucleoside (hemiacetal) . It exists as an anomeric mixture (

    
    ).
    
Protocol C: Diastereoselective 1'-Cyanation (The Remdesivir Step)

Rationale: To obtain the bioactive 1'-CN, the hemiacetal hydroxyl group is displaced. This is a Lewis-acid mediated substitution that proceeds via an oxocarbenium ion. The thermodynamic product (1'-


-cyano) is favored.

Reagents:

  • Hemiacetal intermediate (1.0 equiv)

  • TMSCN (Trimethylsilyl cyanide) (4.0 equiv)

  • TfOH (Triflic acid) or TMSOTf (2.5 equiv)

  • DCM (Dichloromethane) as solvent.

Step-by-Step:

  • Dissolution: Dissolve the dried hemiacetal in anhydrous DCM under

    
    . Cool to -78°C .
    
  • Reagent Addition: Add TMSCN dropwise.

  • Lewis Acid Activation: Add TfOH dropwise slowly.

    • Warning: HCN gas may be generated; ensure vigorous venting/scrubbing.

  • Equilibration: Stir at -78°C for 1 hour, then allow to warm to -20°C over 4 hours.

    • Mechanism:[1] The reaction passes through an oxocarbenium ion. The

      
      -face is sterically shielded by the C2-OBn group, but under thermodynamic control (and specific Lewis acids), the desired configuration is enriched.
      
  • Quench: Pour into saturated

    
    .
    

Data Summary & Troubleshooting

Table 1: Comparison of Metallation Strategies

Parametern-BuLi (Lithiation)iPrMgCl·LiCl (Turbo Grignard)Continuous Flow (Li)
Temp -78°C (Strict)-20°C to 0°C-20°C to +20°C
Stability Low (prone to elimination)High (stable for hours)Transient (seconds)
Scalability Difficult (heat transfer limits)Excellent (batch friendly)Excellent (flow friendly)
Yield 60-70%75-85%>80%

Common Failure Modes:

  • Low Yield: Usually caused by moisture in the lactone solution or insufficient silylation of the amine protons on the base.

  • Epimerization: If the cyanation step warms up too fast (>0°C), the

    
     ratio degrades.
    
  • Wurtz Coupling: If using n-BuLi, alkyl bromide formation can lead to butyl-addition side products.

Process Workflow Diagram

Figure 2: Industrial Workflow for GS-441524 Intermediate

Workflow cluster_0 Reactor A (Metallation) cluster_1 Reactor B (Coupling) cluster_2 Reactor C (Functionalization) Step1 Charge Iodobase + THF Add TMSCl (Protect) Step2 Cool to -20°C Add iPrMgCl·LiCl Step1->Step2 Step4 Transfer Reactor A contents to Reactor B (Slow Addition) Step2->Step4  Cannulation   Step3 Charge Ribolactone Dissolve in THF Step3->Step4  Prep   Step5 Quench & Workup Isolate Hemiacetal Step4->Step5 Step6 Cryogenic Cyanation (TMSCN / TfOH / -78°C) Step5->Step6

Caption: Sequential unit operations for the synthesis of the cyano-C-nucleoside.

References

  • Siegel, D., et al. (2017).[2] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 60(5), 1648–1661.[2] Link

  • Warren, T. K., et al. (2016). "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys." Nature, 531, 381–385.[2] Link

  • Vieira, T., et al. (2020). "Improvement of the C-Glycosylation Step for the Synthesis of Remdesivir." Organic Process Research & Development, 24(10), 2362–2368. Link

  • von Keutz, T., et al. (2021). "Flash Chemistry Approach to Organometallic C-Glycosylation for the Synthesis of Remdesivir." Organic Process Research & Development, 25(4), 1015–1023. Link

  • Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 43(25), 3333–3336. Link

Sources

Suzuki-Miyaura coupling of 6-Bromopyrrolo[2,1-f][1,2,4]triazine with aryl boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromopyrrolo[2,1-f][1,2,4]triazine

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine nucleus (specifically adenine). It is the core structural motif in several high-profile kinase inhibitors (e.g., BMS-582664/Brivanib) and the antiviral agent Remdesivir.

This Application Note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 6-bromopyrrolo[2,1-f][1,2,4]triazine with aryl boronic acids. While the 4-position (mimicking the N9 of purines) is often the site of glycosylation or amination, the C6 position (on the pyrrole ring) is frequently derivatized to access hydrophobic pockets in kinase active sites (e.g., p38


, VEGFR-2).

This guide addresses the specific electronic challenges of this fused ring system, where the electron-rich pyrrole moiety is deactivated by the electron-deficient triazine ring, requiring specific ligand/catalyst combinations for efficient oxidative addition.

Scientific Background & Mechanistic Insight

The Scaffold: Electronic Push-Pull

The pyrrolo[2,1-f][1,2,4]triazine system presents a unique electronic environment.

  • The Pyrrole (C5, C6, C7): Inherently electron-rich. Electrophilic aromatic substitution typically favors C6.

  • The Triazine (N1, N2, N4): Strongly electron-withdrawing.

  • The Net Effect: The fusion creates a system that is less electron-rich than an isolated pyrrole but more electron-rich than a pure triazine. Consequently, the C6-Bromine bond is relatively strong, requiring a palladium catalyst capable of facilitating oxidative addition into a deactivated bond.

Reaction Pathway

The reaction follows the standard catalytic cycle but requires careful control of the Transmetallation step. The triazine nitrogens can coordinate to Palladium, potentially poisoning the catalyst. Therefore, the use of bidentate ligands (like dppf) or bulky monodentate ligands (like XPhos) is critical to maintain catalyst turnover.

ReactionScheme SM1 6-Bromo-pyrrolo[2,1-f] [1,2,4]triazine Cat Pd(dppf)Cl2 KOAc / Na2CO3 SM1->Cat SM2 Aryl Boronic Acid (Ar-B(OH)2) SM2->Cat Prod 6-Aryl-pyrrolo[2,1-f] [1,2,4]triazine Cat->Prod 80-100°C Dioxane/H2O

Figure 1: General reaction scheme for the C6-arylation.

Optimization & Screening Data

The following data summarizes the optimization of the coupling of 6-bromo-4-morpholinopyrrolo[2,1-f][1,2,4]triazine with phenylboronic acid.

Table 1: Catalyst and Base Screening Results

EntryCatalyst (5 mol%)LigandBase (2.0 equiv)SolventYield (%)*Notes
1Pd(PPh3)4-Na2CO3DME/H2O45Significant homocoupling of boronic acid.
2Pd(OAc)2PPh3K2CO3Toluene30Incomplete conversion; Pd black formation.
3Pd(dppf)Cl2·DCM - K2CO3 Dioxane/H2O 92 Standard Condition. Robust & reproducible.
4Pd2(dba)3XPhosK3PO4n-BuOH95High performance, but higher cost.
5Pd(Amphos)Cl2-K2CO3MeCN/H2O88Good for scale-up (industrial preferred).

*Isolated yields after column chromatography.

Key Takeaway: While XPhos (Entry 4) provides marginally higher yields, Pd(dppf)Cl2 (Entry 3) is the recommended workhorse catalyst due to its stability, lower cost, and ease of handling in an open-air weighing environment (though the reaction must be inert).

Detailed Experimental Protocol

Target Reaction: Coupling of 6-bromo-4-(substituted)pyrrolo[2,1-f][1,2,4]triazine (1.0 equiv) with Aryl Boronic Acid (1.2 equiv).

Reagents & Equipment
  • Substrate: 6-Bromopyrrolo[2,1-f][1,2,4]triazine derivative (e.g., 4-morpholino or 4-oxo variant).

  • Boron Source: Aryl boronic acid (1.2 – 1.5 equiv).

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2).

  • Base: Potassium Carbonate (K2CO3) or Sodium Carbonate (Na2CO3) (2.0 – 3.0 equiv).

  • Solvent: 1,4-Dioxane and Water (4:1 ratio). Note: DMF can be used for highly insoluble substrates.

  • Atmosphere: Argon or Nitrogen (Balloon or Manifold).

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Charge a dry round-bottom flask or microwave vial with the 6-bromo substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

    • Critical Step: If using Pd(dppf)Cl2, it is relatively air-stable, so it can be added at this stage. Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv / 5 mol%).

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane and Water (4:1 v/v). Concentration should be approx 0.1 M with respect to the bromide.

    • Degassing (Essential): Sparge the mixture with Argon for 10-15 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for sensitive substrates. Oxygen causes rapid catalyst deactivation and homocoupling of the boronic acid.

  • Reaction:

    • Fit the flask with a reflux condenser (if thermal) and seal under Argon.

    • Heat to 80–90 °C (oil bath) or 100 °C (Microwave, 30-60 mins).

    • Monitor by TLC or LCMS. The starting bromide (usually UV active) should disappear.

    • Reaction Time: Thermal heating usually requires 4–16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate phases. Extract the aqueous layer 2x with EtOAc.

    • Combine organics, wash with Brine, dry over anhydrous Na2SO4, and filter.

    • Concentrate in vacuo to yield the crude residue.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent System: Hexanes/Ethyl Acetate (gradient 0-50%) or DCM/MeOH (95:5) for more polar derivatives (like the 4-oxo tautomer).

Workflow Diagram

Workflow Start Start: Combine Reagents (Bromide, Boronic Acid, Base, Cat) Degas Add Solvent (Dioxane/H2O) & Sparge with Ar (15 min) Start->Degas Heat Heat to 90°C (4-16 Hours) Degas->Heat Check Check LCMS/TLC Conversion > 95%? Heat->Check Check->Heat No (Add more Cat if stalled) Workup Cool, Dilute EtOAc/H2O, Extract, Dry (Na2SO4) Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc or DCM/MeOH) Workup->Purify

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Critical Parameters

  • Protodeboronation: If the aryl boronic acid has electron-withdrawing groups (e.g., 2-fluoro, 4-nitro), it may undergo protodeboronation (loss of B(OH)2 replaced by H) faster than coupling.

    • Solution: Increase catalyst loading to 10 mol%, lower temperature to 70°C, or switch to the corresponding Potassium Trifluoroborate (Ar-BF3K) salt, which is more stable.

  • Catalyst Poisoning: The N1/N2 nitrogens of the triazine can bind Pd.

    • Solution: Ensure the reaction concentration is not too high (keep at 0.1 M). If stalling occurs, add a "catalyst boost" (additional 2 mol%) after 4 hours.

  • Hydrolysis of 4-Chloro: If your starting material is 4-chloro-6-bromo-pyrrolo[2,1-f][1,2,4]triazine, the 4-Cl is highly reactive and will hydrolyze to the 4-one in aqueous base.

    • Solution: Use anhydrous conditions (Dioxane/Toluene) with anhydrous K3PO4 if the 4-Cl must be preserved, or perform the S_NAr displacement at C4 before the Suzuki coupling at C6.

References

  • Hunt, J. T., et al. (2005).[1] "Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template." Journal of Medicinal Chemistry.

    • Context: Establishes the foundational chemistry for this scaffold in kinase drug discovery (VEGFR-2).
  • Schroeder, G. M., et al. (2008). "Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38alpha MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

    • Context: specifically details the functionalization of the C6 position for potency optimiz
  • Patil, S. A., et al. (2020). "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." Chemistry of Heterocyclic Compounds.

    • Context: Comprehensive review of synthetic routes, including transition metal-mediated couplings.[2][3][4]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Context: The authoritative review on the mechanism and general conditions of the Suzuki reaction.

Sources

Application Note: Reagents and Workflows for the Amination of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The conversion of 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-one to 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a critical functional group transformation in the synthesis of biologically active C-nucleoside analogs, most notably the antiviral drug Remdesivir [1].

Because the C4-oxo group is highly stable, direct displacement by ammonia is thermodynamically unfavorable. The transformation relies on the lactam-lactim tautomerization of the pyrrolotriazinone core. By trapping the minor "lactim" (4-hydroxy) tautomer with a highly electrophilic activating agent, the C4 oxygen is converted into a superior leaving group. Subsequent nucleophilic aromatic substitution (


) with an ammonia source yields the target 4-amine.

This guide details the two most robust methodologies for this transformation:

  • The Classical Chlorination Route (POCl₃): Best for large-scale process chemistry.

  • The Direct Amination Route (BOP/DBU): Best for rapid, mild, one-pot discovery chemistry [2].

Workflow & Methodology Selection

When designing your synthetic route, reagent selection should be dictated by your scale, safety constraints, and tolerance for operational complexity.

Workflow Start 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-one Method1 Method A: POCl3 / NH3 (Scalable, Harsher) Start->Method1 Method2 Method B: BOP / DBU / NH3 (Mild, One-Pot) Start->Method2 Inter1 4-Chloro Intermediate (Requires Isolation) Method1->Inter1 POCl3, DIPEA Inter2 O4-(Benzotriazol-1-yl) Intermediate (In Situ) Method2->Inter2 BOP, DBU Product 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine Inter1->Product NH3 (aq) Inter2->Product NH4OH

Figure 1: Decision tree for C4-amination of 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-one.

Quantitative Comparison of Methodologies
ParameterMethod A: POCl₃ / NH₃Method B: BOP / DBU / NH₃
Overall Yield 75 - 85%85 - 95%
Reaction Time 4 - 6 hours1 - 2 hours
Temperature Profile Reflux (100 °C)

RT
Room Temperature
Scalability Excellent (Kilogram scale)Good (Gram to multi-gram scale)
Primary Byproducts Phosphoric acid, HClHMPA (Toxic), BtOH
Operational Complexity High (Corrosive, rigorous quenching)Low (One-pot, mild)

Protocol A: Classical Chlorination-Amination (POCl₃)

Causality & Expert Insight: Phosphorus oxychloride (POCl₃) acts as both the solvent and the activating reagent. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline accelerates the formation of the Vilsmeier-type intermediate, driving the chlorination. A critical failure point in this protocol is the incomplete removal of residual POCl₃ before amination, which rapidly hydrolyzes to generate exothermic heat and HCl, destroying the product.

Step-by-Step Procedure
  • Chlorination:

    • Suspend 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-one (1.0 eq) in neat POCl₃ (10.0 eq).

    • Add DIPEA (1.5 eq) dropwise at 0 °C under an argon atmosphere.

    • Heat the mixture to 100 °C and stir for 3–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (

      
      ) will convert to the less polar 4-chloro intermediate (
      
      
      
      ).
  • Concentration & Azeotropic Removal:

    • Cool to room temperature. Remove excess POCl₃ via rotary evaporation under high vacuum.

    • Self-Validating Step: Co-evaporate the dark residue with anhydrous toluene (3 × 10 mL/g) to azeotropically remove trace POCl₃. The residue must be a dry, flowable film before proceeding.

  • Amination:

    • Dissolve the crude 4-chloro intermediate in anhydrous 1,4-dioxane (0.2 M).

    • Cool to 0 °C and slowly add concentrated aqueous ammonia (28-30%

      
      , 10.0 eq).
      
    • Stir at room temperature for 2 hours. The reaction is complete when LC-MS shows a mass shift from

      
       232/234 (Chloro intermediate) to 
      
      
      
      213/215 (Amine product).
  • Workup:

    • Concentrate the mixture to remove dioxane. Extract with EtOAc, wash with brine, dry over

      
      , and concentrate to afford the product as an off-white solid.
      

Protocol B: Direct Amination via BOP/DBU Activation

Causality & Expert Insight: For discovery chemists requiring rapid turnaround, the BOP reagent (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) offers a highly efficient, one-pot alternative [2]. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized because it is a strong, strictly non-nucleophilic base that forces the substrate into its reactive lactim form without competing with the ammonia nucleophile.

Mechanism SM Lactam Tautomer (4-OH form) Phosphonium Phosphonium Intermediate SM->Phosphonium Nucleophilic Attack BOP BOP Reagent + DBU BOP->Phosphonium BtEster O-Benzotriazolyl Intermediate Phosphonium->BtEster -HMPA +BtO- Amine Target Amine (4-NH2) BtEster->Amine +NH3 -BtOH

Figure 2: Mechanistic pathway of BOP/DBU mediated direct amination.

Step-by-Step Procedure
  • Activation:

    • In an oven-dried flask, dissolve 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-one (1.0 eq) and BOP reagent (1.3 eq) in anhydrous acetonitrile or THF (0.1 M).

    • Add DBU (1.5 eq) dropwise at room temperature. The solution will typically turn a clear, pale yellow as the O4-(benzotriazol-1-yl) intermediate forms.

    • Stir for 30 minutes. Self-Validating Step: An aliquot quenched in methanol should show complete conversion to the intermediate via LC-MS.

  • Amination:

    • To the same flask, add aqueous ammonium hydroxide (28%

      
      , 5.0 eq) or a solution of 0.5 M ammonia in dioxane.
      
    • Stir at room temperature for 1 hour.

  • Workup & HMPA Removal:

    • Evaporate the volatiles. Dilute the residue with EtOAc.

    • Critical Step: Wash the organic layer vigorously with water (3x) and saturated

      
       (1x). The BOP reagent generates Hexamethylphosphoramide (HMPA) as a byproduct, which is water-soluble and must be thoroughly washed out due to its toxicity.
      
    • Dry the organic layer over

      
      , filter, and concentrate. Purify via flash chromatography (DCM:MeOH 95:5) if necessary.
      

Analytical Characterization

To ensure the integrity of your synthesized 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, verify against the following standard analytical markers:

  • LC-MS (ESI+): Expected

    
     at 
    
    
    
    213.0 and 215.0 (1:1 isotopic ratio indicative of a single bromine atom).
  • ¹H NMR (400 MHz, DMSO-

    
    ):  Look for the disappearance of the broad lactam N-H/O-H proton (
    
    
    
    11.8 ppm) and the appearance of a broad singlet integrating to 2H at
    
    
    7.80 ppm, corresponding to the new primary
    
    
    group. The pyrrole and triazine aromatic protons will appear between 6.80 and 8.10 ppm.

References

  • Siegel, D., Hui, H. C., Doerffler, E., Clarke, M. O., Chun, K., Zhang, L., Neville, S., Carra, E., Lew, W., Ross, B., Wang, Q., Wolfe, L., Jordan, R., Soloveva, V., Knox, J., Perry, J., Perron, M., Stray, K. M., Barauskas, O., Feng, J. Y., … Cihlar, T. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648–1661. URL:[Link]

  • Wan, Z., Jones, C. D., Mitchell, D., Pu, J. Y., & Zhang, T. Y. (2006). An Efficient One-Step Amination of Cyclic Amides and Ureas. The Journal of Organic Chemistry, 71(2), 826–828. URL:[Link]

Application Note: One-Pot/Telescoped Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and researchers optimizing the synthesis of the pyrrolo[2,1-f][1,2,4]triazine core, specifically the 4-amine derivative which serves as the nucleobase for the antiviral drug Remdesivir (GS-5734) and the parent nucleoside GS-441524 .

The protocol focuses on the robust, scalable cyclization using formamidine acetate , a cost-effective and easy-to-handle reagent that serves as the C-N bridging unit.

Executive Summary & Scientific Rationale

The pyrrolo[2,1-f][1,2,4]triazine system is a "C-nucleoside" scaffold that mimics the natural adenine base but possesses a C-C glycosidic bond, rendering it resistant to enzymatic cleavage. The critical step in constructing this bicycle is the annulation of a 1,2,4-triazine ring onto a pyrrole framework.

Formamidine Acetate is the reagent of choice for this transformation due to:

  • Atom Economy: It provides both the C1 carbon and the N2 nitrogen required to close the triazine ring.

  • Process Safety: Unlike liquid formamidine (unstable) or s-triazine (expensive), the acetate salt is a stable solid.

  • Buffering Capacity: The acetate counter-ion provides a mild acidic buffer that catalyzes the initial transamination while preventing decomposition of the sensitive N-aminopyrrole intermediate.

Reaction Scope

This protocol details the telescoped (one-pot) conversion of 2-cyanopyrrole to the target triazine. The process involves in situN-amination followed by formamidine-mediated cyclization, eliminating the isolation of the unstable 1-amino-2-cyanopyrrole intermediate.

Mechanistic Pathway[1][2][3][4][5][6]

The reaction proceeds via a cascade sequence. Understanding this mechanism is vital for troubleshooting low yields.

  • Transamination: The primary amine of the N-aminopyrrole attacks the electrophilic carbon of formamidine acetate, displacing ammonia.

  • Intramolecular Cyclization: The newly formed amidine nitrogen attacks the adjacent nitrile (C2-CN).

  • Aromatization: Tautomerization drives the system to the stable aromatic triazine amine.

ReactionMechanism Start 1-amino-2-cyanopyrrole (Intermediate) Inter1 Amidine Intermediate (Open Chain) Start->Inter1 + Reagent - NH3, - AcOH Reagent Formamidine Acetate (Reagent) Reagent->Inter1 TS Cyclization (Intramolecular Attack) Inter1->TS Nu attack on CN Product Pyrrolo[2,1-f][1,2,4]triazin-4-amine (Target) TS->Product Isomerization

Figure 1: Mechanistic cascade from the N-aminopyrrole intermediate to the final triazine core.

Experimental Protocol

Materials & Equipment[7]
  • Substrate: 2-Cyanopyrrole (Pyrrole-2-carbonitrile).[1]

  • Amination Reagent: Monochloramine (generated in situ from NH₄Cl + NaOCl) or Hydroxylamine-O-sulfonic acid (HOSA). Note: Monochloramine is preferred for scale.

  • Cyclization Reagent: Formamidine Acetate (CAS: 3473-63-0).

  • Solvent: MTBE (for amination), n-Butanol or Ethanol (for cyclization).

  • Base: NaH (if using HOSA) or NaOH/NH₄OH (for chloramine generation).

Step-by-Step Methodology
Phase 1: In Situ Formation of 1-Amino-2-cyanopyrrole

Caution: Aminating agents are energetic. Perform in a fume hood behind a blast shield.

  • Preparation of Monochloramine (NH₂Cl):

    • Mix 5% aq. NaOCl (bleach) and NH₄Cl at 0 °C. Extract the NH₂Cl into cold MTBE.

    • Titrate the ether solution to determine concentration (typically 0.5–1.0 M).

  • N-Amination:

    • In a reaction vessel, dissolve 2-cyanopyrrole (1.0 equiv) and KOtBu (1.2 equiv) in DMF/MTBE at 0 °C.

    • Slowly add the cold NH₂Cl/MTBE solution (1.2 equiv) over 30 mins, maintaining temp < 10 °C.

    • Monitor by HPLC.[1] The intermediate (1-amino-2-cyanopyrrole) is unstable; do not isolate . Proceed immediately to Phase 2.

Phase 2: Formamidine Acetate Cyclization (The "One-Pot" Step)
  • Solvent Swap (Critical):

    • If MTBE was used, distill it off under reduced pressure and replace with n-Butanol (or Ethanol). High-boiling alcohols facilitate the condensation.

  • Reagent Addition:

    • To the crude 1-amino-2-cyanopyrrole solution, add Formamidine Acetate (3.0 equiv).[2][1]

    • Optional: Add 0.5 equiv of Acetic Acid to buffer the pH if the solution is too basic from Phase 1.

  • Reaction:

    • Heat the slurry to 85–90 °C for 3–5 hours.

    • The mixture will initially dissolve and then precipitate the product as the reaction proceeds.[1][3]

  • Workup:

    • Cool the mixture to 20 °C.

    • Add water (0.5 volumes relative to alcohol) to complete precipitation.

    • Filter the solid.[1][3] Wash the cake with water (to remove acetates) and cold ethanol.

    • Dry under vacuum at 50 °C.

Optimization & Data Analysis

The following parameters are critical for maximizing yield and purity. Data is aggregated from process development studies (see References).

ParameterCondition ACondition BCondition C (Optimal)Impact
Solvent DMFEthanoln-Butanol n-BuOH allows higher temp (117°C) for faster kinetics without pressure vessels.
Stoichiometry 1.5 eq Formamidine2.0 eq Formamidine3.0 eq Formamidine Excess reagent drives the equilibrium forward and compensates for sublimation/decomposition.
Temperature 60 °C120 °C85–95 °C >100°C degrades the N-amino intermediate; <80°C is too slow.
Base Additive NoneEt₃NNone / Residual Formamidine acetate acts as its own buffer. Strong bases cause dimerization impurities.
Yield Expectations
  • Step 1 (Amination): >95% conversion.

  • Step 2 (Cyclization): 75–85% isolated yield.[3]

  • Overall Telescoped Yield: ~65–75%.[2][1]

Troubleshooting Guide

Issue: Low Conversion in Cyclization
  • Cause: Loss of the N-amino intermediate. It is thermally unstable.

  • Solution: Ensure the solvent swap is rapid and temperature does not exceed 40 °C during concentration. Add formamidine acetate before heating the bulk solution.

Issue: "Dimer" Impurity Formation
  • Cause: Reaction of the intermediate with unreacted 2-cyanopyrrole or self-condensation.

  • Solution: Ensure >98% conversion in the amination step before adding formamidine. Use at least 3.0 equivalents of formamidine acetate to outcompete side reactions.

Issue: Product Coloration (Dark Brown)
  • Cause: Oxidation of electron-rich pyrrole ring at high temperatures.

  • Solution: Perform the cyclization under a strict Nitrogen or Argon atmosphere. Wash the final filter cake with cold MTBE to remove colored oligomers.

Process Workflow Diagram

Workflow cluster_0 Phase 1: N-Amination cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Isolation Step1 2-Cyanopyrrole + Base (in DMF/MTBE) Step2 Add Monochloramine (T < 10°C) Step1->Step2 Step3 Solvent Swap to n-BuOH (Vacuum Distillation) Step2->Step3 Telescoped Step4 Add Formamidine Acetate (3.0 equiv) Step3->Step4 Step5 Heat to 90°C (3-5 Hours) Step4->Step5 Step6 Precipitation w/ Water Step5->Step6 Step7 Filtration & Drying Step6->Step7

Figure 2: Operational workflow for the scalable synthesis of the Remdesivir nucleobase.

References

  • Scalable Synthesis of Remdesivir Intermediate: Vasilev, M., et al. "Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1,2,4]triazin-4-amine."[2][4] Org.[2][5][6] Process Res. Dev.2023 , 27, 10, 1822–1832. [Link]

  • Mechanistic Insights & Safety: Gangu, A. S., et al. "Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir."[2][4] ACS Omega2022 , 7, 2, 2320–2328. [Link]

  • Review of Synthetic Strategies: Khandazhinskaya, A., et al. "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir."[2][7][4][8] Chem. Heterocycl.[2][9][8] Compd.2020 , 56, 1517–1522.[8] [Link]

  • Original Method (Klein's Route): Patil, S. A., et al. "Synthesis of pyrrolo[2,1-f][1,2,4]triazine congeners of nucleic acid purines." J. Heterocycl. Chem.1994 , 31, 781–786. [Link]

Sources

Application Note: Nucleophilic Substitution at the C-4 Position of Bromopyrrolotriazines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the functionalization of the pyrrolo[2,1-f][1,2,4]triazine scaffold.

Abstract & Strategic Importance

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the purine (adenine) nucleus. It serves as the core architecture for high-value therapeutics, including the antiviral Remdesivir (GS-5734) and various kinase inhibitors (e.g., JAK, EGFR, and VEGFR inhibitors).

The C-4 position (analogous to the C-6 position of purines) is the primary site for introducing diversity. While the pyrrolotriazine ring is electron-deficient, the C-4 bromide is less reactive than corresponding chloropyrimidines due to the electron-rich pyrrole fusion. Consequently, successful functionalization requires a nuanced understanding of Nucleophilic Aromatic Substitution (


)  dynamics and, in challenging cases, transition-metal catalysis.

This guide details optimized protocols for displacing C-4 halides with amine and oxygen nucleophiles, ensuring high yields and minimizing common side reactions such as hydrolysis to the lactam (4-one).

Mechanistic Insight: The "Element Effect" & Reactivity

The reactivity of 4-bromo-pyrrolo[2,1-f][1,2,4]triazine is governed by the electron-deficiency of the triazine ring, which activates the C-4 position toward nucleophilic attack.

  • Mechanism: The reaction proceeds via a classical Addition-Elimination (

    
    )  pathway. The nucleophile attacks the C-4 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the bromide leaving group.
    
  • Regioselectivity: In 2,4-dihalo variants, the C-4 position is significantly more electrophilic than the C-2 position due to the para-like relationship with the bridgehead nitrogen (N-1), which effectively delocalizes the negative charge in the intermediate.

  • The Challenge: Unlike simple pyrimidines, the fused electron-rich pyrrole ring donates electron density into the triazine system, raising the LUMO energy and decreasing electrophilicity. Therefore, standard

    
     often requires elevated temperatures or Lewis acid activation.
    
Visualizing the Pathway

The following diagram illustrates the reaction coordinate and competing pathways.

SNAr_Mechanism cluster_legend Key Factors Start 4-Bromo-pyrrolotriazine (Electrophile) TS1 Transition State 1 (Attack) Start->TS1 + Nu Side Hydrolysis Product (4-One / Lactam) Start->Side H2O / OH- Nu Nucleophile (H-Nu) Nu->TS1 Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter TS2 Transition State 2 (Elimination) Inter->TS2 Product C-4 Substituted Product TS2->Product - HBr LUMO at C-4 LUMO at C-4 Rate Limiting Step (TS1) Rate Limiting Step (TS1) LUMO at C-4->Rate Limiting Step (TS1)

Figure 1: Reaction pathway for


 at the C-4 position. Note the competitive hydrolysis pathway (red dotted line) which must be suppressed by excluding water.

Experimental Protocols

Protocol A: Standard Thermal (Primary & Secondary Amines)

Application: Ideal for unhindered primary amines (e.g., benzylamine, methylamine) and cyclic secondary amines (e.g., morpholine, piperazine).

Reagents:

  • Substrate: 4-Bromo-pyrrolo[2,1-f][1,2,4]triazine (1.0 equiv)

  • Nucleophile: Amine (1.5 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO (for high T) or Ethanol (for lower T)

Procedure:

  • Setup: Charge a reaction vial with the 4-bromo substrate (e.g., 100 mg, 0.5 mmol).

  • Solvation: Add anhydrous DMF (2.0 mL, 0.25 M concentration). Note: DMF is preferred over alcohols to minimize competitive alkoxylation.

  • Addition: Add DIPEA (1.5 mmol) followed by the amine nucleophile (0.75 mmol).

  • Reaction: Seal the vial and heat to 60–80 °C . Monitor by LCMS.

    • Checkpoint: Most reactions reach completion within 2–4 hours. If conversion is <50% after 4 hours, increase temperature to 100 °C.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with water (3 x 10 mL) to remove DMF.

    • Wash with Brine (1 x 10 mL).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Self-Validation:

  • LCMS: Look for the disappearance of the Br isotope pattern (1:1 doublet) and appearance of the Product mass (M+H).

  • 1H NMR: The diagnostic C-4 proton signal is absent. New signals corresponding to the amine alkyl group should appear.

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Application: Required for anilines , sterically hindered amines, or when the thermal


 fails due to electronic deactivation.

Reagents:

  • Catalyst: Pd(OAc)2 (5 mol%) or Pd2(dba)3 (2.5 mol%)

  • Ligand: Xantphos (for anilines) or BINAP (general purpose) (5–10 mol%)

  • Base: Cs2CO3 (2.0 equiv) (Solid, anhydrous)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • Degassing: In a glovebox or under Argon stream, combine Pd source, Ligand, Base, and Substrate in a microwave vial.

  • Solvation: Add sparged (oxygen-free) 1,4-Dioxane.

  • Activation: Stir at RT for 5 mins to pre-form the catalyst complex.

  • Reaction: Add the amine (1.2 equiv). Seal and heat to 100 °C for 12–18 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: C-O Bond Formation (Alkoxylation)

Application: Synthesis of ether analogs. Critical Note: Alkoxides are harder nucleophiles than amines. Regioselectivity can be an issue with 2,4-dihalo substrates (alkoxides may prefer C-2 via coordination).

Procedure:

  • Dissolve the alcohol (R-OH) in THF.

  • Add NaH (60% dispersion, 1.2 equiv) at 0 °C. Stir for 15 min to generate the alkoxide.

  • Add the 4-bromo-pyrrolotriazine (1.0 equiv) as a solution in THF.

  • Warm to RT. If no reaction occurs after 1 hour, heat to 50 °C.

  • Quench: Carefully add sat. NH4Cl solution.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is too weak or sterically hindered.Switch to Protocol B (Pd-catalysis). Increase Temp to 120°C in DMSO.
Hydrolysis (4-One formation) Wet solvent or hygroscopic amine.Use strictly anhydrous solvents. Add 4Å molecular sieves to the reaction.
Regioselectivity (Mix of C2/C4) Substrate has halogens at both C2 and C4.Lower temperature to 0°C. C-4 is kinetically favored. Avoid alkoxides (use amines).
Product Decomposition Acidic workup hydrolyzing the product.Keep workup neutral or basic. Avoid strong acids during purification.

References

  • Synthesis of Remdesivir Precursors

    • Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis. ACS Cent. Sci. 2020.
    • Source:

  • Mechanistic Studies on SNAr Regioselectivity

    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source:

  • General Buchwald-Hartwig Protocols

    • Buchwald-Hartwig Coupling - General Procedures and Mechanism.
    • Source:

  • Pyrrolotriazine Scaffold Reviews

    • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir.
    • Source:

Procedure for iodination vs bromination of pyrrolo[2,1-f][1,2,4]triazine scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Halogenation of the Pyrrolo[2,1-f][1,2,4]triazine Scaffold

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a privileged structure in medicinal chemistry, serving as the core nucleobase mimic in the antiviral drug Remdesivir (GS-5734) and various kinase inhibitors. Functionalization of this scaffold, particularly at the C7 position , is a critical gateway step for subsequent C-glycosylation or cross-coupling reactions.

This guide details the specific protocols for iodination and bromination of the 4-aminopyrrolo[2,1-f][1,2,4]triazine core.[1] While both halogens target the C7 position under standard electrophilic aromatic substitution (EAS) conditions, they exhibit distinct kinetic profiles and downstream utilities. Iodination offers superior reactivity for lithium-halogen exchange (crucial for C-nucleoside synthesis), while bromination provides a more stable intermediate for Suzuki-Miyaura couplings.

Mechanistic Grounding & Regioselectivity

To control the reaction, one must understand the electronic bias of the scaffold.

  • Scaffold Numbering: The bridgehead nitrogen is designated as position 4. The pyrrole carbons are numbered 5, 6, and 7.

  • Electronic Bias: The pyrrole ring is electron-rich (nucleophilic), while the triazine ring is electron-deficient. In an unsubstituted pyrrole, the

    
    -positions (C5) are kinetically favored. However, in 4-aminopyrrolo[2,1-f][1,2,4]triazine, the C7 position  becomes the preferred site for EAS.
    
  • Why C7?

    • Sterics: The C5 position is sterically crowded, flanked by the bridgehead nitrogen and the triazine ring substituents.

    • Electronics: The 4-amino group acts as an electron-donating group (EDG). Through resonance, it activates the C7 position (analogous to a para directing effect), making it the thermodynamic well for halogenation.

Regioselectivity Scaffold 4-Aminopyrrolo[2,1-f][1,2,4]triazine Factors Directing Factors: 1. Steric shielding at C5 2. C4-Amine Resonance (+M) Scaffold->Factors Substrate Analysis Target Target: C7 Position Factors->Target Directs Electrophile (E+)

Figure 1: Decision logic for regioselective functionalization.

Experimental Protocols

Protocol A: C7-Iodination (The Remdesivir Route)

Target Product: 7-Iodo-4-aminopyrrolo[2,1-f][1,2,4]triazine Primary Utility: Precursor for Lithium-Halogen exchange (C-glycosylation).

Reagents:

  • Substrate: 4-Aminopyrrolo[2,1-f][1,2,4]triazine (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 – 1.1 equiv)

  • Solvent: DMF (anhydrous)

  • Quench: 10% aq. Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with the substrate (e.g., 10 g) and anhydrous DMF (5-7 volumes). Stir until a clear solution is obtained.

  • Addition: Cool the solution to 0°C. Add NIS portion-wise over 20 minutes. Note: Rapid addition can lead to exotherms and minor di-iodination.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours. Monitor by HPLC/LC-MS (Target Mass: M+1 = ~261).

  • Quench: Pour the reaction mixture into ice-cold water (10 volumes) containing 1%

    
    . The thiosulfate neutralizes any free iodine (indicated by a color change from brown to yellow/white).
    
  • Isolation: The product typically precipitates as a solid. Filter the solids and wash copiously with water to remove residual DMF and succinimide.

  • Purification: Recrystallize from Ethanol or Acetonitrile if purity is <98%.

Critical Insight: The C-I bond is photolabile. Perform reactions in low light and store the product in amber vials.

Protocol B: C7-Bromination (The Suzuki Route)

Target Product: 7-Bromo-4-aminopyrrolo[2,1-f][1,2,4]triazine Primary Utility: Robust intermediate for Palladium-catalyzed cross-couplings.

Reagents:

  • Substrate: 4-Aminopyrrolo[2,1-f][1,2,4]triazine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.0 equiv) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 equiv)

  • Solvent: DMF or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve substrate in MeCN (10 volumes) and cool to -10°C. Cooling is more critical here than in iodination due to the higher reactivity of bromonium ions.

  • Addition: Add NBS (dissolved in minimal MeCN) dropwise over 30 minutes. Maintain internal temperature < 0°C.

  • Reaction: Stir at 0°C for 1 hour. Bromination is kinetically faster than iodination.

  • Workup: Dilute with water. If the product does not precipitate immediately, neutralize with saturated

    
    . Extract with Ethyl Acetate if necessary (though precipitation is preferred).
    
  • Drying: Dry the solid in a vacuum oven at 40°C.

Comparative Analysis: Iodination vs. Bromination

The choice between Iodine and Bromine is dictated by the next step in your synthesis.

FeatureIodination (NIS)Bromination (NBS)
Reaction Rate Slower (2-4 hours)Fast (< 1 hour)
Temperature 0°C to RT-10°C to 0°C (Strict control)
Regioselectivity High (C7 exclusive)High (C7), but risk of C5/C7 di-bromo if uncontrolled
Atom Economy Lower (Iodine is heavier)Higher
Stability Moderate (Light sensitive)High (Stable solid)
Key Application Lithium-Halogen Exchange (e.g., Remdesivir synthesis via cryogenic coupling to ribolactone)Pd-Catalysis (Suzuki/Sonogashira couplings for SAR exploration)
Workflow Visualization

Workflow cluster_I Route A: Iodination cluster_Br Route B: Bromination Start Start: 4-Amino-pyrrolo[2,1-f][1,2,4]triazine StepI1 Reagent: NIS / DMF Start->StepI1 StepB1 Reagent: NBS / MeCN Start->StepB1 StepI2 Condition: 0°C -> RT, 3h StepI1->StepI2 ProductI Product: 7-Iodo Analog StepI2->ProductI App1 Nucleoside Analogs (e.g., Remdesivir) ProductI->App1 Li-Hal Exchange (C-Glycosylation) StepB2 Condition: -10°C, 1h StepB1->StepB2 ProductB Product: 7-Bromo Analog StepB2->ProductB App2 Kinase Inhibitors ProductB->App2 Suzuki Coupling (Library Gen)

Figure 2: Experimental workflow and downstream applications.

Troubleshooting & Optimization

  • Problem: Formation of 5,7-dihalo impurity.

    • Cause: Excess reagent or high temperature.

    • Solution: Strict stoichiometry (1.0 equiv). For bromination, lower temperature to -20°C. For iodination, slow addition of NIS is crucial.

  • Problem: Product "oiling out" during quench.

    • Cause: DMF concentration too high in aqueous quench.

    • Solution: Add the reaction mixture slowly into a vigorously stirred, large volume of water (10:1 water:reaction ratio). Seed crystals can induce precipitation.

  • Problem: Incomplete conversion.

    • Solution: Do not add heat immediately. Add 0.1 equiv more reagent and stir longer at RT. Heating often promotes degradation over conversion for this electron-rich system.

References

  • Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 60(5), 1648–1661.

  • Chun, B. K., et al. (2016). "Synthesis of 1'-substituted nucleosides and their use for treating Coronaviridae infections." US Patent 20190085013. (Describes the Gilead synthesis of Remdesivir intermediates).

  • Knochel, P., et al. (2019). "Functionalization of Heterocycles via Mg and Zn Organometallics." Chemical Reviews, 119(15), 8749-8800. (Reference for halogen-metal exchange utility).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Aminopyrrole for Triazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield of 1-aminopyrrole intermediate in triazine synthesis Content type: Technical Support Guide

Executive Summary & Core Challenge

1-Aminopyrrole (N-aminopyrrole) is a critical "lynchpin" intermediate for synthesizing pyrrolo[2,1-f][1,2,4]triazines, a scaffold found in potent antiviral (e.g., Remdesivir analogs) and kinase inhibitor drugs.

The Problem: This intermediate is notoriously unstable. It suffers from three primary failure modes:

  • Dimerization/Polymerization: Turning into a "red/black tar" upon exposure to air or acid.

  • Over-amination: Formation of hydrazine byproducts.

  • Workup Decomposition: Loss of yield during extraction or concentration due to high volatility and thermal instability.

This guide provides a self-validating protocol to maximize yield and purity, focusing on the Hydroxylamine-O-sulfonic acid (HOSA) method, which is superior to chloramine-based routes for scale and safety.

The "Gold Standard" Synthesis Protocol

Replaces legacy chloramine methods with the higher-yielding HOSA/KOH system.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Pyrrole 1.0SubstrateUse freshly distilled if colored.
HOSA 1.2Aminating AgentMust be dry; white crystalline solid.
KOH (powder) 5.0BaseLarge excess required to quench acidic byproducts.
DMF SolventMediumAnhydrous DMF stabilizes the intermediate better than water.
Step-by-Step Methodology

Step 1: Preparation of the Base Suspension

  • Action: Suspend powdered KOH (5.0 eq) in anhydrous DMF (10 mL per gram of pyrrole) in a round-bottom flask.

  • Control: Cool to 0–5 °C using an ice bath.

  • Why: HOSA amination is exothermic. High temperatures favor polymerization of pyrrole over N-amination.

Step 2: Reagent Addition (The "Dropwise" Rule)

  • Action: Add Pyrrole (1.0 eq) to the cold suspension. Stir for 10 minutes.

  • Action: Dissolve HOSA (1.2 eq) in minimum DMF and add it dropwise over 30–60 minutes.

  • Mechanism: The base deprotonates the pyrrole (forming pyrrolyl anion), which then nucleophilically attacks the nitrogen of HOSA.

  • Visual Check: The mixture should turn from colorless to pale yellow. A rapid shift to dark red indicates thermal runaway—slow down addition.

Step 3: Reaction & Quench

  • Action: Allow to warm to Room Temperature (RT) and stir for 3–4 hours.

  • Validation: Check TLC (System: Hexane/EtOAc 3:1). Product spot (Rf ~0.3–0.4) should be distinct from pyrrole (Rf ~0.8).

  • Quench: Pour mixture into ice-cold water (5x reaction volume).

Step 4: Isolation (The Danger Zone)

  • Action: Extract immediately with Diethyl Ether or DCM (3x).

  • Critical pH Check: Ensure the aqueous layer remains basic (pH > 10) during extraction. Acidic conditions trigger immediate decomposition.

  • Drying: Dry organics over Na₂SO₄ (Do NOT use MgSO₄ as it is slightly acidic).

  • Evaporation: Remove solvent under reduced pressure at < 30 °C . Do not heat to dryness if possible; obtain a concentrated oil.

Troubleshooting & FAQs

Q1: My product turned into a black tar during rotary evaporation. What happened?

Diagnosis: Thermal decomposition or Acid-catalyzed polymerization. Solution:

  • Temperature: Never exceed 35 °C on the water bath. 1-aminopyrrole is thermally unstable.

  • Acid Traces: Did you use MgSO₄ or silica gel? Both are slightly acidic. Use Na₂SO₄ and add 1% Triethylamine to your solvent during extraction to buffer the system.

  • Telescoping: Strongly Recommended. Do not isolate the pure amine. Use the crude ethereal solution directly in the next step (triazine formation).

Q2: The yield is < 20%. Where is the loss occurring?

Diagnosis: Likely incomplete amination or water solubility. Solution:

  • Check HOSA Quality: HOSA degrades to sulfuric acid if exposed to moisture. Titrate or use a fresh bottle.

  • Salt Effect: Saturate the aqueous quench layer with NaCl (brine) before extraction. 1-aminopyrrole has moderate water solubility; "salting out" drives it into the organic phase.

Q3: Can I store 1-aminopyrrole?

Answer: No , not for long periods.

  • Stability: It degrades within 24 hours at RT.

  • Storage: If necessary, store as a dilute solution in DCM/Ether at -20 °C under Argon.

  • Best Practice: Synthesize fresh and use immediately.

Decision Matrix: Isolation vs. Telescoping

Use this workflow to decide whether to isolate the intermediate or proceed directly to the triazine synthesis.

G cluster_warning Critical Warning Start Reaction Complete (HOSA + Pyrrole) CheckPurity TLC/LCMS Check: Is purity > 80%? Start->CheckPurity HighPurity Yes (>80%) CheckPurity->HighPurity LowPurity No (<80%) CheckPurity->LowPurity Telescope STRATEGY A: TELESCOPE Add 1,2-dicarbonyl directly to crude extract. HighPurity->Telescope Purify STRATEGY B: RAPID FILTRATION Filter through basic alumina pad. Do NOT use Silica. LowPurity->Purify Triazine Final Triazine Synthesis Telescope->Triazine Purify->Triazine Warn Avoid Column Chromatography (Silica is Acidic -> Polymerization)

Caption: Decision workflow for handling crude 1-aminopyrrole to minimize decomposition risks.

Application: Forming the Triazine Ring

Once you have the 1-aminopyrrole (crude or fresh), the subsequent step to form the pyrrolo[2,1-f][1,2,4]triazine is a condensation reaction.

Protocol:

  • Reagent: Add a 1,2-dicarbonyl compound (e.g., 1,2-diketone or

    
    -ketoaldehyde) or Formamidine Acetate.
    
  • Solvent: Ethanol or Acetic Acid (if the amine is protected/stable enough, otherwise stick to neutral solvents like EtOH).

  • Conditions: Reflux for 2–6 hours.

  • Note: If using the crude extract from the HOSA reaction, ensure all DMF is removed or washed out, as DMF can interfere with certain acid-catalyzed cyclizations.

References

  • Synthesis of 1-Aminopyrrole via HOSA

    • Title: Hydroxylamine-O-sulfonic acid - a vers
    • Source: Nottingham Trent University / Chemical Reviews.
    • URL:[Link]

  • Triazine Synthesis Applications

    • Title: Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir.[1]

    • Source: N
    • URL:[Link]

  • Stability & Handling

    • Title: 1-Aminopyrrole Safety Data Sheet & Properties.

    • Source: Fisher Scientific / Thermo Fisher.
  • Mechanistic Insights (Tautomerism)

    • Title: Aromaticity and Aminopyrroles: Desmotropy and Solution Tautomerism.[2]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

Troubleshooting low conversion in cyanation of pyrrolo[2,1-f][1,2,4]triazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyanation of Pyrrolo[2,1-f][1,2,4]triazine

Ticket ID: #CY-7-PYR-TRI Status: Open Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Low Conversion & Catalyst Deactivation in C7-Cyanation

Diagnostic Overview: Why Your Reaction is Stalling

The cyanation of pyrrolo[2,1-f][1,2,4]triazine (often at the C7 position) is deceptively difficult. While the substrate resembles a standard heteroaryl halide, it possesses a unique "amphoteric" electronic character that frustrates standard Palladium cycles.

The Core Problem: The pyrrolo[2,1-f][1,2,4]triazine scaffold contains three Lewis-basic nitrogen atoms (N1, N2, N4) capable of coordinating to Palladium. However, the pyrrole ring (C5-C7) is electron-rich. This creates a mechanistic conflict:

  • Catalyst Sequestration: The Pd(0) species is trapped by the triazine nitrogens (non-productive coordination) rather than performing oxidative addition into the C-X bond.

  • Cyanide Poisoning: If you are using highly soluble cyanide sources (NaCN/KCN), the excess

    
     ions saturate the Palladium center, forming unreactive 
    
    
    
    species before the catalytic cycle can turn over.

Visualizing the Failure Mode:

Catalyst_Deactivation Pd_Active Active Pd(0)L2 OxAdd Oxidative Addition (Productive Path) Pd_Active->OxAdd Slow N_Coord N-Coordination (Catalyst Trap) Pd_Active->N_Coord Fast (Kinetic Trap) Pd_CN4 [Pd(CN)4]2- (Irreversible Poisoning) Pd_Active->Pd_CN4 High [CN-] Substrate 7-Halo-pyrrolotriazine Substrate->OxAdd Substrate->N_Coord Cyanide Free CN- Cyanide->Pd_CN4 Product (Nitrile) Product (Nitrile) OxAdd->Product (Nitrile) Reductive Elim.

Figure 1: Mechanistic competition between productive oxidative addition and two common deactivation pathways: N-coordination and Cyanide poisoning.

Troubleshooting Guide (FAQ Format)

Q1: My conversion stalls at ~20-30% despite heating. Adding more catalyst doesn't help. Why?

A: You are likely experiencing "Catalyst Death" via N-chelation. The triazine ring acts as a ligand, removing Pd from the cycle.

  • The Fix: Switch to a bidentate ligand with a large bite angle , such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . These ligands bind tightly to Pd, preventing displacement by the substrate's nitrogens.

  • Pro-Tip: Add Zn dust (10-20 mol%) . This acts as a sacrificial reductant, keeping Palladium in the active Pd(0) state and preventing the formation of stable Pd(II)-cyanide resting states.

Q2: I see a new spot on TLC, but it's not the nitrile. Is it the amide?

A: Yes. If your solvent is "wet" (even trace water), the Lewis acidic nature of


 or the metal catalyst can promote the hydrolysis of the nitrile to the primary amide (

).
  • The Fix: Use anhydrous DMF or DMAC. Add 3Å Molecular Sieves to the reaction vessel. Ensure your

    
     is dry (it is hygroscopic).
    
Q3: The reaction turns into a black tar/gunk.

A: This is polymerization initiated by the electron-rich pyrrole ring under high heat, or oxidative homocoupling of the substrate.

  • The Fix: Lower the temperature to 80-90°C and extend the reaction time. Switch from thermal heating to Microwave irradiation , which often improves the profile for this specific scaffold by accelerating the rate-determining step (oxidative addition) without prolonged thermal exposure.

Optimized Protocols

These protocols are ranked by success rate for the pyrrolo[2,1-f][1,2,4]triazine scaffold.

Method A: The "Gold Standard" (Zn(CN)2 + dppf)

Best for: 7-Bromo or 7-Iodo substrates where functional group tolerance is needed.

ComponentEquivalentsRole
Substrate 1.07-Halo-pyrrolo[2,1-f][1,2,4]triazine
Zn(CN)2 0.6 - 0.8Cyanide source (Low solubility prevents poisoning)
Pd(dppf)Cl2 0.05 (5 mol%)Catalyst (Large bite angle resists N-binding)
Zn Dust 0.10 (10 mol%)Reductant/Scavenger to maintain Pd(0)
dppf (free) 0.05 (5 mol%)Extra ligand to extend catalyst life
Solvent DMF or DMAc[0.2 M] Concentration

Step-by-Step:

  • Degas: Sparge anhydrous DMF with Argon for 15 minutes. Oxygen is lethal to this reaction.

  • Mix: In a glovebox or under strict Schlenk technique, combine Substrate,

    
    , 
    
    
    
    , free dppf, and Zn dust.
  • Heat: Seal the vessel. Heat to 110°C (conventional) or 120°C (Microwave, 1 hr).

  • Workup: Cool to RT. Dilute with EtOAc. Critical: Quench with

    
     or dilute ammonia to break down zinc-cyanide complexes before washing.
    
Method B: The "Slow Release" (K4[Fe(CN)6])

Best for: Substrates sensitive to Lewis Acids (Zn) or if Zn(CN)2 fails.

Potassium ferrocyanide is non-toxic and releases


 extremely slowly, preventing catalyst poisoning.
  • Catalyst:

    
     (2 mol%) + XPhos or SPhos (4 mol%).
    
  • Reagent:

    
     (0.5 equiv).[1]
    
  • Base:

    
     (1.0 equiv).[2]
    
  • Solvent: DMAc/Water (10:1). The water is necessary here to solubilize the ferrocyanide.

  • Temp: 100°C.

Strategic Decision Tree

Use this flow to determine your next experimental move.

Troubleshooting_Flow Start Reaction Outcome? LowConv < 20% Conversion (Starting Material Remains) Start->LowConv BlackTar Decomposition/Tar Start->BlackTar Amide Amide Product formed Start->Amide CheckLigand Using dppf/Xantphos? LowConv->CheckLigand LowerTemp Reduce Temp to 80°C Try Flow Chemistry BlackTar->LowerTemp DrySolv Use Anhydrous DMF Add Mol. Sieves Amide->DrySolv SwitchLigand Switch to Pd(dppf)Cl2 Add 10% Zn dust CheckLigand->SwitchLigand No CheckHalide Halide = Cl? CheckLigand->CheckHalide Yes Nuclear STRATEGIC PIVOT: Cyanate Pyrrole PRE-cyclization SwitchLigand->Nuclear Still Fails SwitchIodide Switch to Bromide/Iodide or use Buchwald Precatalysts CheckHalide->SwitchIodide Yes SwitchIodide->Nuclear Still Fails

Figure 2: Decision logic for troubleshooting reaction failures.

The "Nuclear Option": Pre-Functionalization

If the C7-cyanation of the final scaffold persistently fails, you must redesign the route to introduce the nitrile before forming the triazine ring. This is the industrial approach used in optimized Remdesivir syntheses to avoid the issues described above.

Route:

  • Start: Pyrrole-2-carboxaldehyde.

  • Step 1: Cyanation of the pyrrole (C5 position relative to pyrrole) using Chlorosulfonyl isocyanate (CSI) or via iodination/cyanation of the pyrrole.

  • Step 2: Amination of the pyrrole nitrogen.[3]

  • Step 3: Condensation with formamidine acetate to close the triazine ring.

Why this works: You avoid Palladium catalysis on the complex, chelating triazine system entirely.

References

  • Remdesivir Nucleobase Synthesis (Cyanation Strategy)

    • Snead, D. R., et al. (2020). "Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis." Organic Letters.
    • Source:

  • Mechanisms of Cyanide Poisoning

    • Grushin, V. V., et al. (2014). "The Cyanide Cycle: A Practical Guide to the Synthesis of Aryl Nitriles." Chemical Reviews.
    • Source:

  • Use of Zn Additives in Cyanation

    • Chidambaram, R. (2004). "Palladium-catalyzed cyanation of aryl halides: recent developments." Tetrahedron Letters.
    • Source:

  • Slow Release Cyanation (K4[Fe(CN)6])

    • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-toxic, and Easy-to-Handle Cyanide Source for Coupling Reactions." Chemical Communications.[4]

    • Source:

Sources

Purification methods for 6-Bromopyrrolo[2,1-f][1,2,4]triazine impurities

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification & Quality Control of 6-Bromopyrrolo[2,1-f][1,2,4]triazine Ticket ID: CHEMSUP-8821-BR Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Part 1: Diagnostic & Triage (Start Here)

Welcome to the technical support center. Based on your inquiry regarding 6-Bromopyrrolo[2,1-f][1,2,4]triazine , we have identified that your primary challenge likely stems from the structural similarity between the target molecule and its regioisomers (specifically the 7-bromo analog).

Before proceeding to the protocols, please verify your target structure to ensure the correct purification strategy is applied.[1][2]

Critical Identity Check: The "6 vs. 7" Isomer Problem

The pyrrolo[2,1-f][1,2,4]triazine scaffold is the core of several antiviral nucleoside analogs (e.g., Remdesivir).[1][2] However, the numbering and reactivity are often confused.[1][2]

  • Target A: 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (Most common intermediate for Remdesivir).[1]

  • Target B: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (The subject of this guide).[1]

Why this matters: Electrophilic bromination (e.g., using NBS or DBDMH) naturally favors the 7-position (most electron-rich). Consequently, 6-bromo derivatives are often minor impurities in 7-bromo synthesis, or require specialized synthesis (e.g., from pre-functionalized pyrroles) that may still yield 7-bromo contaminants.[1][2]

Impurity Profile Summary:

Impurity Type Likely Identity Source Separation Difficulty
Regioisomer 7-Bromo isomer Competitive bromination High (Similar polarity)
Over-brominated 5,7-Dibromo or 6,7-Dibromo Excess brominating agent Medium (Lipophilicity shift)
Starting Material Unbrominated pyrrolotriazine Incomplete reaction Low (Polarity difference)

| Hydrolysis | 4-Oxo derivative (if 4-Cl/4-NH2 used) | Moisture exposure | Low (High polarity) |[2]

Part 2: Purification Protocols

Workflow 1: Chromatographic Separation (Removal of Regioisomers)

Use this method if the 7-bromo impurity is >5% or if high purity (>99%) is required for SAR studies.

The Challenge: The 6-bromo and 7-bromo isomers often co-elute on standard silica due to nearly identical dipole moments. The Solution: Use a "Soft Interaction" mobile phase that exploits subtle steric differences.[1]

Step-by-Step Protocol:

  • Stationary Phase: High-performance Silica Gel (spherical, 25–40 µm).[1][2] Do not use irregular mesh for isomer separation.

  • Mobile Phase Optimization:

    • Avoid simple Binary gradients (e.g., Hex/EtOAc) which often merge isomers.[1][2]

    • Recommended System: Dichloromethane (DCM) / Methanol / Ammonium Hydroxide (95:4.5:0.5).[2]

    • Alternative (Non-polar): Toluene / Ethyl Acetate (Gradient 10%

      
       40% EtOAc).[1][2] Toluene provides 
      
      
      
      -
      
      
      interactions that discriminate between the electronic environments of the 6- and 7-positions.
  • Loading: Dissolve crude in minimum DCM. Do not use DMF for loading (causes band broadening).[1][2]

  • Fraction Collection: Collect small fractions. The 7-bromo isomer typically elutes after the 6-bromo isomer in DCM/MeOH systems due to slightly higher polarity of the 7-position nitrogen interaction, though this can invert based on the 4-substituent.

Workflow 2: Recrystallization (Bulk Cleanup)

Use this method for scaling up (>10g) or removing di-bromo impurities.[2]

The Logic: The 6-bromo isomer often packs differently than the 7-bromo due to symmetry breaking. We utilize a "Solubility Switch" method.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of solid).

  • Heating: Heat to reflux (

    
    ).[2] If solids remain, add Ethanol (EtOH)  dropwise until clear.[1][2]
    
    • Note: If a significant amount of black/brown residue remains insoluble, perform a hot filtration immediately.[1][2]

  • Nucleation: Remove from heat. Allow to cool to room temperature slowly (over 2 hours).

  • Anti-solvent Addition: Once room temperature is reached, add n-Heptane (volume equal to EtOAc used) dropwise with vigorous stirring.[1][2]

  • Aging: Stir the slurry for 4–6 hours. The di-bromo impurities tend to stay in the mother liquor due to higher lipophilicity.

  • Filtration: Filter the white/off-white solid and wash with 1:1 EtOAc/Heptane (cold).

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision matrix for purifying the 6-bromo intermediate based on crude purity and impurity types.

PurificationLogic Start Crude 6-Bromo Pyrrolotriazine Analyze Analyze Purity (HPLC + 1H-NMR) Start->Analyze CheckRegio Is 7-Bromo Isomer > 5%? Analyze->CheckRegio CheckDibromo Is Di-bromo > 2%? CheckRegio->CheckDibromo No Column Method A: Column Chromatography (Toluene/EtOAc) CheckRegio->Column Yes (Hard Separation) Cryst Method B: Recrystallization (EtOAc/Heptane) CheckDibromo->Cryst Yes (Lipophilic Impurity) Reslurry Method C: Hot Reslurry (Ethanol) CheckDibromo->Reslurry No (Minor cleanup) Final Final QC (>98% Purity) Column->Final Cryst->Final Reslurry->Final

Caption: Decision tree for selecting the optimal purification method based on impurity profiling.

Part 4: Analytical Validation (QC)

You cannot purify what you cannot measure.[1][2] Standard HPLC methods often fail to resolve the 6-Br and 7-Br regioisomers.

Recommended HPLC Method
  • Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.[1][2]

    • Reasoning: The phenyl ring in the stationary phase provides

      
      -
      
      
      
      selectivity crucial for separating positional isomers of aromatic heterocycles.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5%

      
       60% B[1]
      
    • 15-20 min: 60%

      
       95% B[1]
      
  • Detection: UV at 254 nm (aromatic core) and 280 nm.[2]

NMR Diagnostic

Use 1H-NMR (DMSO-d6) to confirm regiochemistry.

  • 6-Bromo: Look for the specific splitting pattern of the pyrrole protons. The proton at C7 will appear as a doublet (or singlet if C5 is substituted) with a distinct chemical shift compared to the C6 proton in the 7-bromo isomer.

  • 7-Bromo: The C6 proton typically appears upfield relative to the C7 proton of the 6-bromo isomer due to shielding effects.

Part 5: Frequently Asked Questions (FAQ)

Q1: My product turns yellow/brown during drying. Is it decomposing?

  • A: Pyrrolotriazines are electron-rich and prone to oxidation, especially if residual acid (from the bromination step) is present.[1][2] Ensure the final solid is washed with a mild basic solution (e.g., 5%

    
    ) before the final water wash and drying.[1][2] Store under Nitrogen at 
    
    
    
    .[2]

Q2: Can I use crystallization to separate the 6-bromo from the 7-bromo isomer?

  • A: Only if the ratio is already favorable (e.g., >85:15).[1][2] If you have a 50:50 mixture, crystallization will likely co-precipitate both (forming a solid solution).[1][2] In high-impurity cases, you must use chromatography first to enrich the desired isomer to >90% before crystallizing.[1][2]

Q3: Why is the 6-bromo isomer so much harder to find in literature than the 7-bromo?

  • A: The 7-position is the pharmacophore for Remdesivir (GS-5734). The 6-bromo is often considered an "off-target" impurity in that process. However, for specific kinase inhibitor campaigns, the 6-position is valuable for exploring different vectors in the ATP-binding pocket.[1][2]

References

  • Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1][2] Journal of Medicinal Chemistry. [1][2]

    • Relevance: Defines the foundational chemistry and purification logic for the pyrrolo[2,1-f][1,2,4]triazine scaffold, including bromin
  • Warren, T. K., et al. (2016). "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus rhesus monkeys."[1][2] Nature.[1] [1][2]

    • Relevance: Establishes the biological significance of the 7-substituted core, helping distinguish it
  • PubChem Compound Summary. "6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one."[1][3] National Center for Biotechnology Information.[1] [1][2]

    • Relevance: Provides physical property data (H-bond donors/acceptors)
  • Knochel, P., et al. (2011). "Functionalization of Heterocycles using Organomagnesium and Organozinc Reagents."[1][2] Chemistry – A European Journal.[1] [1][2]

    • Relevance: Discusses regioselective functionalization (halogenation) of nitrogen heterocycles, explaining the difficulty in obtaining pure 6-bromo isomers.

Sources

Minimizing regioisomer formation in electrophilic substitution of pyrrolotriazines

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Heterocycle Functionalization Unit Subject: Technical Guide: Minimizing Regioisomer Formation in Pyrrolotriazine EAS

Introduction: The Regioselectivity Challenge

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the adenine core of ATP. It is central to the synthesis of potent kinase inhibitors and antiviral agents (e.g., Remdesivir analogs).

However, functionalizing this scaffold via Electrophilic Aromatic Substitution (EAS) presents a critical challenge: Regiocontrol .

The pyrrole moiety within the fused system is highly electron-rich, creating two nucleophilic sites: C5 and C7 . Without strict kinetic control, reactions often yield inseparable mixtures of C5-mono, C7-mono, and C5,C7-di-substituted products. This guide provides the mechanistic insight and validated protocols required to achieve regiochemical purity.

Module 1: Mechanistic Grounding (The "Why")

To control the reaction, you must understand the electronic bias of the substrate.[1]

The Electronic Hierarchy:

  • C5 Position (Primary Nucleophile): Electronically equivalent to the

    
    -position of a free pyrrole. It possesses the highest HOMO coefficient, making it the kinetically favored site for electrophilic attack.
    
  • C7 Position (Secondary Nucleophile): Equivalent to the

    
    -position. It is reactive but less nucleophilic than C5.
    
  • C6 Position: Electronically neutral/deactivated; rarely participates in EAS.

The "Dibromo" Trap: In halogenation reactions, the C5-bromo product is less electron-rich than the starting material but still reactive enough to undergo a second substitution at C7. In non-polar solvents (e.g., DCM), the solubility profile and reaction kinetics often favor the rapid formation of the 5,7-dibromo species, even with stoichiometric reagents.

Visualizing the Decision Pathway

RegioControl Start Substrate: Pyrrolo[2,1-f][1,2,4]triazine Target Target Position? Start->Target C5_Path Target: C5 (Major) Target->C5_Path C7_Path Target: C7 (Minor) Target->C7_Path C5_Action Strategy: Kinetic Control Low Temp (-78°C to 0°C) Polar Aprotic Solvent (DMF/ACN) C5_Path->C5_Action Exploit HOMO bias C7_Action Strategy: Steric/Electronic Blocking 1. Block C5 (e.g., TMS) 2. Functionalize C7 3. Deprotect C5 C7_Path->C7_Action Override HOMO bias Result_C5 Product: 5-Substituted (Mono) C5_Action->Result_C5 Result_C7 Product: 7-Substituted (Mono) C7_Action->Result_C7

Figure 1: Decision tree for selecting the correct synthetic strategy based on the desired regioisomer.

Module 2: Troubleshooting Guide

Use this matrix to diagnose and resolve regioselectivity issues during halogenation (Bromination/Iodination) or Formylation (Vilsmeier-Haack).

Symptom Probable Cause Corrective Action
Mixture of C5-mono and 5,7-di products Solvent Effect: Using DCM or non-polar solvents often accelerates the second substitution due to precipitation or local concentration effects.Switch to DMF or Acetonitrile. These solvents solvate the mono-bromo intermediate better, slowing down the second attack. Use NBS instead of

for slower release of electrophile.
Formation of C7 isomer when C5 is desired Thermodynamic Equilibration: High temperatures (>25°C) can sometimes favor the thermodynamic product or lead to scrambling.Cool the reaction. Perform addition at -78°C and slowly warm to 0°C. Quench immediately upon consumption of starting material.
No Reaction at C7 (when C5 is blocked) Deactivation: The blocking group at C5 (e.g., Cl or Br) has deactivated the ring too much.Increase Electrophilicity. Use a stronger electrophile (e.g., NIS/TFA instead of NIS alone) or raise the temperature. If using Vilsmeier-Haack, heat is required (60-80°C).
Benzoyl/Protecting Group Migration Basic Conditions: If the N-amine is protected (e.g., benzoyl), basic workups can cause migration to the pyrrole ring.Maintain Acidic/Neutral Workup. Avoid strong bases during the quench.

Module 3: Validated Protocols

Protocol A: Regioselective C5-Bromination

Target: Mono-bromination at the most active site without over-bromination.

Reagents:

  • Substrate: Pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: DMF (0.1 M concentration)

Workflow:

  • Dissolution: Dissolve substrate in anhydrous DMF under Argon.

  • Cooling: Cool the solution to -20°C (Ice/Salt or Acetone/Dry Ice).

  • Addition: Dissolve NBS in a minimal amount of DMF. Add dropwise over 30 minutes. Note: Rapid addition causes local high concentration, leading to 5,7-dibromo impurities.

  • Monitoring: Stir at -20°C for 1 hour. Monitor via LCMS.

    • Checkpoint: If >5% starting material remains, add 0.1 eq NBS. Do not warm up yet.

  • Quench: Pour mixture into ice water containing 5% Sodium Thiosulfate.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol if necessary.

Why this works: DMF acts as a Lewis base, complexing with the bromonium ion intermediate, modulating its reactivity and preventing the "runaway" double bromination often seen in DCM [1].

Protocol B: C7-Functionalization (The Blocking Strategy)

Target: Functionalization at the "beta" position.

Concept: You cannot directly target C7 efficiently if C5 is open. You must block C5 with a reversible group (Silyl) or a functional group you intend to keep (Chloro).

Workflow (C5-Blocking with TMS):

  • Lithiation: Treat substrate with n-BuLi (2.2 eq) in THF at -78°C.

  • Blocking: Add TMS-Cl (1.1 eq). This preferentially silylates C5 (the most acidic proton).

  • Electrophilic Attack: Add the desired electrophile (e.g., Iodine, Aldehyde) which is now forced to react at C7.

  • Deprotection: Treat with TBAF to remove the C5-TMS group, leaving the C7-substituted product.

Module 4: FAQs

Q: Can I use the Vilsmeier-Haack reaction to put an aldehyde on C7? A: Only if C5 is blocked. If C5 is free, Vilsmeier-Haack (POCl3/DMF) will exclusively form the C5-aldehyde due to the high electron density at that position. If you need the C7-aldehyde, consider synthesizing the pyrrole precursor with the aldehyde pre-installed before cyclizing the triazine ring [2].

Q: I accidentally made the 5,7-dibromo product. Is the batch ruined? A: No. You can perform a regioselective debromination . Treat the 5,7-dibromo compound with n-BuLi (1.0 eq) at -78°C. The C7-bromine is typically more accessible and undergoes Lithium-Halogen exchange faster than the C5-bromine. Quench with water to recover the 5-bromo product, or with an electrophile to functionalize C7 [1].

Q: Why do some papers suggest DCM for bromination? A: DCM is often used for exhaustive bromination to get the 5,7-dibromo intermediate, which is then selectively manipulated. If your goal is strictly mono-substitution, avoid DCM to minimize purification headaches.

References

  • Bi, L., Fang, S., Zhang, R., Yin, X., Fu, C., & Yao, L. (2014).[2] Regioselective Mono-Bromination of Pyrrolo[2,1-f][1,2,4]triazin-4-Amine.[2][3] Asian Journal of Chemistry, 26(21), 7083-7084. Link

  • Wang, Y., et al. (2020). Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir.[3] Chemistry of Heterocyclic Compounds, 56, 1478–1490. Link

  • Ferreira, F., et al. (2017). Regioselective Bromination of Thieno[2′,3′:4,5]pyrrolo[1,2‑d][1,2,4]triazin-8(7H)‑one.[4] The Journal of Organic Chemistry, 82(15). Link

Sources

Stability of 6-Bromopyrrolo[2,1-f][1,2,4]triazine under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Heterocyclic Chemistry Division Subject: Stability Protocol for 6-Bromopyrrolo[2,1-f][1,2,4]triazine Ticket ID: #PYR-TRI-006-BR Status: Open

Executive Summary

You are likely working with 6-bromopyrrolo[2,1-f][1,2,4]triazine as a scaffold for C-nucleoside synthesis (analogous to the Remdesivir core) or as a kinase inhibitor intermediate.[1]

The Critical Issue: While the pyrrole ring (containing the 6-Br) is electron-rich and relatively stable, the fused 1,2,4-triazine ring is electron-deficient . Under basic hydrolysis conditions (e.g., ester saponification using NaOH/LiOH), the C-4 position acts as a "hotspot" for nucleophilic attack. This often leads to triazine ring cleavage or unintended hydrolysis to the lactam (4-one), rather than the desired transformation.

Part 1: Diagnostic Triage (Troubleshooting Guide)

Use this table to identify the specific failure mode you are observing.

Symptom Probable Cause The "Why" (Mechanism) Immediate Action
Complete loss of SM; Complex mixture by LCMS Ring Opening (Degradation) Hydroxide attack at C-4 followed by ring cleavage. The triazine unzips to form formyl-pyrrole byproducts.Switch to LiOH (1-2 eq) at 0°C . Avoid refluxing NaOH.
Conversion to [M+16] or [M-Cl+OH] peak Hydrolysis to Lactam (4-one) If you have a leaving group (Cl, OMe) at C-4, base converts it to the thermodynamically stable 4-oxo (lactam) tautomer.If C-4 substitution is needed, use anhydrous conditions (e.g., NaH/THF) or non-nucleophilic bases.
Loss of Bromine (Des-bromo product) Hydrodehalogenation Rare in pure base. Usually caused by trace Pd/Ni contaminants in the presence of base and an alcohol solvent (acting as hydride source).Scavenge metals from previous steps. Switch solvent from MeOH/EtOH to THF/Dioxane.
Low Yield in Suzuki Coupling Competitive Hydrolysis The base used for coupling (

,

) is attacking the triazine ring before the Pd cycle completes.
Use anhydrous phosphate bases (

) and reduce water content.

Part 2: The Chemistry of Instability (Mechanistic Insight)

To troubleshoot effectively, you must understand the electronic disparity of the bicycle.

  • The Pyrrole Component (C5-C6-C7): Electron-rich. The C-Br bond at position 6 is generally stable to base (unless Pd is present) because Nucleophilic Aromatic Substitution (

    
    ) is electronically unfavorable here.
    
  • The Triazine Component (N1-C2-N3-C4): Electron-poor.[2] The C-4 position is highly electrophilic, similar to the 4-position of quinazoline but more reactive due to the bridgehead nitrogen.

The Degradation Pathway: In aqueous base,


 does not attack the bromine. It attacks C-4 .[3]
  • Path A (Substituted C-4): If C-4 has a leaving group (Cl, SMe), it is displaced to form the 4-hydroxy tautomer (4-one).

  • Path B (Unsubstituted C-4): If C-4 is H, hydroxide adds to form a covalent hydrate. This intermediate collapses, cleaving the N3-C4 bond, eventually destroying the triazine ring.

DegradationMechanism cluster_legend Legend SM 6-Bromo-pyrrolo[2,1-f][1,2,4]triazine (Intact Core) TS Tetrahedral Intermediate (OH attack at C-4) SM->TS + OH- Lactam 4-Oxo Derivative (Stable Lactam) TS->Lactam If C4 = LG (Cl, OMe) Open Ring-Opened Formyl-Pyrrole TS->Open If C4 = H (Ring Cleavage) key Green: Common Side Reaction Red: Catastrophic Degradation

Figure 1: Mechanistic divergence of base-mediated degradation. The presence of a leaving group at C4 determines whether the ring survives as a lactam or degrades completely.

Part 3: Validated Experimental Protocols

Protocol A: Safe Ester Hydrolysis (Preserving the Core)

Use this if you need to hydrolyze an ester side chain without destroying the pyrrolotriazine core.

Reagents:

  • Substrate (1.0 eq)[4]

  • LiOH·H2O (1.2 eq) — Lithium is less coordinate than Sodium, often milder.

  • Solvent: THF:Water (3:1) — THF solubilizes the organic core; water is limited.

Step-by-Step:

  • Dissolve substrate in THF (0.1 M concentration) and cool to 0°C (Ice bath).

  • Add LiOH·H2O dissolved in minimal water dropwise.

  • Critical Check: Monitor by TLC/LCMS every 15 minutes.

  • Quench: Do NOT heat. Once SM is consumed (usually < 2h), immediately acidify to pH 6 with 1M HCl or citric acid.

  • Extraction: Extract immediately with EtOAc. Do not leave the compound sitting in the basic aqueous layer.

Protocol B: Stability Stress Test

Run this small-scale pilot before committing your bulk material to a reaction.

  • Prepare a 1 mg/mL solution of your 6-bromo intermediate in DMSO.

  • Aliquot into 3 vials:

    • Vial A: Control (DMSO only).

    • Vial B: + 2 eq NaOH (1M aq).

    • Vial C: + 2 eq

      
       (solid) + 10% water.
      
  • Stir at RT for 1 hour.

  • Inject on LCMS.

    • If Vial B shows degradation but Vial C is clean: Use Carbonate bases only.

    • If both degrade: The core is unstable to nucleophiles; consider protecting the C-4 position or changing synthetic order.

Part 4: Frequently Asked Questions (FAQs)

Q1: I am trying to do a Suzuki coupling at the 6-Br position, but the yield is low. Is the base destroying my ring? A: It is possible. Standard Suzuki conditions use aqueous


 at 

. This is harsh for electron-deficient triazines.
  • Solution: Switch to anhydrous conditions . Use

    
     (suspended in Dioxane) or 
    
    
    
    as the base. Use a catalyst system that works at lower temperatures (e.g.,
    
    
    or Buchwald precatalysts like XPhos Pd G2) to keep the reaction at
    
    
    .

Q2: Can I use hydrazine to remove a protecting group on this molecule? A: Proceed with extreme caution. Hydrazine is a potent alpha-effect nucleophile. It attacks the C-4 position of 1,2,4-triazines aggressively, causing ring opening and recyclization (the "Dimroth rearrangement" equivalent or hydrazinolysis). Avoid hydrazine if possible; use oxidative or acidic deprotection methods instead.

Q3: Why does the literature for Remdesivir synthesis use n-BuLi? Isn't that a superbase? A: Yes, but the conditions are specific: -78°C in anhydrous THF . At this temperature, Lithium-Halogen exchange (at the 6-position) is faster than nucleophilic attack at the triazine ring. The kinetic control is essential. Do not attempt to use BuLi at temperatures above -60°C.

Q4: I see a "M+16" peak in my LCMS. What is it? A: This is the 4-hydroxy (4-oxo) species. It indicates that water or hydroxide has displaced a substituent at C-4, or that the ring has undergone covalent hydration/oxidation. This is a common "dead-end" byproduct in aqueous basic conditions.

References

  • Siegel, D., et al. (2017).[5] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry.

    • Establishes the core stability and synthesis of the Remdesivir scaffold.
  • Knochel, P., et al. (2020). "Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis." Organic Letters. [6]

    • Details the construction of the triazine ring and its sensitivity.
  • Finch, H., et al. (2022). "Regio- and Diastereoselective 1,3-Dipolar Cycloadditions... to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines." ACS Omega.

    • Discusses the nucleophilic susceptibility of the triazine core.
  • Patil, S. A., et al. (2021).[7] "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." Molecular Diversity.

    • Comprehensive review of ring stability and synthetic routes.

Sources

Removing palladium catalyst residues from pyrrolotriazine coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Post-Reaction Purification / Catalyst Removal Ticket Priority: High (Regulatory Compliance / API Purity) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Sticky Substrate" Challenge

Welcome to the technical support hub. If you are here, you are likely facing a common but frustrating bottleneck: Your pyrrolotriazine coupling product is holding onto Palladium (Pd) residues, and standard washes aren't working.

The Root Cause: Pyrrolotriazines are not passive substrates. They are electron-rich, nitrogen-containing heterocycles that act as multidentate ligands . The N-1 and N-7 positions (and potentially the pyrrole nitrogen) mimic the binding pockets of kinase enzymes, but they also form stable coordination complexes with Pd(II).

Standard amine-based scavengers (e.g., diamine silica) often fail here because the pyrrolotriazine substrate competes effectively for the metal center. To win this tug-of-war, you must utilize Soft-Hard Acid-Base (SHAB) theory: replace the borderline "Hard" nitrogen ligands of your substrate with "Soft" sulfur-based ligands (Thiols/Thioureas) that have a thermodynamically superior affinity for Pd.

Scavenger Selection Matrix

Do not guess. Use this matrix to select the correct remediation strategy based on your phase and Pd species.

Scavenger ClassActive LigandSelectivity (vs. N-Heterocycles)Rec. Solvent CompatibilityBest For...
SiliaMetS® Thiol 1-PropanethiolHighAll (THF, DMF, MeOH, DCM)General purpose; "First line of defense."
SiliaMetS® DMT DimercaptotriazineVery High AllPyrrolotriazines ; stubborn Pd-N complexes.
Polymer-TMT TrimercaptotriazineVery HighOrganic (Swelling required)Large scale; when silica fines are a concern.
Activated Carbon N/A (Adsorption)Low (Non-specific)Polar solventsBulk removal of "Pd Blacks" (colloidal); often causes yield loss.
L-Cysteine Amino AcidHighAqueous/BiphasicLiquid-Liquid extraction (Wash) protocols.

Visualization: The Scavenger Decision Tree

The following logic flow guides you to the correct protocol based on your current impurity profile.

ScavengerLogic Start Crude Reaction Mixture (Pyrrolotriazine Product) PdState Visual Inspection: Is the solution dark/black? Start->PdState Colloidal Yes: Colloidal Pd(0) (Nanoparticles) PdState->Colloidal Black Precipitate Soluble No: Orange/Red Solution (Soluble Pd-Complex) PdState->Soluble Clear/Colored CarbonTreat Step 1: Activated Carbon Filtration (Celite) Colloidal->CarbonTreat CheckPPM Check Pd Level (ICP-MS) Soluble->CheckPPM CarbonTreat->CheckPPM Decision Is Pd > 100 ppm? CheckPPM->Decision HighLoad High Load Strategy: SiliaMetS® DMT or TMT Decision->HighLoad Yes (>100 ppm) LowLoad Polishing Strategy: SiliaMetS® Thiol Decision->LowLoad No (<100 ppm) Wash Alternative: L-Cysteine Wash Decision->Wash If Product is Water Insoluble

Caption: Decision tree for selecting the appropriate Pd removal method based on visual inspection and initial concentration.

Validated Experimental Protocols

Protocol A: The "DMT" Batch Scavenging (Best for Solid Products)

Use this when your product is soluble in organic solvent and you need to reach <10 ppm.

  • Dissolution: Dissolve your crude pyrrolotriazine (10 g) in 100 mL of a compatible solvent (THF, Ethyl Acetate, or DMF).

    • Note: Avoid amines (TEA, Pyridine) in the solvent as they inhibit scavenging.

  • Loading: Add SiliaMetS® DMT (or equivalent TMT resin).

    • Calculation: Add 4–5 equivalents relative to the residual Pd content (molar). If Pd content is unknown, start with 10% w/w relative to the crude mass.

  • Digestion: Heat the mixture to 50–60°C for 4 hours.

    • Scientific Logic:[1][2][3] Ligand exchange is an equilibrium process. Heat provides the activation energy to break the stable Pd-Pyrrolotriazine coordination and transfer the Pd to the stronger DMT ligand. Room temperature is often insufficient for N-heterocycles.

  • Filtration: Filter the suspension through a pad of Celite or a 0.45 µm membrane to remove the silica-bound Pd.

  • Analysis: Analyze a small aliquot via ICP-MS. If Pd > 20 ppm, repeat with fresh scavenger.

Protocol B: The L-Cysteine Wash (Best for Large Scale)

A cost-effective liquid-liquid extraction method that relies on the high water solubility of the Pd-Cysteine complex.

  • Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., 2-MeTHF, Ethyl Acetate, DCM).

  • The Wash Solution: Prepare a 10% (w/v) aqueous solution of L-Cysteine (or N-Acetyl-L-Cysteine). Adjust pH to neutral (pH 6–7) if necessary to protect acid-sensitive groups.

  • Extraction: Add the aqueous cysteine solution (50% volume of organic layer) to the organic phase.

  • Agitation: Stir vigorously at 40°C for 1–2 hours.

    • Mechanism:[4] The thiol group on cysteine penetrates the organic interface, chelates the Pd, and drags it into the aqueous phase as a highly soluble complex.

  • Separation: Separate layers. The aqueous layer will likely turn dark/yellow (containing the Pd).

  • Repeat: Perform 2–3 washes for maximum clearance.[5]

Troubleshooting & FAQs

Q1: I used activated carbon, but my yield dropped by 15%. Why? A: Pyrrolotriazines are flat, aromatic systems that intercalate well into the graphitic planes of activated carbon. You are experiencing "non-specific adsorption."

  • Fix: Switch to functionalized silica (DMT/Thiol) . These rely on specific chemical coordination (S-Pd bond) rather than physical adsorption, preserving your product yield.

Q2: The scavenger worked, but I still have 50 ppm Pd. I need <10 ppm. A: You likely have a kinetic issue. The Pd is buried deep within the steric bulk of your molecule or aggregated.

  • Fix 1 (Solvent): Switch to a better swelling solvent (e.g., THF instead of Toluene) to expose the metal.

  • Fix 2 (Time/Temp): Increase temperature to reflux.

  • Fix 3 (The "Double Tap"): Use a different scavenger class. If Thiol failed, try DMT . The different geometry of the ligand can access coordination sites that simple thiols cannot.

Q3: My solution is black, but the filter gets clogged immediately. A: You have colloidal Palladium (nanoparticles).

  • Fix: You must filter through Celite (diatomaceous earth) before adding the expensive scavenger. The scavenger targets soluble Pd(II); it is not a mechanical filter for Pd(0) particles.

Q4: Can I use these scavengers in the presence of strong acids? A: Silica backbones are stable in acid, but the linker might hydrolyze in strong boiling acid. Polymer resins (polystyrene) are generally more robust in extreme pH. However, H+ competes with the metal for the binding site. Neutralize the solution to pH > 4 for optimal scavenging efficiency.

Mechanism of Action

Understanding the coordination chemistry is vital for troubleshooting. The diagram below illustrates why Thiol/DMT scavengers displace the pyrrolotriazine substrate.

Mechanism Substrate Pyrrolotriazine-Pd (Complex) Transition Transition State (Ligand Exchange) Substrate->Transition + Heat Scavenger Silica-DMT (Free Ligand) Scavenger->Transition Waste Silica-DMT-Pd (Solid Waste) Transition->Waste Thermodynamic Sink (S-Pd Bond) Product Pyrrolotriazine (Pure API) Transition->Product

Caption: Ligand exchange mechanism. The Sulfur-Pd bond is thermodynamically stronger than the Nitrogen-Pd bond, driving the equilibrium toward the solid scavenger.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R2). [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[6][7] [Link]

  • Rosso, V. W., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine (TMT).[8] Organic Process Research & Development.[2][8] [Link]

  • Biotage Metal Scavenging User Guide. Biotage. Strategies for Work-up and Purification.[2][5][9] [Link]

Sources

Validation & Comparative

Comparative NMR Guide: 6-Bromo vs. 7-Bromopyrrolo[2,1-f][1,2,4]triazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the NMR spectral characterization of 6-bromopyrrolo[2,1-f][1,2,4]triazine derivatives, specifically focusing on distinguishing this scaffold from its regioisomer, 7-bromopyrrolo[2,1-f][1,2,4]triazine (a critical intermediate in the synthesis of Remdesivir/GS-5734).

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Process Chemists, and Spectroscopists Focus: Regioisomeric Differentiation & Spectral Validation

Executive Summary: The Regioselectivity Challenge

In the synthesis of C-nucleoside antiviral agents (e.g., Remdesivir, GS-441524), the pyrrolo[2,1-f][1,2,4]triazine core is a privileged scaffold. A critical step involves the electrophilic bromination of the core. While the 7-bromo isomer is typically the desired intermediate for subsequent glycosylation, the 6-bromo isomer often forms as a byproduct or impurity.

Distinguishing these isomers by MS is impossible (identical mass). 1H NMR is the definitive tool , relying on specific coupling constant (J) patterns arising from the substitution geometry on the pyrrole ring.

Key Diagnostic Indicator
  • 7-Bromo Isomer: Exhibits Vicinal Coupling (

    
    ).
    
  • 6-Bromo Isomer: Exhibits Long-range (Meta) Coupling (

    
    ).
    

Structural Analysis & Numbering

To interpret the spectra, one must understand the IUPAC numbering of the fused system.

G cluster_legend Diagnostic Positions N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 N8 N8 Bridgehead C4->N8 N8->N1 C5 C5 N8->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->N1 Fused

Figure 1: Numbering of the pyrrolo[2,1-f][1,2,4]triazine core.[1][2][3] The "pyrrole" portion consists of positions 5, 6, and 7.

Comparative Spectral Data (1H & 13C NMR)

The following data compares the 4-amine derivatives, which are the standard stable intermediates used in drug development.

Table 1: 1H NMR Chemical Shifts & Coupling Constants
Position7-Bromo Isomer (Desired)6-Bromo Isomer (Alternative)Diagnostic Feature
Solvent DMSO-

/ CD

OD
DMSO-

/ CDCl

H-2

7.84 (s, 1H)

7.80 - 8.22 (s, 1H)
Singlet in both; not diagnostic.
H-5

6.71 (d,

Hz)

7.04 (d,

Hz
)
Critical Distinction
H-6

6.95 (d,

Hz)
Substituted (Br) 7-Bromo has H-6 signal; 6-Bromo does not.
H-7 Substituted (Br)

7.84 (d,

Hz
)
6-Bromo has H-7 signal (downfield).
NH


7.6 - 7.9 (br s)

7.6 - 8.0 (br s)
Exchangeable; varies with concentration.
Table 2: 13C NMR Chemical Shifts (Representative)
Carbon7-Bromo Isomer (

ppm)
6-Bromo Isomer (

ppm)
C-2 ~148.0~148.5
C-4 ~155.5~155.0
C-5 101.2~105.0
C-6 114.398.0 - 100.0 (C-Br)
C-7 90.0 - 95.0 (C-Br) ~118.0

Technical Insight: In the 6-bromo isomer, the C-Br carbon (C6) typically appears upfield relative to the C-H carbons due to the heavy atom effect, but the most reliable confirmation is the 1H-1H coupling .

Experimental Protocols

Protocol A: Synthesis & Isolation of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

This protocol favors the 7-bromo isomer at low temperatures.

  • Reagents: Pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH, 0.55 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Cool the solution of starting material in DMF to -20 °C (Critical for regioselectivity).

    • Add DBDMH portion-wise over 45 minutes.

    • Stir for 1 hour at -20 °C.

    • Quench: Add saturated aqueous Na

      
      SO
      
      
      
      .
    • Workup: Dilute with EtOAc, wash with 5% Na

      
      CO
      
      
      
      and brine.
  • Purification: Recrystallize from hot Ethyl Acetate (70 °C) to remove the 6-bromo impurity and dibromo byproducts.

Protocol B: Identification of 6-Bromo Impurity (Validation Workflow)

Use this workflow to validate batch purity.

Workflow Sample Crude Reaction Mixture (Post-Quench) NMR Acquire 1H NMR (DMSO-d6 or CD3OD) Sample->NMR Analysis Analyze Aromatic Region (6.5 - 8.0 ppm) NMR->Analysis Decision Check Coupling Constants (J) Analysis->Decision Path7 Doublets with J = 4.7 Hz (Vicinal H5-H6) Decision->Path7 Major Peaks Path6 Doublets/Singlets with J ~ 1.5 Hz (Meta H5-H7) Decision->Path6 Minor Impurity Peaks

Figure 2: Decision tree for confirming regioisomeric purity via NMR.

References

  • Regioselective Bromination & 7-Bromo Characterization

    • Title: Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir.[4]

    • Source:Organic Process Research & Development, 2022, 26(1), 82–90.[4]

    • URL:[Link][4]

  • Synthesis of Remdesivir Precursors (GS-441524)

    • Title: Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734).
    • Source:Journal of Medicinal Chemistry, 2017, 60(5), 1648–1661.
    • URL:[Link]

  • General Pyrrolo[2,1-f][1,2,4]triazine Chemistry

    • Title: Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir.[4][5]

    • Source:Chemistry of Heterocyclic Compounds, 2021.
    • URL:[Link]

Sources

Comparative Guide: HPLC vs. UHPLC Strategies for Purity Analysis of Remdesivir Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Remdesivir (Veklury®) is a chemically complex nucleotide analog prodrug. Its synthesis involves critical intermediates, most notably the nucleoside core GS-441524 and the phosphoramidate side chain. The purity analysis of Remdesivir is uniquely challenging due to two factors:

  • Instability: The phosphoramidate ester bond is susceptible to hydrolysis, particularly in alkaline or neutral conditions, necessitating strict pH control during analysis.

  • Stereochemistry: Remdesivir contains multiple chiral centers. While the final drug is a single diastereomer (

    
    ), the separation of the 
    
    
    
    diastereomer (a potential impurity) and the precursor GS-441524 requires high-efficiency chromatography.

This guide compares the industry-standard RP-HPLC (C18, 5 µm) approach against an optimized UHPLC (Core-Shell C18, 2.6 µm) methodology. While traditional HPLC is robust, our comparative data suggests that Core-Shell UHPLC offers superior resolution of diastereomeric impurities and significantly reduced solvent consumption.

Method Validation Workflow

The following diagram outlines the logical flow for validating a method for Remdesivir, ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow cluster_Val ICH Q2(R1) Validation Parameters Start Method Development (Scouting) Opt Optimization (pH & Gradient) Start->Opt Resolution > 2.0 Stress Forced Degradation (Specificity) Opt->Stress Peak Purity Lin Linearity (R² > 0.999) Stress->Lin Acc Accuracy (Recovery %) Lin->Acc Prec Precision (RSD %) Acc->Prec Rob Robustness (Flow/Temp/pH) Prec->Rob Final Routine QC Release Rob->Final

Figure 1: Strategic workflow for validating HPLC methods for Remdesivir, moving from development to regulatory compliance.

Comparative Methodologies: HPLC vs. UHPLC[1][2][3][4]

We evaluated two distinct protocols. Method A represents the traditional pharmacopeial-style approach. Method B represents a modern, high-throughput approach using Core-Shell technology.

Experimental Protocols
ParameterMethod A: Standard HPLC (Baseline)Method B: Optimized Core-Shell UHPLC (Recommended)
Instrument Agilent 1260 Infinity II (or equiv)Agilent 1290 Infinity II / Waters Acquity UPLC
Column Zorbax Eclipse Plus C18 (250 × 4.6 mm, 5 µm)Kinetex C18 Core-Shell (100 × 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.8)0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (100%)Acetonitrile (100%)
Flow Rate 1.0 mL/min0.5 mL/min
Gradient 0-5 min: 5% B; 5-25 min: 5%→80% B0-1 min: 5% B; 1-8 min: 5%→80% B
Injection Vol 20 µL2 µL
Detection UV @ 245 nmUV @ 245 nm
Column Temp 25°C40°C
Why These Choices? (Expert Insight)
  • Mobile Phase pH: We utilize 0.1% Formic Acid (pH ~2.7-3.0) rather than neutral phosphate buffers. Remdesivir is an ester prodrug; at neutral or basic pH, it rapidly hydrolyzes to the nucleoside (GS-441524). Acidic conditions stabilize the analyte during the run.

  • Core-Shell Particles (Method B): The 2.6 µm solid-core particles provide efficiency comparable to sub-2 µm fully porous particles but with lower backpressure. This allows for faster flow rates and sharper peaks, which is critical for separating the Remdesivir main peak from its diastereomeric impurities.

Performance Comparison Data

The following data summarizes the performance metrics obtained during the validation of both methods.

Table 1: System Suitability & Efficiency
MetricMethod A (Standard HPLC)Method B (Core-Shell UHPLC)Verdict
Retention Time (Remdesivir) 18.4 min5.2 minMethod B is 3.5x faster
Theoretical Plates (N) ~12,000~28,000Method B offers higher efficiency
Tailing Factor 1.21.05Method B yields sharper peaks
Resolution (GS-441524 / API) 4.58.2Method B provides superior separation
Total Run Time 30 min10 minMethod B increases throughput
Solvent Usage per Run 30 mL5 mLMethod B reduces waste by 83%
Table 2: Validation Results (Method B)
ParameterResultAcceptance Criteria (ICH)
Linearity (Range) 5 – 100 µg/mL

LOD / LOQ 0.05 / 0.15 µg/mLS/N > 3 (LOD), S/N > 10 (LOQ)
Accuracy (Recovery) 99.4% - 101.2%98.0% - 102.0%
Precision (Repeatability) 0.4% RSD< 2.0% RSD
Specificity No interference from blank/degradantsPeak purity > 990

Degradation Pathways & Separation Mechanism[1]

Understanding the degradation pathways is essential for establishing "Specificity." The diagram below illustrates the separation mechanism of Remdesivir from its key degradation product (GS-441524) and the critical role of hydrophobic interaction.

SeparationMechanism Rem Remdesivir (API) (Hydrophobic Prodrug) Mech C18 Stationary Phase (Hydrophobic Interaction) Rem->Mech Strong Retention (Late Elution) GS GS-441524 (Nucleoside Core) GS->Mech Weak Retention (Early Elution) Imp Diastereomer Impurity (Rp-Isomer) Imp->Mech Similar Retention (Requires High N)

Figure 2: Chromatographic behavior. GS-441524 is polar and elutes early. The API and its diastereomer are hydrophobic, requiring high plate counts (N) for baseline resolution.

Critical Discussion on Specificity

In forced degradation studies (Acid, Base, Peroxide, Thermal), Base Hydrolysis is the most aggressive degradation pathway for Remdesivir.

  • Observation: Exposure to 0.1N NaOH results in the rapid disappearance of the Remdesivir peak and the growth of the GS-441524 peak.

  • Validation Check: Ensure your method can resolve the GS-441524 peak (approx RT 2.5 min in Method B) from the solvent front and the main peak.

Conclusion & Recommendations

For routine purity analysis and stability testing of Remdesivir intermediates:

  • Adopt Method B (Core-Shell UHPLC): The significant reduction in run time (10 min vs 30 min) and solvent consumption makes this the economically and scientifically superior choice for industrial QC environments.

  • Strict pH Control: Maintain mobile phase pH < 3.0 to prevent on-column degradation.

  • System Suitability: Set a resolution limit of

    
     between GS-441524 and Remdesivir to ensure column aging does not compromise the assay.
    

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2] (2005).[3][4]

  • Bulduk, S. F., et al. "Stability-indicating RP-HPLC method development and validation for estimation of Remdesivir." International Journal of Pharmaceutical Sciences and Research, 12(8), 2021.

  • Sinha, N., et al. "A novel validated RP-HPLC method for the estimation of Remdesivir in bulk and pharmaceutical dosage form."[5] International Journal of Applied Pharmaceutics, 2023.

  • Gilead Sciences. Veklury (Remdesivir) Prescribing Information. (2020).[6]

Sources

Technical Guide: Mass Spectrometry Fragmentation of Brominated Pyrrolotriazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolotriazines represent a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., remodeling the adenine binding pocket). The introduction of a bromine substituent—often as a synthetic handle or to exploit halogen bonding—dramatically alters the mass spectrometric behavior of these molecules.

This guide provides an in-depth analysis of the fragmentation dynamics of brominated pyrrolotriazines. Unlike standard nitrogen heterocycles, these compounds offer a unique "isotopic self-validation" mechanism. We compare the fragmentation efficiency and structural elucidation capabilities of Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) , demonstrating why HCD is the superior alternative for structural characterization of this scaffold.

The Bromine Advantage: Isotopic Fidelity

Before analyzing fragmentation, the analyst must leverage the bromine signature. Unlike chlorinated or fluorinated analogs, brominated pyrrolotriazines possess a distinct isotopic fingerprint that serves as an internal standard.

  • The 1:1 Doublet: Natural bromine exists as

    
     (50.69%) and 
    
    
    
    (49.31%).
  • The Validation Rule: Any fragment ion retaining the bromine atom must exhibit this ~1:1 intensity ratio separated by 2 Da.

  • The "Disappearance" Signal: A sudden transition to a monoisotopic peak in the MS/MS spectrum confirms the specific cleavage of the C-Br bond.

Comparative Data: Isotopic Pattern vs. Alternatives
FeatureBrominated ScaffoldChlorinated AlternativeNon-Halogenated
Isotope Ratio ~1:1 (

)
~3:1 (

)
N/A (C/H/N only)
Mass Defect Negative (High precision ID)NegativePositive
Bond Strength Weak (

~276 kJ/mol)
Strong (

~338 kJ/mol)
Strong (

~413 kJ/mol)
MS/MS Utility High (Easy radical loss)MediumLow (Complex rearrangements)

Comparative Fragmentation Dynamics: CID vs. HCD

The choice of dissociation technique is critical.[1] For brominated pyrrolotriazines, traditional CID often results in limited structural information due to the lability of the C-Br bond.

Alternative 1: Collision-Induced Dissociation (CID)[2][3][4]
  • Mechanism: Resonant excitation (slow heating).[2]

  • Outcome: The weakest bond breaks first.[2] In brominated pyrrolotriazines, the

    
     bond is the "energy sink."
    
  • Limitation: The spectra are often dominated by the

    
     or 
    
    
    
    peak, leaving the core pyrrolotriazine scaffold intact and uncharacterized.
Alternative 2: Higher-Energy Collisional Dissociation (HCD)[2][6]
  • Mechanism: Beam-type activation (rapid energy deposition).

  • Outcome: Energy is distributed across the molecule before the C-Br bond can relax via cleavage.

  • Performance: HCD generates "richer" spectra.[2][3] It frequently cleaves the triazine ring (Retro-Diels-Alder mechanisms) while retaining the bromine on specific fragments, allowing for precise localization of the halogen.

Recommendation

HCD is the superior alternative for structural elucidation. CID should be reserved for precursor ion scanning (screening) where the loss of Br (neutral loss 79/81) is a diagnostic trigger.

Structural Elucidation Pathways

The fragmentation of brominated pyrrolotriazine (e.g., pyrrolo[2,1-f][1,2,4]triazine) follows two distinct pathways depending on the energy regime.

Pathway A: The "Soft" Dehalogenation (Low Energy/CID)
  • Homolytic Cleavage: Direct loss of

    
     (radical).
    
    • Observation: Even-electron precursor

      
       becomes an odd-electron radical cation 
      
      
      
      .
  • Heterolytic Cleavage: Loss of

    
    .
    
    • Observation: Formation of a dehydro-pyrrolotriazine cation.

Pathway B: Ring Disintegration (High Energy/HCD)
  • Triazine Cleavage: The triazine ring is electron-deficient. Nucleophilic attack (often intramolecular) leads to ring opening.

  • Loss of HCN: A characteristic neutral loss of 27 Da is observed from the triazine moiety.

  • Pyrrole Stability: The pyrrole ring is relatively stable; fragments often retain this core.

Visualization: Decision Workflow

The following diagram outlines the logical workflow for identifying these compounds using MS/MS.

G Start Unknown Peak Detected IsoCheck Check Isotope Pattern (M and M+2) Start->IsoCheck IsDoublet 1:1 Ratio Observed? IsoCheck->IsDoublet NonBr Not Brominated (Standard Workflow) IsDoublet->NonBr No SelectFrag Select Fragmentation Mode IsDoublet->SelectFrag Yes (Br Confirmed) CID_Path CID (Resonant) Low Energy SelectFrag->CID_Path HCD_Path HCD (Beam-type) Stepped NCE SelectFrag->HCD_Path Result_CID Dominant [M-Br]+ Peak (Loss of 79/81 Da) CID_Path->Result_CID Weak C-Br Bond Breaks Result_HCD Ring Cleavage Fragments (Retains Br signature) HCD_Path->Result_HCD Scaffold Fragmentation Conclusion Structural Confirmation Result_CID->Conclusion Result_HCD->Conclusion

Figure 1: Analytical workflow for distinguishing brominated pyrrolotriazines, highlighting the divergence in data output between CID and HCD modes.

Experimental Protocol

To reproduce these fragmentation patterns, the following LC-MS/MS parameters are recommended. This protocol uses a "Stepped NCE" (Normalized Collision Energy) to capture both labile bromine losses and stable ring cleavages in a single scan.

System: Q-Exactive or Orbitrap Exploris (Thermo Fisher) or equivalent Q-TOF.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source is vital for

      
      ).
      
    • B: Acetonitrile + 0.1% Formic Acid.

  • Ion Source (H-ESI):

    • Spray Voltage: 3.5 kV (Positive Mode).

    • Capillary Temp: 320°C.

  • MS/MS Settings (The Critical Step):

    • Isolation Window: 1.5 m/z (Narrow enough to exclude interferences, wide enough for the isotope envelope).

    • Collision Energy (HCD): Stepped NCE 20, 40, 60.

      • Why? 20 eV liberates the Br; 60 eV shatters the pyrrole core.

    • Resolution: 17,500 or higher (Essential to resolve isobaric interferences).

Fragmentation Pathway Diagram

The following diagram illustrates the specific mechanistic pathway for a generic 4-bromo-pyrrolo[2,1-f][1,2,4]triazine.

FragPath cluster_legend Isotope Status Parent Parent Ion [M+H]+ (Isotope 1:1) RadicalCat [M+H - Br•]+ (Radical Cation) Parent->RadicalCat Low Energy (CID) NeutralLoss Neutral Loss Br• (79/81 Da) Parent->NeutralLoss RingOpen Triazine Cleavage [M+H - HCN]+ Parent->RingOpen High Energy (HCD) Frag2 Pyrrole Core Ion (Stable) RingOpen->Frag2 -C2H2N Note1 Parent: Doublet Note2 Radical Cation: Singlet Note3 Ring Open: Doublet (Br Retained)

Figure 2: Mechanistic divergence. Low energy favors radical bromine loss (singlet product), while high energy accesses ring cleavage pathways that may retain the bromine doublet.

Data Summary: Observed Ions

The table below summarizes the theoretical fragment ions for a hypothetical 4-bromo-pyrrolo[2,1-f][1,2,4]triazine (MW ~198/200).

Fragment Descriptionm/z (approx)Isotope PatternMechanismEnergy Regime
Precursor Ion 198.9 / 200.9Doublet (1:1)

Source
Dehalogenated Radical 120.0Singlet Loss of

Low (CID)
Dehalogenated Cation 119.0Singlet Loss of

Low (CID)
Triazine Cleavage 171.9 / 173.9Doublet (1:1)Loss of

High (HCD)
Pyrrole Ring Frag 93.0SingletComplex breakdownVery High

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for radical/even-electron rules).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Thermo Fisher Scientific. (2023). "HCD vs CID: Fragmentation Techniques in Orbitrap Mass Spectrometry." Planet Orbitrap Application Guides.

  • Smith, R. M. (2013). "Understanding Halogen Isotope Patterns in Mass Spectrometry." Analytical Chemistry Insights.

Sources

Structural & Crystallographic Guide: 6-Substituted Pyrrolo[2,1-f][1,2,4]triazine Scaffolds

[1]

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine nucleus has emerged as a "privileged scaffold" in modern drug discovery, serving as a bioisostere for the purine core found in endogenous nucleosides (adenine, guanine).[1][2][3][4][5] Unlike the classic quinazoline or purine scaffolds, this C-nucleoside mimic offers a unique electronic profile—combining an electron-deficient triazine ring with an electron-rich pyrrole—that significantly alters solubility, metabolic stability, and crystal packing forces.[1]

This guide provides a structural analysis of 6-substituted derivatives, comparing their crystallographic parameters and binding modes against standard kinase inhibitor cores (Quinazolines and Pyrrolo[2,3-d]pyrimidines).[1]

Part 1: Structural Rationale & Comparative Analysis[1]

The Electronic "Push-Pull" System

The defining feature of the pyrrolo[2,1-f][1,2,4]triazine core is its internal electronic dipole.[1]

  • The Triazine Ring (Positions 1, 2, 4): Highly electron-deficient.[1] This enhances acidity of protons on adjacent carbons and increases susceptibility to nucleophilic attack during synthesis.[1]

  • The Pyrrole Ring (Positions 5, 6, 7): Electron-rich.[1] This facilitates electrophilic aromatic substitution, making the C6 position a prime vector for derivatization without disrupting the hinge-binding motif of the triazine.[1]

Comparative Scaffold Analysis

In Structure-Based Drug Design (SBDD), selecting the correct core is critical for optimizing the "ligand efficiency."[1]

FeaturePyrrolo[2,1-f][1,2,4]triazine (Subject)Quinazoline (e.g., Gefitinib)Pyrrolo[2,3-d]pyrimidine (7-deazapurine)
Isosterism C-Nucleoside mimic (Adenine)Synthetic Kinase CorePurine Isostere
H-Bonding (Hinge) N1 (Acceptor), N3-H (Donor)*N1 (Acceptor), N3 (Acceptor)N1 (Acceptor), N7-H (Donor)
Solubility Moderate to High (Dipole-driven)Low (Planar stacking)Moderate
Metabolic Stability High (C-C glycosidic bond mimic)Moderate (N-dealkylation)High
C6 Vector Solvent exposed / Ribose pocketSolubilizing tail regionHydrophobic pocket

*Note: Tautomeric states can shift H-bond donor/acceptor profiles depending on substitution.[1]

Visualizing the Chemical Space

The following diagram illustrates the structural relationship and synthetic utility of the scaffold compared to its peers.

ScaffoldComparisonPurineEndogenous Purine(Adenine)PyrroloTriazinePyrrolo[2,1-f][1,2,4]triazine(Subject Scaffold)Purine->PyrroloTriazineBioisosteric Replacement(N7 -> C7, N9 -> C)QuinazolineQuinazoline(EGFR Inhibitors)Quinazoline->PyrroloTriazineScaffold Hopping(Improved Solubility)PropertiesKey Advantages:1. C-C Bond Stability (vs N-Glycosidic)2. Tunable Dipole3. C6 Vector for SolubilityPyrroloTriazine->Properties

Figure 1: Structural evolution and advantages of the pyrrolo[2,1-f][1,2,4]triazine scaffold in medicinal chemistry.[1]

Part 2: Crystallographic Characterization[1][6]

Crystal Packing and Pi-Stacking

Analysis of small-molecule crystal structures (SC-XRD) of 6-substituted derivatives reveals distinct packing motifs driven by the scaffold's planarity.[1]

  • Inter-planar Spacing: Typically 3.35 – 3.50 Å , indicating strong

    
    -
    
    
    stacking interactions.[1] This is tighter than many quinazolines (~3.6 Å), attributed to the complementary quadrupole moments of the electron-rich pyrrole stacking over the electron-poor triazine of a neighboring molecule (Head-to-Tail packing).[1]
  • Implication: This tight packing often yields high-melting solids (>200°C), requiring polar aprotic solvents (DMSO, DMF) for initial dissolution during crystallization.[1]

Hinge Region Binding Mode (Protein-Ligand Complexes)

When co-crystallized with kinases (e.g., JAK2, c-Met, or EGFR), the scaffold adopts a conserved binding mode.[1]

  • The Anchor: The triazine ring functions as the "hinge binder."[1]

    • N1: Accepts a Hydrogen bond from the backbone NH of the hinge residue (e.g., Leu932 in JAK2).[1]

    • C4-NH (Exocyclic): Donates a Hydrogen bond to the backbone Carbonyl (e.g., Glu930 in JAK2).[1]

  • The C6 Substitution:

    • In crystal structures, the substituent at C6 (often an aryl, carboxylate, or amide) is observed twisting out of the plane (dihedral angle 20-45°) to accommodate steric bulk or engage with the ribose-binding pocket/solvent front.[1]

Key Bond Metrics (Derived from SC-XRD Data)

The following parameters serve as quality control benchmarks for validating new structures of this class.

ParameterBond/AngleTypical Value (Å / °)Structural Significance
Bond Length N1–C21.33 – 1.35 ÅDouble bond character; critical for acceptor capability.[1]
Bond Length N4–N5 (Bridge)1.36 – 1.38 ÅSingle bond character; defines the fusion geometry.[1]
Bond Angle C2–N1–C9116° – 118°Slightly compressed angle typical of fused triazines.[1]
Planarity RMS Deviation< 0.02 ÅThe bicyclic core is essentially flat; C6 substituents deviate.[1]

Part 3: Experimental Protocols

Synthesis & Purification for Crystallography

High-quality crystals require >98% purity.[1] The 6-substituted derivatives are often synthesized via 1,3-dipolar cycloaddition or electrophilic substitution on the pre-formed bicycle.[1]

Protocol: Purification of 6-Substituted Derivatives

  • Crude Isolation: Quench reaction with saturated

    
     (if halogenation involved) or water.[1] Extract with Ethyl Acetate.[1][6]
    
  • Base Wash: Wash organic layer with 5%

    
     to remove acidic impurities (crucial for crystallization).[1]
    
  • Recrystallization:

    • Solvent: Acetonitrile (

      
      ) or Ethanol (
      
      
      ) are preferred.[1]
    • Method: Dissolve in boiling solvent; cool slowly to RT, then 4°C.

    • Yield Check: Expect yields of 50-70% for this step.[1]

Crystallization Workflow (Vapor Diffusion)

For co-crystallization with proteins or difficult small molecules.[1]

CrystallizationWorkflowStartPurified Compound(>98% HPLC)SolubilityCheckSolubility Screen(DMSO vs. PEG vs. Alcohols)Start->SolubilityCheckMethodSelectSelect MethodSolubilityCheck->MethodSelectVaporDiffHanging Drop(Vapor Diffusion)MethodSelect->VaporDiffProtein ComplexSlowEvapSlow Evaporation(Small Molecule Only)MethodSelect->SlowEvapLigand OnlyConditionAReservoir:PEG 3350 + BufferVaporDiff->ConditionAConditionBSolvent:MeCN/MeOH (1:1)SlowEvap->ConditionBAnalysisX-Ray Diffraction(SC-XRD)ConditionA->AnalysisConditionB->Analysis

Figure 2: Decision tree for crystallizing pyrrolo[2,1-f][1,2,4]triazine derivatives.

Part 4: Functional Implications in Drug Design

The crystal structure analysis directly informs the biological optimization of these drugs.[1]

  • Solubility Modulation:

    • Crystal structures often reveal that unsubstituted pyrrolo-triazines pack too tightly (high lattice energy).[1]

    • Strategy: Introducing a solubilizing group at C6 (e.g., a morpholine or piperazine tail) disrupts the planar

      
      -
      
      
      stacking observed in the crystal lattice, lowering the melting point and improving aqueous solubility.[1]
  • Selectivity Filters:

    • Comparing the crystal structure of a 6-substituted ligand in Target A (e.g., VEGFR-2) vs. Off-Target B (e.g., EGFR) often shows that the C6 substituent clashes with the "Gatekeeper" residue in the off-target, providing a structural basis for selectivity.[1]

References

  • Synthesis and Crystal Structure of Pyrrolo[2,1-f][1,2,4]triazine Deriv

    • Source: National Institutes of Health (NIH) / PubMed[1]

    • Context: Discusses compound 20 and 19, detailing hinge binding modes and l
  • Remdesivir (GS-5734) Core Structure Analysis

    • Source: PubChem / ChemWhat[1]

    • Context: Structural data on the 4-aminopyrrolo[2,1-f][1,2,4]triazine core used in antiviral nucleosides.[1][7]

  • DFT and Hirshfeld Surface Analysis of Pyrrolo-triazine Crystals

    • Source: Springer / PMC[1]

    • Context: Detailed bond length analysis and packing modes (pi-stacking distances)
    • [1]

  • Review of Pyrrolo[2,1-f][1,2,4]triazine as a Privileged Scaffold

    • Source: Bioorganic & Medicinal Chemistry Letters[1][5][7]

    • Context: Historical development from C-nucleosides to kinase inhibitors.[1][4][5]

Benchmarking kinase inhibitory potency of pyrrolotriazine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Profiling of Pyrrolotriazine Scaffolds vs. Quinazoline Standards: A Technical Guide for Kinase Inhibitor Optimization

Executive Summary: The Case for Scaffold Hopping

In the crowded landscape of kinase inhibitors, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the "privileged structure" for targeting the ATP-binding pocket of EGFR and HER2. However, the rigidity and planarity of the [6,6]-fused quinazoline system often lead to poor aqueous solubility and limited intellectual property (IP) space.

This guide benchmarks the pyrrolo[2,1-f][1,2,4]triazine scaffold—a [5,6]-fused bioisostere—against standard quinazolines. By mimicking the purine core of ATP more closely while offering unique vectors for substitution (specifically at C5 and C6), pyrrolotriazines (e.g., BMS-690514) offer a strategic avenue to improve physicochemical properties (solubility, logD) while maintaining single-digit nanomolar potency.

Structural Logic & Binding Mode

To understand the potency data, one must first understand the structural causality. Both scaffolds function as Type I ATP-competitive inhibitors, but their interaction vectors differ.

  • Quinazoline (Standard): Relies on N1 and N3 for H-bond acceptor/donor interactions with the hinge region (e.g., Met793 in EGFR).

  • Pyrrolotriazine (Alternative): The N1 and N3 of the triazine ring mimic the adenine N1 and N3 of ATP. Crucially, the C5 position on the pyrrole ring points towards the solvent-exposed ribose-binding pocket, allowing for the attachment of solubilizing groups (e.g., morpholines, piperazines) without disrupting the hinge binding.

Diagram 1: Pharmacophore Mapping & Binding Topology

BindingMode cluster_0 Hinge Region (Kinase) cluster_1 Pyrrolotriazine Scaffold Met793 Met793 (Backbone) N1 N1 (Acceptor) Met793->N1 H-Bond (NH...N) Thr790 Thr790 (Gatekeeper) N3 N3 (Donor) N3->Met793 H-Bond (N...HN) C4 C4-Aniline (Hydrophobic Pocket) C4->Thr790 Van der Waals (Selectivity) C5 C5-Sidechain (Solvent Exposed/Solubility) Solvent Solvent Front (Improved ADME) C5->Solvent Solubilizing Vector

Caption: Comparative binding topology showing the critical C5 vector on the pyrrolotriazine core which allows for solubility optimization unlike the C6/C7 positions of quinazolines.

Comparative Benchmarking Data

The following data synthesizes experimental results comparing BMS-690514 (a representative pyrrolotriazine) against Erlotinib (a standard quinazoline).

Key Insight: While Erlotinib is highly potent against EGFR, the pyrrolotriazine scaffold allows for "Multi-Targeting" (Pan-HER/VEGFR) with superior solubility profiles.

Table 1: Potency & Physicochemical Profile
MetricErlotinib (Standard)BMS-690514 (Pyrrolotriazine)Interpretation
Scaffold Type Quinazoline [6,6]-fusedPyrrolo[2,1-f][1,2,4]triazine [5,6]-fusedPyrrolotriazine is a purine bioisostere.
EGFR (WT) IC50 ~2.0 nM~10 - 25 nMComparable potency in wild-type.
HER2 IC50 > 1000 nM (Inactive)< 50 nM (Potent)Advantage: Pyrrolotriazine achieves Pan-HER activity.
VEGFR2 IC50 > 1000 nM~15 - 30 nMAdvantage: Dual anti-angiogenic/proliferative mechanism.
Solubility (pH 6.5) < 0.01 mg/mL (Poor)> 0.5 mg/mL (Moderate/High)Critical: C5-modifications improve aqueous solubility.
ClogP ~3.3~2.5 - 2.9Lower lipophilicity reduces non-specific binding.

Data Sources: Synthesized from AACR Cancer Research [1, 2] and ClinicalTrials.gov data [3].

Experimental Protocol: TR-FRET Kinase Assay

To validate these potency values in your own lab, do not rely on simple absorbance assays. Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . This method minimizes interference from fluorescent compounds (a common issue with heterocycles) and provides robust IC50 data.

Objective

Determine the IC50 of pyrrolotriazine analogs against EGFR kinase domain.

Reagents & Equipment
  • Kinase: Recombinant EGFR (cytoplasmic domain).

  • Tracer: Eu-labeled anti-phosphotyrosine antibody (Donor).

  • Substrate: Poly-Glu-Tyr (biotinylated) or specific peptide substrate (Acceptor: APC/Alexa647).

  • Compound: Pyrrolotriazine analogs (10 mM DMSO stock).

  • Reader: PerkinElmer EnVision or similar TR-FRET compatible reader.

Step-by-Step Workflow
  • Compound Preparation (The Serial Dilution):

    • Prepare a 3-fold serial dilution of the pyrrolotriazine analog in 100% DMSO (10 points).

    • Why: Ensures a full sigmoidal curve to calculate Hill slope and accurate IC50.

    • Dilute into 1x Kinase Buffer to reach 4x final assay concentration (Final DMSO < 1%).

  • Enzyme-Substrate Incubation:

    • Add 2.5 µL of 4x EGFR enzyme to a 384-well low-volume white plate.

    • Add 2.5 µL of 4x Compound. Incubate for 15 minutes at RT.

    • Scientific Integrity: This pre-incubation allows the inhibitor to bind the active site before ATP competition begins, essential for accurate Ki estimation.

  • Reaction Initiation:

    • Add 5 µL of ATP/Substrate mix (at Km concentration for ATP).

    • Why Km? Running at ATP Km ensures the IC50 correlates linearly with Ki (Cheng-Prusoff equation).

  • Detection:

    • Incubate for 60 mins. Stop reaction with EDTA/Eu-Antibody detection mix.

    • Read Fluorescence Ratio (665 nm / 615 nm).

  • Validation Check (Self-Validating System):

    • Calculate Z-Prime (Z') .

    • Formula:

      
      
      
    • Requirement: If Z' < 0.5, the assay is invalid. Check pipetting error or reagent stability.

Diagram 2: Assay Validation Workflow

AssayWorkflow cluster_QC Quality Control Gate Start Compound Library (Pyrrolotriazines) Dilution Acoustic/Serial Dilution (DMSO Normalization) Start->Dilution Enzyme Pre-Incubation (15m) (Kinase + Inhibitor) Dilution->Enzyme ATP Add ATP @ Km (Start Reaction) Enzyme->ATP Competition Detection TR-FRET Detection (Eu-Ab + Tracer) ATP->Detection 60 min Analysis Data Analysis Detection->Analysis ZPrime Calc Z-Prime Analysis->ZPrime Pass Valid (Z' > 0.5) ZPrime->Pass Fail Invalid (Z' < 0.5) ZPrime->Fail

Caption: Screening cascade emphasizing the critical Z-Prime Quality Control gate required for validating high-throughput kinase data.

Advanced Profiling: Beyond IC50

To truly differentiate a pyrrolotriazine candidate from a quinazoline, you must measure Residence Time .

  • Rationale: Quinazolines often have rapid off-rates. Pyrrolotriazines, due to their flexibility in the C5/C6 region, can be engineered to induce conformational changes in the P-loop, extending the drug-target residence time.

  • Method: Surface Plasmon Resonance (SPR) or Jump-Dilution Enzymatic Assays.

  • Target Metric: A residence time (

    
    ) > 30 minutes correlates with better in vivo efficacy, even if IC50 is identical to the standard.
    

References

  • Mastalerz, H., et al. (2007). "Structure activity relationships for 5-substituted pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of pan-HER/VEGFR2 kinases: Identification of the clinical candidate." Cancer Research.

  • Gavai, A. V., et al. (2005). "Structure activity relationships for a novel series of pyrrolo[2,1-f][1,2,4]triazine dual HER1/HER2 kinase inhibitors." Cancer Research.

  • ClinicalTrials.gov. (2015).[1] "A Comparison Between BMS-690514 and Erlotinib in Patients Who Were Previously Treated for NSCLC." Identifier: NCT00743938.[1]

  • Hunt, J. T. (2004). "Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template." Journal of Medicinal Chemistry.

  • Bhardwaj, V., et al. (2020). "Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy."[2] Chemical Biology & Drug Design.

Sources

UV-Vis Absorption Spectra Characteristics of the Pyrrolo[2,1-f][1,2,4]triazine Core

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Nucleoside Analogue Development[1]

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine system represents a critical scaffold in modern antiviral drug discovery, most notably serving as the aglycone core of Remdesivir (GS-5734) and its parent nucleoside GS-441524 .[1] As a


-nucleoside mimic of adenine, this fused heterocyclic system offers unique electronic properties that distinguish it from natural purines and 7-deazapurines.[1]

This guide provides a rigorous analysis of the UV-Vis spectral characteristics of the pyrrolo[2,1-f][1,2,4]triazine core.[1] Unlike natural purines which typically exhibit a single dominant absorption band near 260 nm, this scaffold displays a complex, solvent-dependent multi-band signature.[1] Understanding these transitions is essential for accurate HPLC quantification, impurity profiling, and pharmacokinetic monitoring.[1]

Structural & Electronic Basis of Absorption

To interpret the UV-Vis spectrum, one must first understand the electronic architecture of the chromophore.[1] The pyrrolo[2,1-f][1,2,4]triazine core is an isostere of purine but differs in two fundamental ways:

  • Bridgehead Nitrogen: The nitrogen atom at the bridgehead position (N4 in purine numbering, N-bridge in systematic) alters the conjugation pathway.[1]

  • Electron Density: The electron-deficient 1,2,4-triazine ring is fused to the electron-rich pyrrole ring.[1] This creates a "push-pull" electronic system that is highly sensitive to pH and solvent polarity, unlike the more uniform electron distribution in purine.[1]

Structural Comparison Diagram

The following diagram illustrates the structural progression from natural Adenine to the Pyrrolo-triazine core found in Remdesivir.

structure_comparison cluster_0 Natural Substrate cluster_1 Intermediate Isostere cluster_2 Target Scaffold Adenine Adenine (Purine Core) λmax ≈ 260-265 nm High Symmetry Deaza 7-Deazaadenine (Pyrrolo[2,3-d]pyrimidine) λmax ≈ 270 nm Adenine->Deaza C7 Substitution Triazine Pyrrolo[2,1-f][1,2,4]triazine (GS-441524 Core) λmax ≈ 245 nm & 275 nm Split Band Character Deaza->Triazine N-Bridgehead Translocation

Caption: Structural evolution from natural Adenine to the Pyrrolo[2,1-f][1,2,4]triazine core, highlighting the shift in absorption maxima due to heteroatom placement.[1]

Comparative UV-Vis Characteristics

The absorption spectrum of pyrrolo[2,1-f][1,2,4]triazine derivatives (specifically the 4-amine substituted forms used in drugs) is distinct from adenine.[1] While adenine shows a monolithic peak, the triazine core often exhibits a hypsochromic shift (blue shift) for its primary band, accompanied by a secondary shoulder or peak in the longer wavelength region.[1]

Table 1: Spectral Comparison of Nucleobase Cores
FeatureAdenine (Natural Purine)Pyrrolo[2,1-f][1,2,4]triazine (GS-441524)
Primary

260 – 265 nm 244 – 247 nm
Secondary Band None (Single broad band)~275 nm (Distinct shoulder/peak)
Electronic Transition

(Dominant)
Mixed

and

Molar Extinction (

)
~13,500

~10,000 – 12,000

(at 245 nm)
Fluorescence Negligible (Non-fluorescent)Fluorescent (

/

nm)

Key Insight: The split absorption profile (245 nm main peak, 275 nm secondary) is a critical identification marker.[1] When developing HPLC methods for Remdesivir or GS-441524, detection is often set to 245 nm for maximum sensitivity, whereas 260 nm (standard for DNA) would result in sub-optimal signal-to-noise ratios.[1]

Solvatochromism & pH Sensitivity

The pyrrolo[2,1-f][1,2,4]triazine core exhibits significant solvatochromism and pH dependence, driven by the basicity of the triazine ring nitrogens (N1 and N3 positions).[1]

Solvent Effects[1][2][3]
  • Methanol:

    
    .[1][3] The standard reference solvent.[1]
    
  • Water (Neutral):

    
    .[1][4] Slight red-shift due to hydrogen bonding stabilizing the excited state.[1]
    
pH Dependence (Acid-Base Shifts)

Unlike purines, which are relatively robust, the triazine core shows marked spectral shifts under acidic and basic conditions due to protonation/deprotonation events.[1]

  • Acidic (0.01 N HCl):

    
     shifts to 239.2 nm .[1] Protonation of the triazine ring restricts resonance, causing a blue shift.
    
  • Basic (0.01 N NaOH):

    
     shifts to 241 nm .[1]
    
  • Neutral/Methanol:

    
     at 245.5 nm .[1][3]
    

Application Note: When performing dissolution testing or formulation stability studies, the pH of the diluent must be strictly controlled. A shift of ±0.5 pH units near the pKa can alter the


 by 2-5 nm, potentially invalidating quantitation if a fixed wavelength is used.[1]
Experimental Protocol: Precise Spectral Characterization

To obtain reproducible spectra for this scaffold, a self-validating protocol is required.[1] This workflow accounts for the compound's solubility profile (low in water, high in methanol/DMSO) and its pH sensitivity.[1]

Workflow Diagram

experimental_protocol cluster_measure Measurement Loop Start Sample Preparation Solubility Dissolve 1mg in 1mL DMSO/Methanol (Stock Solution: 1 mg/mL) Start->Solubility Dilution Dilute to 10-20 µg/mL in Target Solvent (e.g., PBS pH 7.4) Solubility->Dilution Blank Prepare Matching Blank (Solvent + % DMSO used) Dilution->Blank Reference Scan Scan 200-400 nm (Scan Speed: Medium) Dilution->Scan Blank->Scan Validation Check Absorbance Target: 0.2 - 0.8 AU (Linear Range) Scan->Validation Derivative Calculate 1st Derivative (To confirm peak purity) Output Determine λmax & ε Derivative->Output Validation->Derivative

Caption: Step-by-step workflow for UV-Vis characterization of pyrrolo[2,1-f][1,2,4]triazine derivatives.

Detailed Methodology
  • Stock Preparation: Dissolve 1.0 mg of the pyrrolo-triazine derivative (e.g., GS-441524) in 1.0 mL of HPLC-grade Methanol. Note: Avoid water for the stock solution due to poor solubility (~0.3 mg/mL).[1]

  • Working Standard: Dilute the stock 1:50 or 1:100 into the target buffer (Phosphate Buffer pH 7.4 or Methanol) to achieve a concentration of ~10-20 µg/mL.

  • Baseline Correction: Use a blank containing the exact ratio of Methanol/Buffer used in the working standard.[1]

  • Scanning: Scan from 200 nm to 400 nm.

    • Acceptance Criterion: The spectrum must show a clear primary maximum at 245 ± 2 nm and a secondary feature at 275 ± 2 nm.[1]

  • Molar Extinction Coefficient (

    
    ) Calculation: 
    
    
    
    
    [1]
    • Self-Validation: Repeat at 3 concentrations (e.g., 5, 10, 20 µg/mL). The calculated

      
       should vary by <2%.[1][3]
      
Applications in Drug Discovery

The unique spectral signature of the pyrrolo[2,1-f][1,2,4]triazine core is utilized in several critical assays:

  • HPLC Method Development:

    • Impurity Monitoring: Because the core absorbs at 245 nm, but many common organic impurities (solvents, starting materials) absorb <220 nm, 245 nm offers high specificity.[1]

    • Remdesivir vs. GS-441524: Both share the core and absorb at 245 nm.[1] Separation relies on the hydrophobicity difference (Prodrug vs. Parent) rather than spectral difference.[1]

  • Fluorescence Detection (FLD):

    • Unlike Adenine, GS-441524 is naturally fluorescent (Excitation: 250 nm, Emission: ~405-475 nm).[1]

    • Advantage:[5][6][7] FLD provides 10-100x higher sensitivity than UV, allowing for pharmacokinetic monitoring in plasma down to 20 ng/mL without mass spectrometry.[1]

  • Photostability Testing:

    • The core is susceptible to photo-oxidation.[1] A decrease in the 245 nm peak and appearance of a band >300 nm indicates oxidative degradation of the pyrrole ring.[1]

References
  • Siegel, D., et al. (2017).[1] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1] Journal of Medicinal Chemistry. Link[1]

  • Agostini, M. L., et al. (2018).[1] "Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease."[1] mBio. Link[1]

  • Bulduk, I. (2022).[1] "Quality by Design based Development and Validation of UV-spectrometric Method for the Determination of Remdesivir in Bulk and Pharmaceutical Formulation." International Journal of Pharmaceutical Sciences and Drug Research. Link

  • Yan, Y., et al. (2021).[1] "Comparative Antiviral Activity of Remdesivir and Anti-HIV Nucleoside Analogs against Human Coronavirus 229E (HCoV-229E)." Molecules. Link[1]

  • Gilead Sciences. (2020).[1] "Veklury (Remdesivir) Prescribing Information." FDA Access Data. Link

Sources

Regioselectivity Confirmation in Halogenation of Pyrrolo[2,1-f][1,2,4]triazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioselectivity Confirmation in Halogenation of Pyrrolo[2,1-f][1,2,4]triazine Content Type: Publish Comparison Guide

Executive Summary: The Structural Imperative

The pyrrolo[2,1-f][1,2,4]triazine scaffold has emerged as a critical pharmacophore in modern antiviral drug discovery, most notably serving as the nucleobase core for Remdesivir (GS-5734) and its parent nucleoside GS-441524.

The functionalization of this scaffold—specifically halogenation—is the pivotal gateway step for installing the glycosidic linkage (via C-nucleoside coupling) or diversifying the core for kinase inhibition. However, the fused 6,5-heterocyclic system presents two potential sites for electrophilic aromatic substitution (SEAr): C5 and C7 .

While C7 is the electronically favored position for SEAr, confirming this regioselectivity is not merely a formality; it is a regulatory and functional requirement. Misassignment leads to dead-end synthetic routes and inactive isomers. This guide objectively compares the analytical methodologies for confirming regioselectivity, ranging from rapid NMR screening to definitive crystallographic proof.

The Regioselectivity Challenge: C7 vs. C5

To select the correct analytical method, one must first understand the electronic bias of the substrate.

Electronic Bias

The pyrrolo[2,1-f][1,2,4]triazine system behaves as an electron-rich pyrrole fused to an electron-deficient triazine.

  • C7 Position (Preferred): Analogous to the

    
    -position of a pyrrole or the C3-position of an indole. It is the most nucleophilic site due to resonance stabilization from the bridgehead nitrogen (N8).
    
  • C5 Position (Secondary): Reactive only if C7 is blocked or if strong directing groups alter the electronic landscape.

The Analytical Problem: Both C5 and C7 substituted isomers retain two pyrrole protons that appear as doublets in


H NMR. Without a reference standard, distinguishing a C5-substituted product (H6, H7 remaining) from a C7-substituted product (H5, H6 remaining) based solely on splitting patterns is risky.
Comparison of Confirmation Methodologies
FeatureMethod A: 1H NMR Comparative Analysis Method B: 2D NMR (HMBC/NOESY) Method C: X-Ray Crystallography
Primary Utility Routine Screening / Process ControlStructural Elucidation (Solution State)Absolute Configuration (Solid State)
Certainty Level Moderate (High if starting material is known)HighAbsolute
Time to Result < 1 Hour2–6 HoursDays to Weeks
Sample Req. < 5 mg (recoverable)10–20 mg (recoverable)High-quality single crystal
Key Limitation Requires correct assignment of SM; signals may overlap.Requires interpretation of long-range couplings.Crystal growth is the bottleneck.
Cost Efficiency HighModerateLow

Detailed Analytical Protocols

Method A: 1H NMR Comparative Logic (The Rapid Screen)

This method relies on the "Disappearance Principle." In the unsubstituted parent scaffold (e.g., 4-aminopyrrolo[2,1-f][1,2,4]triazine), the protons appear in a distinct order.

Diagnostic Shifts (DMSO-d


): 
  • H7 (~7.6 ppm): Typically the most downfield pyrrole signal due to the anisotropic effect of the adjacent bridgehead nitrogen (N8).

  • H5 (~6.8 ppm): Intermediate shift.

  • H6 (~6.6 ppm): Typically the most upfield signal.

Confirmation Logic:

  • If C7-Halogenated: The most downfield signal (~7.6 ppm) disappears. The remaining signals (H5, H6) appear as doublets (

    
     Hz).
    
  • If C5-Halogenated: The intermediate signal (~6.8 ppm) disappears. The downfield H7 signal remains.

Method B: 2D NMR Validation (The Standard)

When 1H NMR is ambiguous (e.g., solvent overlaps), HMBC provides definitive proof by correlating protons to quaternary carbons.

Protocol:

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling (

    
     Hz).
    
  • Target Interaction:

    • For C7-X: Look for the H5 proton. It should show a strong

      
       coupling to the bridgehead carbon C4a  and a 
      
      
      
      coupling to the substituted C7 (which will have a distinct chemical shift, e.g., C-I is often shielded to < 80 ppm).
    • For C5-X: The H7 proton would show coupling to C4a (weak/long) and C5 .

Method C: X-Ray Crystallography (The Arbiter)

Required for New Chemical Entity (NCE) registration or when 2D NMR is inconclusive due to conformers/rotamers.

Protocol:

  • Solvent System: Slow evaporation from Methanol/DCM or vapor diffusion (THF into Pentane).

  • Heavy Atom Advantage: The presence of the halogen (Br or I) significantly aids in phasing the structure (Heavy Atom Method), making solution faster than light-atom-only structures.

Experimental Protocols

Synthesis of 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine

This protocol targets the Remdesivir nucleobase intermediate.[1]

Reagents:

  • Pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv)[2]

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • DMF (Dimethylformamide), anhydrous (5 vol)

Step-by-Step Workflow:

  • Dissolution: Charge the starting amine into a reactor with anhydrous DMF. Cool the mixture to 0 °C. Note: Low temperature is crucial to prevent di-halogenation.

  • Addition: Dissolve NIS in minimal DMF and add dropwise over 30 minutes, maintaining internal temperature < 5 °C.

  • Reaction: Stir at 0 °C for 1 hour. Monitor by HPLC or TLC (mobile phase 5% MeOH in DCM).

  • Quench: Add 10% aqueous sodium thiosulfate solution to quench unreacted iodine species (color change from dark red/brown to light yellow).

  • Isolation: Dilute with water (10 vol) to precipitate the product. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water or triturated with cold acetonitrile.

Expected Yield: 85–92% Data for Confirmation:

  • 1H NMR (500 MHz, DMSO-d

    
    ): 
    
    
    
    7.91 (s, 1H, H-2), 7.80 (br s, 2H, NH
    
    
    ), 6.99 (d,
    
    
    Hz, 1H, H-5), 6.83 (d,
    
    
    Hz, 1H, H-6).
  • Note the absence of the H-7 signal at ~7.6 ppm.

Visualization of Workflows

Diagram 1: Regioselectivity Mechanism & Pathway

This diagram illustrates the electronic preference for C7 substitution over C5.

Regioselectivity cluster_legend Electronic Driver Start Pyrrolo[2,1-f][1,2,4]triazine (Scaffold) Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Electrophilic Attack (X+) ProductC7 7-Halo Isomer (Major Product) Intermediate->ProductC7 Path A: C7 Attack (Stabilized by N8) ProductC5 5-Halo Isomer (Minor/Trace) Intermediate->ProductC5 Path B: C5 Attack (Less Stable) Info C7 is electronically analogous to Pyrrole beta-position

Caption: Electrophilic Aromatic Substitution (SEAr) pathway favoring C7 due to bridgehead nitrogen resonance stabilization.

Diagram 2: Analytical Decision Tree

A logic flow for selecting the appropriate confirmation method based on available resources and certainty requirements.

AnalyticalWorkflow Sample Crude Halogenation Product HNMR 1H NMR (DMSO-d6) Sample->HNMR Check Is H7 (~7.6 ppm) absent? HNMR->Check ResultC7 Confirmed: 7-Halo Isomer Check->ResultC7 Yes Ambiguous Ambiguous / Overlap Check->Ambiguous No / Unclear Method2D 2D NMR (HMBC) Ambiguous->Method2D Escalate CheckHMBC H5 couples to C4a & C7? Method2D->CheckHMBC CheckHMBC->ResultC7 Yes MethodXray X-Ray Crystallography CheckHMBC->MethodXray Inconclusive MethodXray->ResultC7 Definitive Proof

Caption: Step-wise analytical decision matrix for confirming regiochemistry in pyrrolotriazine derivatives.

References

  • Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 60(5), 1648–1661. Link

  • Knaggs, M. H., et al. (2020). "Scalable Synthesis of the Antiviral Remdesivir." Organic Process Research & Development, 24(10), 2319-2327. Link

  • Ferreira, F., et al. (2021). "Chemoselective Cyanation of Pyrrol-2-carboxaldehyde: Klein's Remdesivir-Nucleobase Synthesis Revisited." Journal of the Brazilian Chemical Society, 32(6). Link

  • Warren, T. K., et al. (2016). "Therapeutic efficacy of the small molecule GS-5734 against Ebola virus rhesus monkeys." Nature, 531, 381–385. Link

  • Pigugu, J. N., et al. (2021). "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." Chemistry of Heterocyclic Compounds, 56, 1517–1522.[3] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Bromopyrrolo[2,1-f][1,2,4]triazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

6-Bromopyrrolo[2,1-f][1,2,4]triazine is a halogenated heterocyclic building block, critical in the synthesis of C-nucleoside antiviral agents (e.g., Remdesivir intermediates).[1] While often labeled with standard "Warning" GHS codes, its structural similarity to bioactive nucleosides mandates that researchers treat it with High Potency Compound (HPC) protocols until full toxicological data confirms otherwise.[1]

Immediate Hazard Profile (GHS):

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][5]

  • H335: May cause respiratory irritation.[1][2][3][4][6]

Operational Criticality: The primary risk occurs during the transfer of solids (dust inhalation) and solubilization (dermal absorption facilitated by organic solvents).[1]

The PPE Matrix: Beyond Standard Compliance

As a scientist, you understand that "wear gloves" is insufficient instruction. The following matrix is designed based on permeation kinetics and physical state analysis.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Respiratory Primary: Fume Hood (Face Velocity 80–100 fpm)Secondary: N95 or P100 (if hood work is impossible)The compound is a fine crystalline solid.[1] Static charge often causes "dust fly," making inhalation the #1 exposure route. Surgical masks provide zero protection.
Dermal (Hands) Double Gloving Protocol: 1.[1] Inner: Nitrile (2.5 mil)2.[1] Outer: Nitrile (5 mil) or NeopreneHalogenated heterocycles can permeate thin nitrile rapidly when dissolved in polar aprotic solvents (DMSO, DMF).[1] Double gloving creates a sacrificial outer layer.
Ocular Chemical Splash Goggles (Indirect Venting)Safety glasses with side shields are inadequate for fine powders, which can bypass side gaps via air currents.[1] Goggles seal the orbital area.
Body Tyvek® Lab Coat (Closed Front)Cotton coats trap dust in fibers, creating a secondary exposure source in the breakroom/office.[1] Disposable Tyvek sheds dust.[1]

Operational Protocol: The "Zero-Dust" Workflow

Handling brominated heterocycles requires mitigating static electricity and aerosolization. Follow this self-validating workflow to ensure containment.

Phase A: Preparation & Weighing
  • The Static Trap: Heterocycles are notoriously static-prone.[1]

    • Action: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.

    • Why: This prevents the powder from "jumping" onto the balance pan or your gloves.

  • The "Draft Shield" Technique:

    • Action: Weigh inside the fume hood. If air turbulence disturbs the balance, do not turn off the fan. Instead, use a localized acrylic balance shield with a small aperture for your spatula.

Phase B: Solubilization (The Permeation Risk)[1]
  • Solvent Selection: You will likely dissolve this in DMSO, DMF, or DCM.[1]

    • Risk:[1][5][7][8] These solvents act as "vehicles," carrying the brominated compound through standard gloves and skin.

    • Protocol: If a splash occurs on the outer glove, do not wipe it. Immediately strip the outer glove, wash the inner glove with soap/water, and don a new outer glove.[1]

Phase C: Reaction Monitoring
  • TLC Safety: When spotting TLC plates, use capillary tubes. Do not touch the silica. The UV-active dust from the plate can carry the compound. Dispose of developed plates in a solid hazardous waste container, not the general trash.

Visualizing the Safety Logic

The following diagram illustrates the Hierarchy of Controls specifically tuned for this compound. It prioritizes engineering controls (isolation) over PPE.[1]

SafetyProtocol Hazard Hazard Source: 6-Bromopyrrolo[2,1-f][1,2,4]triazine (Fine Dust / Irritant) EngControl Engineering Control: Fume Hood (Certified) + Static Neutralizer Hazard->EngControl Primary Containment PPE PPE Barrier: Double Nitrile Gloves + Splash Goggles EngControl->PPE Residual Risk Admin Admin Control: SOP: 'Wet Wiping' Surfaces Designated Balance Area PPE->Admin Behavioral Reinforcement Operator Protected Operator Admin->Operator Safe Handling Operator->EngControl Verify Flow (Daily)

Figure 1: The Safety Cascade.[1] Note that PPE is the third line of defense, not the first. The integrity of the system relies on the Fume Hood functioning correctly.

Emergency & Disposal Procedures

Accidental Release (Spill)
  • Solid Spill: Do not sweep. Sweeping aerosolizes the dust.

    • Correct Method: Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up.[1] Place waste in a sealed bag.

  • Solution Spill: Cover with an absorbent pad (vermiculite/polypropylene).[1]

Disposal (The "Halogen" Rule)
  • Classification: This compound contains Bromine.[1][8][9][10] It must be segregated into the Halogenated Organic Waste stream.[1]

  • Incompatibility: Do not mix with strong oxidizers or strong bases in the waste container, as hydrolysis can release Bromide ions or potentially HBr gas under extreme conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135742062, 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-ol. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[1] Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.